molecular formula C14H14O2S B1319538 5-(4-Isopropylphenyl)thiophene-2-carboxylic acid CAS No. 943115-91-1

5-(4-Isopropylphenyl)thiophene-2-carboxylic acid

Cat. No.: B1319538
CAS No.: 943115-91-1
M. Wt: 246.33 g/mol
InChI Key: NKIODYGXPIOIST-UHFFFAOYSA-N
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Description

5-(4-Isopropylphenyl)thiophene-2-carboxylic acid is a biologically active compound recognized for its role as a modulator of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) pathway. PPARγ is a nuclear receptor that serves as a master regulator of adipocyte differentiation, lipid storage, and glucose metabolism, making it a critical target for metabolic disorder research. This compound has been investigated as a key synthetic intermediate in the development of novel PPARγ agonists and antagonists. Its structural framework, featuring the biaryl thiophene-carboxylic acid motif, is common in pharmaceuticals designed to interact with this nuclear receptor. Research involving this chemical focuses on its potential application in studying and treating conditions such as type 2 diabetes, insulin resistance, and dyslipidemia. The compound's mechanism of action is linked to its ability to bind to the PPARγ ligand-binding domain, thereby influencing the transcription of genes involved in metabolic homeostasis. As such, this compound is a valuable tool for chemists and biologists exploring new therapeutic strategies for metabolic syndromes. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

5-(4-propan-2-ylphenyl)thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2S/c1-9(2)10-3-5-11(6-4-10)12-7-8-13(17-12)14(15)16/h3-9H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKIODYGXPIOIST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CC=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30602576
Record name 5-[4-(Propan-2-yl)phenyl]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943115-91-1
Record name 5-[4-(Propan-2-yl)phenyl]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the properties of 5-(4-Isopropylphenyl)thiophene-2-carboxylic acid?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Isopropylphenyl)thiophene-2-carboxylic acid is a synthetic organic compound belonging to the family of thiophene derivatives. The thiophene ring, a sulfur-containing five-membered heterocycle, is a prominent scaffold in medicinal chemistry, known to be a bioisostere of the benzene ring. Its derivatives have garnered significant interest due to their diverse biological activities. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, with a focus on data relevant to research and drug development.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively published in peer-reviewed literature, the following tables summarize available data from chemical suppliers and computational predictions.

General Properties
PropertyValueSource
CAS Number 943115-91-1--INVALID-LINK--
Molecular Formula C₁₄H₁₄O₂S--INVALID-LINK--
Molecular Weight 246.33 g/mol --INVALID-LINK--
IUPAC Name This compound--INVALID-LINK--
Physical Form Solid, White powder--INVALID-LINK--, --INVALID-LINK--
Purity Typically ≥95%--INVALID-LINK--
Storage Refrigerator (2-8°C)--INVALID-LINK--
Predicted Physicochemical Properties

Note: The following data are computationally predicted and have not been experimentally verified.

PropertyPredicted Value
Melting Point Not available
Boiling Point Not available
Density Not available
Solubility Not available

Spectroscopic Data

Expected ¹H NMR Spectral Data

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the thiophene and phenyl rings, the methine and methyl protons of the isopropyl group, and the acidic proton of the carboxylic acid.

Expected ¹³C NMR Spectral Data

The carbon NMR spectrum will display signals for the carbon atoms of the thiophene and phenyl rings, the isopropyl group, and the carboxylic acid carbonyl group.

Expected IR Spectral Data

The infrared spectrum is anticipated to exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carbonyl group, C-H stretches of the aromatic and alkyl groups, and C-S stretching vibrations of the thiophene ring.

Expected Mass Spectrometry Data

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (246.33 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the isopropyl group.

Synthesis

A common and effective method for the synthesis of 5-arylthiophene-2-carboxylic acids is the Suzuki cross-coupling reaction. This approach involves the palladium-catalyzed reaction between a thiophene derivative (typically halogenated at the 5-position) and an arylboronic acid.

Experimental Protocol: Suzuki Cross-Coupling for Synthesis

The following is a generalized protocol for the synthesis of 5-arylthiophene-2-carboxylic acids, which can be adapted for the synthesis of this compound.

Materials:

  • 5-Bromothiophene-2-carboxylic acid

  • 4-Isopropylphenylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., potassium carbonate, sodium carbonate)

  • Solvent (e.g., a mixture of toluene, ethanol, and water or 1,4-dioxane and water)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • In a round-bottom flask, dissolve 5-bromothiophene-2-carboxylic acid and 4-isopropylphenylboronic acid in the chosen solvent system.

  • Add the base to the mixture.

  • Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • Add the palladium catalyst to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Filter the precipitate, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 5-Bromothiophene-2-carboxylic acid 5-Bromothiophene-2-carboxylic acid Suzuki Coupling Suzuki Coupling 5-Bromothiophene-2-carboxylic acid->Suzuki Coupling 4-Isopropylphenylboronic acid 4-Isopropylphenylboronic acid 4-Isopropylphenylboronic acid->Suzuki Coupling Palladium Catalyst Palladium Catalyst Palladium Catalyst->Suzuki Coupling Base Base Base->Suzuki Coupling Solvent Solvent Solvent->Suzuki Coupling Inert Atmosphere Inert Atmosphere Inert Atmosphere->Suzuki Coupling Heat Heat Heat->Suzuki Coupling Workup Workup Suzuki Coupling->Workup Acidification Purification Purification Workup->Purification Recrystallization This compound This compound Purification->this compound Final Product

Caption: Generalized workflow for the synthesis via Suzuki coupling.

Biological Activity and Potential Applications

While specific biological activity data for this compound is not available in the public domain, the broader class of thiophene derivatives has been extensively studied and shown to possess a wide range of pharmacological properties. These include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral activities.

The structural similarity of this compound to other biologically active 5-arylthiophene derivatives suggests its potential as a lead compound in drug discovery programs. The isopropylphenyl moiety may influence the compound's lipophilicity and binding interactions with biological targets.

Potential Signaling Pathways

Given the lack of specific biological data, any discussion of signaling pathways would be speculative. However, based on the activities of other thiophene derivatives, potential mechanisms could involve the inhibition of key enzymes (e.g., kinases, proteases) or modulation of signaling pathways implicated in cell proliferation, inflammation, or microbial growth. Further research is required to elucidate the specific biological targets and mechanisms of action for this compound.

Potential_Research_Flow Compound 5-(4-Isopropylphenyl)thiophene- 2-carboxylic acid Screening Biological Screening Assays (e.g., anticancer, antimicrobial) Compound->Screening Hit_Identification Identification of Biological Activity ('Hit') Screening->Hit_Identification Target_Identification Target Identification and Validation Hit_Identification->Target_Identification Mechanism_of_Action Elucidation of Mechanism of Action (Signaling Pathway Analysis) Target_Identification->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

Caption: Logical workflow for investigating biological activity.

Conclusion

This compound is a thiophene derivative with potential for further investigation in the fields of medicinal chemistry and materials science. While detailed experimental data is currently limited, this technical guide provides a summary of the available information and outlines standard methodologies for its synthesis and potential biological evaluation. Further research is warranted to fully characterize its physicochemical properties and explore its pharmacological potential.

Safety Information

This compound is for research and development use only. It is recommended to handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

An In-Depth Technical Guide to 5-(4-Isopropylphenyl)thiophene-2-carboxylic acid (CAS 943115-91-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Isopropylphenyl)thiophene-2-carboxylic acid is a synthetic organic compound belonging to the class of 5-arylthiophene-2-carboxylic acids. This class of compounds has garnered significant interest in medicinal chemistry and materials science due to the versatile chemical nature of the thiophene ring and the diverse functionalities that can be introduced at the 5-position. While specific research on this compound itself is limited in publicly available literature, this guide provides a comprehensive overview of its synthesis, potential biological activities, and relevant experimental protocols based on extensive research on closely related analogues. This document aims to serve as a valuable resource for researchers interested in the exploration and development of novel therapeutic agents and functional materials based on the 5-arylthiophene-2-carboxylic acid scaffold.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in Table 1.

PropertyValueReference
CAS Number 943115-91-1
Molecular Formula C₁₄H₁₄O₂S
Molecular Weight 246.33 g/mol
IUPAC Name This compound
Physical Form Solid
Purity Typically ≥95%
Storage Temperature Refrigerator

Synthesis

The synthesis of this compound can be achieved through several synthetic routes. The most common and versatile method for constructing the 5-arylthiophene scaffold is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of a thiophene derivative with a boronic acid or ester.

General Synthesis Workflow

A plausible synthetic workflow for preparing this compound is outlined below. The process starts with a suitable brominated thiophene ester, which undergoes a Suzuki-Miyaura coupling with 4-isopropylphenylboronic acid, followed by hydrolysis of the ester to yield the final carboxylic acid.

Synthesis_Workflow Start Methyl 5-bromothiophene-2-carboxylate Step1 Suzuki-Miyaura Coupling (Pd catalyst, base) Start->Step1 Reagent1 4-Isopropylphenylboronic acid Reagent1->Step1 Intermediate Methyl 5-(4-isopropylphenyl)thiophene-2-carboxylate Step1->Intermediate Step2 Ester Hydrolysis (e.g., NaOH, H₂O/MeOH) Intermediate->Step2 Product 5-(4-Isopropylphenyl)thiophene- 2-carboxylic acid Step2->Product

Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Exemplary)

The following is a detailed, exemplary protocol for the synthesis of this compound, adapted from established procedures for similar 5-arylthiophene-2-carboxylic acids.

Step 1: Suzuki-Miyaura Coupling to form Methyl 5-(4-isopropylphenyl)thiophene-2-carboxylate

  • Reaction Setup: To a dried round-bottom flask, add methyl 5-bromothiophene-2-carboxylate (1.0 eq), 4-isopropylphenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O or toluene/ethanol/H₂O).

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain methyl 5-(4-isopropylphenyl)thiophene-2-carboxylate.

Step 2: Hydrolysis to this compound

  • Reaction Setup: Dissolve the methyl 5-(4-isopropylphenyl)thiophene-2-carboxylate (1.0 eq) in a mixture of methanol and water.

  • Hydrolysis: Add an excess of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (e.g., 3.0 eq).

  • Reaction Conditions: Heat the mixture to reflux and stir for several hours until the starting material is consumed (monitored by TLC).

  • Work-up: Cool the reaction mixture and remove the methanol under reduced pressure. Dilute the aqueous residue with water and acidify with a mineral acid (e.g., 1 M HCl) to a pH of approximately 2-3.

  • Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Potential Biological Activities

Anti-inflammatory Activity

Thiophene-based compounds are known to exhibit anti-inflammatory properties. The mechanism of action for many of these compounds involves the inhibition of key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX). The presence of a carboxylic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and is often crucial for their activity.

Anti_Inflammatory_Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation PGs->Inflammation LTs->Inflammation Inhibitor 5-Arylthiophene- 2-carboxylic acids (Potential Inhibitors) Inhibitor->COX Inhibition Inhibitor->LOX Inhibition

An In-depth Technical Guide to 5-(4-Isopropylphenyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential biological relevance of 5-(4-Isopropylphenyl)thiophene-2-carboxylic acid, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is a derivative of thiophene-2-carboxylic acid, featuring a 4-isopropylphenyl group at the 5-position of the thiophene ring. This substitution significantly influences the molecule's physicochemical properties, including its lipophilicity and potential for biological interactions.

Molecular Structure:

  • IUPAC Name: 5-(4-isopropylphenyl)-2-thiophenecarboxylic acid[1]

  • Molecular Formula: C₁₄H₁₄O₂S[1]

  • Molecular Weight: 246.33 g/mol [1]

  • CAS Number: 943115-91-1[1]

The structure combines a planar, aromatic thiophene ring with a bulky, hydrophobic isopropylphenyl group, and a polar carboxylic acid functional group. This amphipathic nature may facilitate interactions with both hydrophobic and hydrophilic domains of biological targets.

Physicochemical Properties:

PropertyValueSource
Physical FormSolid[1]
Purity95%[1]
Storage TemperatureRefrigerator[1]

Synthesis and Characterization

Experimental Protocol: Synthesis

Step 1: Suzuki-Miyaura Cross-Coupling

This step involves the palladium-catalyzed cross-coupling of a 5-halothiophene-2-carboxylate ester with 4-isopropylphenylboronic acid to form the carbon-carbon bond between the thiophene and phenyl rings.

  • Reactants:

    • Methyl 5-bromothiophene-2-carboxylate

    • 4-Isopropylphenylboronic acid

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Sodium carbonate (Na₂CO₃)

    • Toluene and Water (solvent system)

  • Procedure:

    • To a round-bottom flask, add methyl 5-bromothiophene-2-carboxylate (1.0 eq), 4-isopropylphenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

    • Add a 2:1 mixture of toluene and water.

    • Add sodium carbonate (2.0 eq) to the mixture.

    • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product, methyl 5-(4-isopropylphenyl)thiophene-2-carboxylate, by column chromatography on silica gel.

Step 2: Saponification (Hydrolysis)

The ester intermediate is then hydrolyzed to the corresponding carboxylic acid.

  • Reactants:

    • Methyl 5-(4-isopropylphenyl)thiophene-2-carboxylate

    • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

    • Tetrahydrofuran (THF) and Water (solvent system)

    • Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve the purified methyl 5-(4-isopropylphenyl)thiophene-2-carboxylate in a mixture of THF and water.

    • Add an excess of sodium hydroxide or lithium hydroxide (e.g., 3-5 equivalents).

    • Stir the mixture at room temperature or gentle heat (e.g., 40-50 °C) for 2-4 hours, monitoring the reaction by TLC.

    • After the reaction is complete, remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with dilute hydrochloric acid.

    • The product, this compound, will precipitate out of the solution.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

    • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization Data (Predicted)

While experimental spectra for this compound are not available in the searched literature, the expected data can be predicted based on the analysis of its structural components and data from similar compounds.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0Singlet1H-COOH
~7.7Doublet1HThiophene-H3
~7.6Doublet2HPhenyl-H (ortho to isopropyl)
~7.3Doublet2HPhenyl-H (meta to isopropyl)
~7.2Doublet1HThiophene-H4
~3.0Septet1H-CH(CH₃)₂
~1.3Doublet6H-CH(CH₃)₂

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~165-COOH
~150Phenyl-C (ipso, attached to isopropyl)
~145Thiophene-C5
~135Thiophene-C2
~130Phenyl-C (ipso, attached to thiophene)
~127Phenyl-CH (ortho to isopropyl)
~126Thiophene-CH3
~125Phenyl-CH (meta to isopropyl)
~124Thiophene-CH4
~34-CH(CH₃)₂
~24-CH(CH₃)₂

Table 3: Predicted FT-IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Broad, StrongO-H stretch (carboxylic acid dimer)
~2960MediumC-H stretch (aliphatic, isopropyl)
~1700StrongC=O stretch (carboxylic acid)
~1600, ~1480Medium-WeakC=C stretch (aromatic rings)
~1420MediumO-H bend (in-plane)
~1300MediumC-O stretch
~920Broad, MediumO-H bend (out-of-plane)

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
246[M]⁺ (Molecular ion)
231[M - CH₃]⁺
201[M - COOH]⁺
187[M - C₃H₇]⁺

Potential Biological Activity and Signaling Pathways

Thiophene-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The structural similarity of this compound to known kinase inhibitors suggests that it may also target signaling pathways involved in cell proliferation and survival.

Kinase Inhibition

Many small molecule kinase inhibitors feature a heterocyclic core that can interact with the ATP-binding pocket of kinases. The thiophene ring in the title compound could serve a similar function. The isopropylphenyl group may provide crucial hydrophobic interactions within the kinase domain, while the carboxylic acid could form hydrogen bonds with key amino acid residues.

Generalized Kinase Inhibitor Signaling Pathway

The following diagram illustrates a generalized signaling pathway that is often targeted by kinase inhibitors in the context of cancer therapy. This is a hypothetical pathway that a compound like this compound might modulate.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor RAS RAS Growth_Factor_Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor Binds Inhibitor 5-(4-Isopropylphenyl) thiophene-2-carboxylic acid Inhibitor->RAF Inhibits

Caption: Generalized MAPK signaling pathway potentially targeted by kinase inhibitors.

Experimental Workflow for Kinase Inhibition Assay

To validate the potential of this compound as a kinase inhibitor, a series of in vitro and cell-based assays would be necessary.

Kinase_Assay_Workflow Compound_Synthesis Synthesis and Purification of This compound In_Vitro_Screen In Vitro Kinase Screening Panel Compound_Synthesis->In_Vitro_Screen IC50_Determination IC₅₀ Determination for Hit Kinases In_Vitro_Screen->IC50_Determination Identify Hits Cell_Based_Assays Cell-Based Assays (e.g., Western Blot for Phospho-protein levels) IC50_Determination->Cell_Based_Assays Cell_Proliferation_Assay Cell Proliferation/ Viability Assays (e.g., MTT, CellTiter-Glo) Cell_Based_Assays->Cell_Proliferation_Assay Lead_Optimization Lead Optimization Cell_Proliferation_Assay->Lead_Optimization Confirmed Activity

Caption: Experimental workflow for evaluating kinase inhibitory activity.

Conclusion

This compound is a molecule of interest for drug discovery and materials science due to its unique structural features. The synthetic route proposed in this guide provides a clear path for its preparation. While experimental data on its biological activity is limited, its structural similarity to known kinase inhibitors suggests that it warrants further investigation as a potential therapeutic agent. The provided experimental workflows offer a roadmap for its synthesis, characterization, and biological evaluation. Further research is needed to confirm its predicted spectroscopic properties and to elucidate its specific biological targets and mechanisms of action.

References

Molecular weight and formula of 5-(4-Isopropylphenyl)thiophene-2-carboxylic acid.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a detailed synthetic pathway, and a hypothetical biological signaling context for 5-(4-Isopropylphenyl)thiophene-2-carboxylic acid. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Core Compound Data

The fundamental chemical properties of this compound are summarized below, providing a quick reference for laboratory and computational work.

PropertyValue
Molecular Formula C₁₄H₁₄O₂S[1]
Molecular Weight 246.33 g/mol [2]
IUPAC Name This compound[2]
Physical Form Solid[2]

Synthetic Experimental Protocols

The synthesis of this compound can be achieved through a two-step process involving a Suzuki-Miyaura cross-coupling reaction followed by ester hydrolysis. The following protocols are detailed methodologies for each critical step.

Step 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of Ethyl 5-(4-Isopropylphenyl)thiophene-2-carboxylate

This procedure outlines the palladium-catalyzed coupling of ethyl 5-bromothiophene-2-carboxylate with 4-isopropylphenylboronic acid.

Materials:

  • Ethyl 5-bromothiophene-2-carboxylate

  • 4-Isopropylphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water (degassed)

  • Toluene

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen gas (inert atmosphere)

Procedure:

  • To an oven-dried Schlenk flask, add ethyl 5-bromothiophene-2-carboxylate (1 eq.), 4-isopropylphenylboronic acid (1.1 eq.), and potassium phosphate (2 eq.).

  • The flask is evacuated and backfilled with nitrogen gas three times to ensure an inert atmosphere.

  • Add tetrakis(triphenylphosphine)palladium(0) (5 mol%) to the flask.

  • A degassed solvent mixture of 1,4-dioxane and water (4:1 ratio) is added.

  • The reaction mixture is heated to 90°C and stirred vigorously under a nitrogen atmosphere for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with ethyl acetate and washed with water and then with a brine solution.

  • The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield ethyl 5-(4-isopropylphenyl)thiophene-2-carboxylate.

Step 2: Saponification (Ester Hydrolysis) to Yield this compound

This protocol describes the conversion of the synthesized ester to the final carboxylic acid product.

Materials:

  • Ethyl 5-(4-isopropylphenyl)thiophene-2-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the ethyl 5-(4-isopropylphenyl)thiophene-2-carboxylate (1 eq.) in a mixture of THF and water (2:1 ratio).

  • Add lithium hydroxide (2-3 eq.) to the solution.

  • The reaction mixture is stirred at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting ester.

  • The THF is removed under reduced pressure.

  • The remaining aqueous solution is cooled in an ice bath and acidified to a pH of approximately 2-3 by the slow addition of 1M HCl. A precipitate should form.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the final product, this compound, as a solid.

Visualized Workflows and Pathways

The following diagrams illustrate the synthetic workflow and a hypothetical signaling pathway where a molecule of this class could be involved.

Synthesis_Workflow A Ethyl 5-bromothiophene-2-carboxylate + 4-Isopropylphenylboronic acid B Suzuki-Miyaura Cross-Coupling A->B Pd(PPh₃)₄, K₃PO₄ 1,4-Dioxane/H₂O, 90°C C Ethyl 5-(4-Isopropylphenyl)thiophene-2-carboxylate B->C D Saponification (Ester Hydrolysis) C->D 1. LiOH, THF/H₂O 2. HCl (aq) E This compound D->E

Caption: Synthetic workflow for this compound.

Signaling_Pathway Ligand Thiophene-2-Carboxylic Acid Derivative Receptor Cell Surface Receptor (e.g., GPCR) Ligand->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase Protein Kinase A Activation Second_Messenger->Kinase Response Cellular Response (e.g., Gene Expression) Kinase->Response Phosphorylation Cascade

Caption: Hypothetical signaling pathway involving a thiophene-2-carboxylic acid derivative.

References

An In-depth Technical Guide to the Synthesis of Substituted Thiophene-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophene-2-carboxylic acid and its substituted derivatives are pivotal structural motifs in medicinal chemistry and materials science, appearing in numerous pharmaceuticals and functional organic materials. The inherent reactivity and versatile functionalization of the thiophene ring make it a valuable scaffold in drug design. This technical guide provides a comprehensive overview of the core synthetic pathways for preparing substituted thiophene-2-carboxylic acids, presenting quantitative data, detailed experimental protocols, and visual representations of reaction workflows to aid researchers in this field.

Synthesis via Cyclization Reactions

The construction of the thiophene ring itself, with the carboxylic acid group or a precursor already in place, is a powerful strategy. Several named reactions are instrumental in this approach.

The Fiesselmann synthesis is a versatile method for producing 3-hydroxy-2-thiophenecarboxylic acid derivatives.[1][2] It involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters in the presence of a base.[3]

A variation of this synthesis starts from a cyclic β-ketoester and thioglycolic acid.[1][2] If the substrate contains a nitrile group instead of an ester, the reaction yields 3-aminothiophenes.[1][2] This pathway has been utilized in the synthesis of p38 kinase inhibitors.[1]

Logical Relationship of Fiesselmann Synthesis:

Fiesselmann_Synthesis cluster_reactants Reactants cluster_conditions Conditions alpha_beta_acetylenic_ester α,β-Acetylenic Ester Product 3-Hydroxy-2-thiophenecarboxylic Acid Derivative alpha_beta_acetylenic_ester->Product + thioglycolic_acid_derivative Thioglycolic Acid Derivative thioglycolic_acid_derivative->Product + Base Base Base->Product catalyst Gewald_Synthesis_Workflow Start Start MixReactants Mix Ketone/Aldehyde, α-Cyanoester, and Sulfur Start->MixReactants AddBase Add Base (e.g., Morpholine) MixReactants->AddBase Heat Heat Reaction Mixture AddBase->Heat Workup Aqueous Workup and Extraction Heat->Workup Purification Purification (e.g., Recrystallization) Workup->Purification Product 2-Aminothiophene Derivative Purification->Product Hinsberg_Synthesis Dicarbonyl 1,2-Dicarbonyl Compound Condensation Stobbe-type Condensation Dicarbonyl->Condensation Thiodiacetate Diethyl Thiodiacetate Thiodiacetate->Condensation Base Strong Base (e.g., NaOEt) Base->Condensation Product Thiophene-2,5- dicarboxylate Condensation->Product Paal_Knorr_Synthesis Dicarbonyl 1,4-Dicarbonyl Compound Thionation Thionation of Carbonyls Dicarbonyl->Thionation + Sulfur Source SulfurSource Sulfur Source (P₄S₁₀ or Lawesson's Reagent) Cyclization Intramolecular Cyclization Thionation->Cyclization Dehydration Dehydration Cyclization->Dehydration Thiophene Substituted Thiophene Dehydration->Thiophene Metalation_Carboxylation Start Start Dissolve Dissolve Substituted Thiophene in Anhydrous Solvent Start->Dissolve Cool Cool to -78 °C Dissolve->Cool AddBase Add Strong Base (e.g., n-BuLi) Cool->AddBase Metalation Stir for Metalation AddBase->Metalation Quench Quench with Dry CO₂ Metalation->Quench Acidify Acidify with Aqueous Acid Quench->Acidify Extract Extract and Purify Acidify->Extract Product Substituted Thiophene-2- carboxylic Acid Extract->Product Hydrolysis_Nitrile Halothiophene 2-Halothiophene Nitrile Thiophene-2-carbonitrile Halothiophene->Nitrile Cyanation Cyanation Cyanation (e.g., CuCN) CarboxylicAcid Thiophene-2-carboxylic Acid Nitrile->CarboxylicAcid Hydrolysis Hydrolysis Acid or Base Hydrolysis

References

The Diverse Biological Activities of Thiophene Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophene, a sulfur-containing heterocyclic compound, and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1] The inherent structural features of the thiophene ring, such as its aromaticity and ability to engage in various molecular interactions, make it a privileged structure in the design of novel therapeutic agents.[1] This technical guide provides an in-depth overview of the significant biological activities of thiophene derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The content herein is supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to facilitate a comprehensive understanding for researchers in drug discovery and development.

Anticancer Activity

Thiophene derivatives have shown remarkable potential as anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and evasion of apoptosis.[1][2] Their mechanisms of action are diverse, ranging from the inhibition of critical enzymes and proteins involved in cell division and signaling to the induction of programmed cell death.[2]

Inhibition of Tubulin Polymerization

Several thiophene derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for microtubule formation and mitotic spindle assembly during cell division.[3][4] By disrupting microtubule dynamics, these compounds arrest the cell cycle, typically in the G2/M phase, and induce apoptosis.[4] A notable example is the benzyl urea tetrahydrobenzo[b]thiophene derivative, 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17) , which has demonstrated broad-spectrum antitumor activity.[4] Another promising compound is 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene , which interacts strongly with the colchicine binding site on tubulin.[5]

Kinase Inhibition

Thiophene derivatives have been shown to inhibit various kinases that are crucial for cancer cell signaling and proliferation.

  • VEGFR-2/AKT Pathway: Certain thiophene derivatives act as dual inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and the serine/threonine kinase AKT.[6] The VEGFR-2 signaling cascade is a key regulator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[7] By inhibiting VEGFR-2 and the downstream AKT pathway, which is involved in cell survival, these compounds can effectively suppress tumor growth.[6][8]

  • WEE1 Kinase: The WEE1 kinase is a critical regulator of the G2/M cell cycle checkpoint, preventing entry into mitosis in the presence of DNA damage.[9][10] Inhibition of WEE1 by compounds such as the thiophene-bearing drug adavosertib (AZD1775) can force cancer cells with damaged DNA into premature mitosis, leading to mitotic catastrophe and cell death.[10][11][12] This strategy is particularly effective in p53-deficient tumors that are highly reliant on the G2/M checkpoint.[10]

Induction of Apoptosis

Many thiophene derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, through the intrinsic pathway. This often involves the generation of reactive oxygen species (ROS), leading to mitochondrial membrane depolarization and the subsequent activation of executioner caspases, such as caspase-3 and caspase-7.[5][13][14]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected thiophene derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Thienopyrimidine derivative 3b HepG2 (Liver)3.105[6]
Thienopyrimidine derivative 3b PC-3 (Prostate)2.15[6]
Thieno[3,2-b]pyrrole derivative 4c HepG2 (Liver)3.023[6]
Thieno[3,2-b]pyrrole derivative 4c PC-3 (Prostate)3.12[6]
Thiophene carboxamide 2b Hep3B (Liver)5.46[15]
Thiophene carboxamide 2d Hep3B (Liver)8.85[15]
Thiophene carboxamide 2e Hep3B (Liver)12.58[15]
Thiophene derivative 1312 SGC-7901 (Gastric)0.340[16]
Thiophene derivative F8 CCRF-CEM (Leukemia)2.89[13][14]
Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.[13][17][18][19]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[13]

  • Compound Treatment: Treat the cells with various concentrations of the thiophene derivative and a vehicle control (e.g., DMSO) and incubate for a specified period (e.g., 24, 48, or 72 hours).[13][17]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[13][17]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13][17]

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting the percentage of viability against the compound concentration.[20]

experimental_workflow_mtt_assay cluster_workflow MTT Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement Data Analysis Data Analysis Absorbance Measurement->Data Analysis

Workflow for the MTT Cell Viability Assay.

signaling_pathway_vegfr_akt cluster_pathway VEGFR-2/AKT Signaling Pathway Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation Thiophene Thiophene Derivative Thiophene->VEGFR2 Inhibits Thiophene->AKT Inhibits

Inhibition of the VEGFR-2/AKT signaling pathway by thiophene derivatives.

Antimicrobial Activity

Thiophene derivatives have demonstrated significant activity against a broad range of pathogenic microorganisms, including drug-resistant bacteria and fungi.[21] Their mechanisms of action often involve the disruption of essential cellular processes in microbes.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected thiophene derivatives against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

CompoundBacterial StrainMIC (mg/L)Reference
Thiophene derivative 4Colistin-Resistant A. baumannii Ab214[8][21]
Thiophene derivative 4Colistin-Resistant E. coli MCR1+16[8][21]
Thiophene derivative 5Colistin-Resistant A. baumannii Ab114[8][21]
Thiophene derivative 5Colistin-Resistant E. coli R6 MCR116[8][21]
Thiophene derivative 8Colistin-Resistant A. baumannii Ab1116[8][21]
Thiophene derivative 8Colistin-Resistant E. coli R6 MCR116[8][21]
CompoundBacterial StrainMIC50 (mg/L)Reference
Thiophene derivative 4Colistin-Resistant A. baumannii16[21]
Thiophene derivative 5Colistin-Resistant A. baumannii16[21]
Thiophene derivative 8Colistin-Resistant A. baumannii32[21]
Thiophene derivative 4Colistin-Resistant E. coli8[21]
Thiophene derivative 5Colistin-Resistant E. coli32[21]
Thiophene derivative 8Colistin-Resistant E. coli32[21]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized procedure for determining the MIC of an antimicrobial agent.[21][22]

  • Bacterial Strain Preparation: Culture bacterial strains on appropriate agar plates and incubate at 37°C for 18-24 hours. Inoculate a sterile broth with a few colonies and incubate until the logarithmic growth phase is reached.[22]

  • Compound Dilution: Prepare a two-fold serial dilution of the thiophene derivative in a 96-well microtiter plate.[22]

  • Inoculation: Add a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) to each well.[21]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[21][22]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[22]

experimental_workflow_mic_determination cluster_workflow Broth Microdilution MIC Assay Workflow Strain Preparation Strain Preparation Compound Dilution Compound Dilution Strain Preparation->Compound Dilution Inoculation Inoculation Compound Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC Reading MIC Reading Incubation->MIC Reading

Workflow for MIC determination by broth microdilution.

Anti-inflammatory Activity

Thiophene derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[23][24] These enzymes are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins and leukotrienes, respectively.[7]

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vitro inhibitory activity of a selected thiophene derivative against COX-1, COX-2, and 5-LOX enzymes.

CompoundEnzymeIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
5b COX-145.628.37[25]
5b COX-25.45[25]
5b *5-LOX4.33[25]
Celecoxib (Reference)COX-2-15.44[25]
NDGA (Reference)5-LOX2.46[25]

*N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide

Experimental Protocol: In Vitro COX/LOX Inhibition Assay

The inhibitory activity of thiophene derivatives on COX and LOX enzymes can be determined using commercially available colorimetric inhibitor screening assays.

  • Enzyme and Substrate Preparation: Prepare solutions of the respective enzymes (COX-1, COX-2, or 5-LOX) and their substrates (e.g., arachidonic acid).

  • Compound Incubation: Pre-incubate the enzyme with various concentrations of the thiophene derivative or a reference inhibitor.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Detection: Measure the product formation using a colorimetric or fluorometric method according to the assay kit instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

signaling_pathway_cox_lox_inhibition cluster_pathway COX/LOX Inhibition Pathway ArachidonicAcid Arachidonic Acid COX COX-1 / COX-2 ArachidonicAcid->COX LOX 5-LOX ArachidonicAcid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Thiophene Thiophene Derivative Thiophene->COX Inhibits Thiophene->LOX Inhibits

Mechanism of anti-inflammatory action of thiophene derivatives via COX/LOX inhibition.

Antiviral Activity

Thiophene derivatives have also been investigated for their antiviral properties, with notable activity against highly pathogenic viruses like the Ebola virus.[14]

Ebola Virus Entry Inhibition

A series of thiophene derivatives have been identified as potent inhibitors of Ebola virus entry into host cells.[14] The mechanism of action involves blocking the interaction between the viral glycoprotein (GP) and the host cell receptor, Niemann-Pick C1 (NPC1), which is essential for viral fusion and entry from the endosomal compartment.[25][26]

Quantitative Antiviral Activity Data

The following table shows the antiviral activity of selected thiophene derivatives against an Ebola virus pseudotype and the wild-type Ebola virus.

CompoundVirusEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Thiophene 1pEBOV2.64>100>37.9[14][27]
Thiophene 53pEBOV3.05>100>32.8[14][27]
Thiophene 57pEBOV1.68>100>59.5[14][27]
Thiophene 1EBOV Mayinga0.95>100>105.3[27]
Thiophene 53EBOV Mayinga1.25>100>80[27]
Thiophene 57EBOV Mayinga0.65>100>153.8[27]

pEBOV: Pseudotyped Vesicular Stomatitis Virus expressing Ebola Virus Glycoprotein EBOV Mayinga: Wild-type Zaire Ebola virus, Mayinga 1976 strain

Experimental Protocol: Ebola Virus Pseudotype Entry Assay

This assay utilizes a replication-incompetent virus (e.g., VSV or lentivirus) pseudotyped with the Ebola virus glycoprotein (GP) to safely study viral entry.[10][26]

  • Pseudovirus Production: Co-transfect producer cells (e.g., HEK293T) with plasmids encoding the viral core proteins, a reporter gene (e.g., luciferase or GFP), and the Ebola virus GP.[10]

  • Cell Seeding: Seed target cells (e.g., VeroE6) in a 96-well plate.

  • Compound Treatment and Infection: Treat the target cells with various concentrations of the thiophene derivative, followed by infection with the pseudovirus.

  • Incubation: Incubate the plates for a period sufficient for viral entry and reporter gene expression (e.g., 48-72 hours).

  • Reporter Gene Assay: Measure the reporter gene expression (e.g., luciferase activity or GFP fluorescence) to quantify viral entry.

  • Data Analysis: Calculate the percentage of inhibition of viral entry and determine the EC50 value.

signaling_pathway_ebola_entry cluster_pathway Ebola Virus Entry Pathway and Inhibition EBOV Ebola Virus (with GP) HostCell Host Cell EBOV->HostCell Attachment Endocytosis Endocytosis HostCell->Endocytosis Endosome Endosome Endocytosis->Endosome GP_Cleavage GP Cleavage (Cathepsins) Endosome->GP_Cleavage NPC1 NPC1 Receptor GP_Cleavage->NPC1 Binds Fusion Viral Fusion & Cytoplasmic Entry NPC1->Fusion Thiophene Thiophene Derivative Thiophene->NPC1 Inhibits Binding

Inhibition of Ebola virus entry by thiophene derivatives targeting the GP-NPC1 interaction.

Synthesis of Key Thiophene Derivatives

The synthesis of biologically active thiophene derivatives often involves multi-step reaction sequences. Below are outlines for the synthesis of two of the highlighted compounds.

Synthesis of 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene

A general procedure for the synthesis of 2-(3′,4′,5′-trimethoxybenzoyl)-3-amino benzo[b]thiophenes involves the reaction of a corresponding 2-mercaptobenzonitrile with 2-bromo-1-(3,4,5-trimethoxyphenyl)-ethanone in the presence of a base like potassium carbonate in a suitable solvent such as acetone, followed by reflux.[4]

General Synthesis of N-substituted-thiophene Derivatives

A common method for synthesizing N-substituted thiophene derivatives involves the reaction of an appropriate amine with an acyl chloride. For instance, to synthesize N-(thiophen-2-yl)nicotinamide derivatives, nicotinic acid is first converted to its acyl chloride using oxalyl chloride and a catalytic amount of DMF. The resulting acyl chloride is then reacted with the desired thiophene-containing amine in the presence of a base like triethylamine in a solvent such as dichloromethane.[28]

Conclusion

Thiophene and its derivatives represent a highly valuable class of heterocyclic compounds with a remarkable diversity of biological activities. Their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents is well-documented and continues to be an active area of research. This technical guide has provided a comprehensive overview of these activities, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms. It is anticipated that the information presented here will serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the design and synthesis of novel thiophene-based therapeutics with improved efficacy and safety profiles.

References

Spectroscopic data (NMR, IR, Mass Spec) for thiophene compounds.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Data of Thiophene Compounds

For Researchers, Scientists, and Drug Development Professionals

Thiophene and its derivatives are fundamental heterocyclic compounds widely utilized as building blocks in pharmaceuticals, agrochemicals, and materials science. A thorough understanding of their structural features is paramount for innovation in these fields. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the structural elucidation and characterization of these molecules. This guide provides a consolidated overview of the spectroscopic data for thiophene and its derivatives, complete with detailed experimental protocols and logical workflows.

Spectroscopic Data Presentation

The following tables summarize the characteristic spectroscopic data for thiophene and representative substituted thiophenes. These values are crucial for identifying the thiophene core and determining substitution patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of a molecule.[1] The chemical shifts are influenced by the electronic environment of the nuclei, with substituents on the thiophene ring causing predictable shifts.[2][3]

Table 1: ¹H NMR Spectroscopic Data for Thiophene Compounds in CDCl₃

CompoundH-2H-3H-4H-5Other Signals
Thiophene 7.33 ppm (dd)[4]7.12 ppm (dd)[4]7.12 ppm (dd)[4]7.33 ppm (dd)[4]-
2-Bromothiophene -7.18 ppm (dd)6.99 ppm (dd)7.26 ppm (dd)-
3-Methylthiophene 6.95 ppm (m)-6.88 ppm (m)7.15 ppm (m)2.25 ppm (s, -CH₃)
2-Thiophenemethanol -~6.98 ppm (dd)[5]~6.95 ppm (m)[5]~7.28 ppm (dd)[5]4.78 ppm (s, -CH₂-), ~2.25 ppm (br s, -OH)[5]

Chemical shift values are approximate and can vary with solvent and concentration.[3]

Table 2: ¹³C NMR Spectroscopic Data for Thiophene Compounds in CDCl₃

CompoundC-2C-3C-4C-5Other Signals
Thiophene 125.6 ppm[6]127.4 ppm[6]127.4 ppm[6]125.6 ppm[6]-
2-Bromothiophene 112.7 ppm130.5 ppm128.2 ppm127.8 ppm-
3-Methylthiophene 129.1 ppm137.5 ppm125.9 ppm121.1 ppm15.4 ppm (-CH₃)
2-Thiophenemethanol 143.97 ppm[5]125.24 ppm[5]125.24 ppm[5]126.70 ppm[5]59.24 ppm (-CH₂-)[5]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.[7] The thiophene ring has several characteristic vibrational modes.

Table 3: Characteristic IR Absorption Bands for Thiophene Compounds

Vibrational ModeFrequency Range (cm⁻¹)Description
C-H Stretching (Aromatic) 3120 - 3050[8]Sharp, medium-to-weak bands characteristic of C-H bonds on the aromatic ring.
C=C Ring Stretching 1600 - 1300[9][10]Multiple bands corresponding to the stretching vibrations within the thiophene ring.
C-H In-plane Bending 1283 - 909[11]Bending vibrations of the C-H bonds within the plane of the ring.
C-H Out-of-plane Bending 900 - 650[8][11]Strong bands whose positions are sensitive to the substitution pattern on the ring.
C-S Stretching 840 - 600[11]Stretching of the carbon-sulfur bonds within the ring.
Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a compound.[12] Electron Ionization (EI) is a common technique where a molecule is fragmented by a high-energy electron beam.[13]

Table 4: Key Mass Spectrometry Data (Electron Ionization) for Thiophene

m/z ValueIonDescription
84 [C₄H₄S]⁺• Molecular Ion (M⁺•), typically the base peak. [14]
58 [C₂H₂S]⁺•Loss of acetylene (C₂H₂) from the molecular ion.
45 [CHS]⁺Thioformyl cation, a common fragment.[15]
39 [C₃H₃]⁺Cyclopropenyl cation, resulting from ring fragmentation.

Fragmentation patterns for substituted thiophenes are highly dependent on the nature and position of the substituent.[15]

Experimental Protocols

Reproducible data acquisition relies on standardized experimental procedures. The following are generalized protocols for the spectroscopic analysis of thiophene compounds.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified thiophene compound for ¹H NMR (or 20-50 mg for ¹³C NMR) in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[1][5]

  • Transfer : Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. If any solid particles are present, filter the solution through a small plug of cotton or glass wool.[5]

  • Spectrometer Setup : Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field is then shimmed to optimize its homogeneity, ensuring sharp and symmetrical peaks.[5]

  • Data Acquisition :

    • ¹H NMR : A standard single-pulse sequence is typically used. Acquire 16 to 32 scans to achieve a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds.[3]

    • ¹³C NMR : Employ a proton-decoupled pulse sequence to simplify the spectrum. A larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C. Use a relaxation delay of 2-5 seconds.[3]

  • Processing : Perform a Fourier transform on the acquired Free Induction Decay (FID), followed by phase and baseline correction to obtain the final spectrum.

Protocol 2: Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Liquids : A drop of the neat liquid can be placed directly on the ATR crystal or between two salt plates (NaCl or KBr).[5]

    • Solids : Prepare a KBr pellet by grinding a small amount of the solid sample with KBr powder and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by pressing a small amount of the solid directly onto the crystal.[16]

  • Background Scan : Run a background spectrum of the empty sample holder (or pure solvent) to subtract atmospheric and instrumental interferences.

  • Sample Scan : Place the prepared sample in the spectrometer and acquire the spectrum. The typical range is 4000 cm⁻¹ to 400 cm⁻¹.[17]

  • Data Analysis : Identify characteristic absorption bands and compare them to known correlation tables to identify functional groups.[7]

Protocol 3: Mass Spectrometry (MS)
  • Sample Preparation (for LC-MS) : Dissolve the sample in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Then, perform a serial dilution to reach a final concentration in the range of 10-100 µg/mL. Filter the final solution if any precipitate is present.[18]

  • Ionization : For general structural analysis of stable thiophene compounds, Electron Ionization (EI) is common. The sample is vaporized and bombarded with a 70 eV electron beam, causing ionization and fragmentation.[13]

  • Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[13]

  • Detection : A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum. The most abundant ion is designated as the base peak (100% relative abundance).[13]

Mandatory Visualizations

Diagrams created using the DOT language provide clear visual representations of workflows and logical relationships.

Workflow for Spectroscopic Analysis

This diagram illustrates the typical experimental sequence for analyzing a novel thiophene compound.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_elucidation Structural Elucidation Sample Purified Thiophene Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_NMR NMR Data (Shifts, Couplings) NMR->Data_NMR Data_IR IR Data (Functional Groups) IR->Data_IR Data_MS MS Data (Mol. Weight, Formula) MS->Data_MS Structure Final Structure Data_NMR->Structure Data_IR->Structure Data_MS->Structure

Caption: Experimental workflow for the spectroscopic analysis of thiophene compounds.

Logical Relationship for Structural Elucidation

This diagram shows how information from different spectroscopic techniques is integrated to determine the final chemical structure.

G H_NMR ¹H NMR H_Framework Proton Environment & Connectivity (H-H) H_NMR->H_Framework provides C_NMR ¹³C NMR C_Framework Carbon Skeleton & Hybridization C_NMR->C_Framework provides IR IR Spectroscopy Func_Groups Functional Groups (e.g., C=O, OH) IR->Func_Groups identifies MS Mass Spectrometry Mol_Weight Molecular Weight & Elemental Formula MS->Mol_Weight determines Structure Complete Molecular Structure H_Framework->Structure contributes to C_Framework->Structure contributes to Func_Groups->Structure confirms/adds Mol_Weight->Structure constrains

Caption: Logical integration of spectroscopic data for structural elucidation.

References

Literature review on the discovery of arylthiophene carboxylic acids.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery of Arylthiophene Carboxylic Acids

This technical guide provides a comprehensive literature review on the discovery, synthesis, and biological evaluation of arylthiophene carboxylic acids and their derivatives. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative biological data, and visual representations of key processes and pathways.

Introduction to Arylthiophene Carboxylic Acids

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a prominent scaffold in medicinal chemistry.[1][2] Its derivatives, particularly arylthiophene carboxylic acids, have garnered significant attention due to their diverse and potent biological activities. These compounds have been investigated for their potential as anticancer, antibacterial, antioxidant, anti-inflammatory, and antiviral agents.[2][3][4][5] The thiophene ring's structural features allow for versatile functionalization, enabling the synthesis of large libraries of compounds for structure-activity relationship (SAR) studies.[3][6] This guide explores the key synthetic methodologies for creating these compounds and summarizes their therapeutic potential with quantitative data from various studies.

Synthetic Methodologies

The synthesis of arylthiophene carboxylic acids and their derivatives often involves carbon-carbon bond-forming reactions to introduce the aryl moiety onto the thiophene ring. Other strategies focus on building the thiophene ring itself from acyclic precursors.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for synthesizing aryl-substituted thiophenes.[7] This reaction creates a carbon-carbon bond between a thiophene derivative (often halogenated) and an arylboronic acid or ester, catalyzed by a palladium complex.[7] It is valued for its tolerance of various functional groups and generally provides good to excellent yields.[7]

Cyclization and Condensation Reactions

Another common approach is the construction of the thiophene ring through cyclization reactions. For instance, novel arylidene derivatives of thiophene-2-carboxylic acid have been synthesized by reacting benzylidene derivatives of chloro aldehyde with 2-mercaptoacetic acid.[8] Stobbe condensation has also been employed to synthesize hydroxy benzothiophene carboxylic acids, which have shown potential as non-steroidal anti-inflammatory drugs (NSAIDs).[2] Furthermore, a one-step method involving the condensation of N-(4-acetylphenyl)-2-chloroacetamide with various functionalized thiocarbamoyl compounds has been developed for synthesizing thiophene-2-carboxamide derivatives.[5][9]

Biological Activities and Therapeutic Potential

Arylthiophene carboxylic acids exhibit a broad spectrum of biological activities, making them promising candidates for drug development.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this class of compounds.

  • FTO Inhibition: 3-Arylaminothiophenic-2-carboxylic acid derivatives have been identified as new inhibitors of the fat mass and obesity-associated protein (FTO), an RNA N6-methyladenosine (m6A) demethylase implicated in acute myeloid leukemia (AML). One such compound, 12o/F97, demonstrated potent antiproliferative activity, selectively inhibited FTO, and exhibited antileukemia effects in a xenograft mouse model.[4]

  • Targeting the RhoA/ROCK Pathway: Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been synthesized as anticancer agents that target the RhoA/ROCK pathway, which is crucial for tumor growth and metastasis.[10][11] Compound b19 from this series significantly inhibited the proliferation, migration, and invasion of MDA-MB-231 breast cancer cells.[10]

  • Cytostatic Agents: Certain 2-aminothiophene-3-carboxylic acid ester derivatives show unusual cytostatic selectivity for specific cancer cell lines, including T-cell lymphoma, prostate cancer, and kidney carcinoma, with IC50 values in the nanomolar range.[12]

  • CA-4 Biomimetics: Thiophene carboxamide derivatives have been investigated as mimics of Combretastatin A-4 (CA-4), a potent tubulin polymerization inhibitor.[1]

Antimicrobial and Antioxidant Activities
  • Antibacterial Agents: 4-Arylthiophene-2-carbaldehydes and thiophene-2-carboxamide derivatives have demonstrated significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[5][7]

  • Antioxidant Properties: Thiophene derivatives have been evaluated for their ability to scavenge free radicals. Amino thiophene-2-carboxamide derivatives, in particular, have shown significant antioxidant activity in assays such as the ABTS method.[5]

Other Therapeutic Activities
  • HCV NS5B Polymerase Inhibition: A class of 3-arylsulfonylamino-5-phenyl-thiophene-2-carboxylic acids has been discovered as potent inhibitors of the Hepatitis C virus (HCV) NS5B polymerase, a key enzyme for viral replication.[3]

  • Anti-inflammatory and Analgesic: Hydroxy benzothiophene/naphthalene carboxylic acids synthesized via Stobbe condensation have been identified as potent NSAIDs, exhibiting both anti-inflammatory and analgesic properties.[2]

  • Antiurease and NO Scavenging: Certain 4-arylthiophene-2-carbaldehydes have shown excellent urease inhibition and nitric oxide (NO) scavenging capabilities.[7]

Quantitative Data Summary

The following tables summarize the quantitative data for the biological activities of various arylthiophene carboxylic acid derivatives as reported in the literature.

Table 1: Biological Activities of 4-Arylthiophene-2-carbaldehyde Derivatives [7]

CompoundAntibacterial IC₅₀ (µg/mL) vs. P. aeruginosaAntiurease IC₅₀ (µg/mL)NO Scavenging IC₅₀ (µg/mL)
2d (3-(5-Formyl-thiophene-3-yl)-5-(trifluoromethyl)benzonitrile)29.7-45.6
2i (4-(3-Chloro-4-fluoro-phenyl)thiophene-2-carbaldehyde)-27.1-
Streptomycin (Standard)35.2--

Table 2: Antioxidant and Antibacterial Activity of Thiophene-2-carboxamide Derivatives [5][9]

CompoundAntioxidant Activity (% Inhibition, ABTS)Antibacterial Activity Index (%) vs. S. aureusAntibacterial Activity Index (%) vs. P. aeruginosa
7a (Amino derivative)62.0--
7b (Amino derivative with methoxy)-83.386.9
3b (Hydroxy derivative with methoxy)-70.878.3
Ascorbic Acid (Standard)88.44--
Ampicillin (Standard)-100100

Table 3: Anticancer Activity (IC₅₀ in µM) of Phenyl-thiophene-carboxamide Derivatives [1]

CompoundCell Line: HepG2 (Liver)Cell Line: HCT-116 (Colon)Cell Line: MCF-7 (Breast)
2a 2.453.144.15
2b 1.522.112.53
2c 1.111.581.89
2d 2.152.893.12
2e 1.882.052.33

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Protocol 1: General Synthesis of 4-Arylthiophene-2-carbaldehydes via Suzuki-Miyaura Coupling[7]
  • Reaction Setup: To a solution of 4-bromothiophene-2-carbaldehyde (1 equivalent) in a 4:1 toluene/water mixture, add the desired arylboronic acid or pinacol ester (1.1 equivalents).

  • Catalyst and Base: Add potassium phosphate (K₃PO₄) as the base (2 equivalents) and 5 mol% of a Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)).

  • Reaction Conditions: Heat the reaction mixture at 85–90 °C under an inert atmosphere (e.g., Nitrogen or Argon) for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired 4-arylthiophene-2-carbaldehyde.

Protocol 2: Synthesis of 3-Hydroxythiophene-2-carboxamide Derivatives[5][9]
  • Reactant Preparation: Dissolve N-(4-acetylphenyl)-2-chloroacetamide (1) and ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives (2) in ethanol.

  • Base Addition: Add sodium ethoxide to the solution to act as a base.

  • Reaction: The reaction proceeds through the formation of a sulfide intermediate via nucleophilic substitution of the chlorine atom.

  • Cyclization: An intramolecular cyclization occurs with the removal of an ethanol molecule, leading to the formation of the 3-hydroxythiophene-2-carboxamide derivatives.

  • Purification: The final products are typically purified by recrystallization or column chromatography.

Protocol 3: In Vitro Antibacterial Activity Assay[5][7]
  • Bacterial Strains: Use pathogenic bacterial strains such as Staphylococcus aureus (Gram-positive) and Pseudomonas aeruginosa (Gram-negative).

  • Culture Preparation: Grow bacterial cultures in appropriate broth (e.g., Nutrient Broth or Mueller-Hinton Broth) to a specific optical density (e.g., 0.5 McFarland standard).

  • Assay Method (Agar Well Diffusion):

    • Prepare agar plates (e.g., Mueller-Hinton Agar) and spread the bacterial inoculum evenly on the surface.

    • Create wells in the agar using a sterile borer.

    • Add a specific concentration of the test compound (dissolved in a suitable solvent like DMSO) to the wells.

    • Use a standard antibiotic (e.g., Ampicillin, Streptomycin) as a positive control and the solvent as a negative control.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • Data Analysis: Measure the diameter of the inhibition zone around each well. Compare the inhibition zones of the test compounds with the standard to determine their relative activity. For IC₅₀ determination, a broth microdilution method is typically used.

Visualized Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key synthetic and signaling pathways.

G Thiophene 4-Bromothiophene- 2-carbaldehyde Coupling Suzuki-Miyaura Cross-Coupling Thiophene->Coupling Arylboronic Arylboronic Acid / Ester Arylboronic->Coupling Catalyst Pd(0) Catalyst K₃PO₄ Base Catalyst->Coupling Solvent Toluene/Water 85-90 °C Solvent->Coupling Product 4-Arylthiophene- 2-carbaldehyde Coupling->Product G cluster_reactants Reactants Chloroacetamide N-(4-acetylphenyl)- 2-chloroacetamide (1) Reaction Condensation (NaOEt / Dioxane) Chloroacetamide->Reaction Thiocarbamoyl Functionalized Thiocarbamoyl Cmpd (2, 4, or 6) Thiocarbamoyl->Reaction Intermediate Sulfide Intermediate (A or B) Reaction->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product 3-Substituted Thiophene-2-carboxamide (3, 5, or 7) Cyclization->Product G RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GEFs RhoA_GTP->RhoA_GDP GAPs ROCK ROCK RhoA_GTP->ROCK MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLC_P Phosphorylated MLC (MLC-P) MLC->MLC_P StressFiber Stress Fiber Formation Cell Migration & Invasion MLC_P->StressFiber Inhibitor Benzo[b]thiophene Derivative (b19) Inhibitor->RhoA_GTP Inhibits

References

Physical and chemical properties of 5-(4-Isopropylphenyl)thiophene-2-carboxylic acid.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the physical and chemical properties of 5-(4-Isopropylphenyl)thiophene-2-carboxylic acid, a thiophene derivative of interest in chemical and pharmaceutical research. This document compiles available data on its fundamental properties, spectral characteristics, and synthetic approaches, presenting it in a structured format for easy reference and comparison.

Core Compound Information

PropertyValue
IUPAC Name This compound
CAS Number 943115-91-1[1][2]
Molecular Formula C₁₄H₁₄O₂S[1][3]
Molecular Weight 246.33 g/mol [1][2]
Physical Form Solid[1]
Storage Refrigerator[1]

Physicochemical Properties

Spectral Data Analysis

Detailed experimental spectra for this compound are not widely published. The following sections outline the expected spectral characteristics based on the analysis of its structural motifs and data from related thiophene derivatives.

1H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the thiophene ring, the isopropylphenyl group, and the carboxylic acid. The aromatic protons on the thiophene and phenyl rings would likely appear in the range of 7.0-8.0 ppm. The septet for the isopropyl CH and the doublet for the two methyl groups would be expected in the upfield region. The carboxylic acid proton would present as a broad singlet at a downfield chemical shift, typically above 10 ppm.

13C NMR Spectroscopy

The 13C NMR spectrum would provide information on the carbon skeleton. The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of 160-170 ppm. The aromatic carbons of the thiophene and phenyl rings would appear between 120-150 ppm. The carbons of the isopropyl group would be found at higher field.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying key functional groups. For this compound, the following characteristic absorption bands are anticipated:

  • A broad O-H stretching band for the carboxylic acid, typically in the region of 2500-3300 cm⁻¹.

  • A strong C=O stretching band for the carbonyl group of the carboxylic acid, expected around 1700 cm⁻¹.

  • C-H stretching vibrations for the aromatic and isopropyl groups in the 2800-3100 cm⁻¹ region.

  • C=C stretching vibrations from the aromatic rings in the 1400-1600 cm⁻¹ range.

Mass Spectrometry

The mass spectrum would show the molecular ion peak (M+) corresponding to the molecular weight of the compound (246.33 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH) and cleavage of the isopropyl group. The base peak in the mass spectra of many carboxylic acid derivatives is often due to the formation of an acylium ion (R-CO⁺).

Experimental Protocols

Detailed, validated experimental protocols for the synthesis of this compound are not extensively documented in readily accessible literature. However, general synthetic strategies for related 5-arylthiophene-2-carboxylic acids can be adapted. Two common and effective methods are the Suzuki cross-coupling reaction and the Gewald synthesis.

Synthetic Workflow: Suzuki Cross-Coupling Approach

The Suzuki cross-coupling reaction is a versatile method for forming carbon-carbon bonds. A plausible synthetic route for this compound using this method is outlined below.

Suzuki_Coupling 5-bromothiophene-2-carboxylic acid 5-bromothiophene-2-carboxylic acid Reaction Reaction 5-bromothiophene-2-carboxylic acid->Reaction 4-Isopropylphenylboronic acid 4-Isopropylphenylboronic acid 4-Isopropylphenylboronic acid->Reaction Pd catalyst Pd catalyst Pd catalyst->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Workup_Purification Aqueous Workup & Column Chromatography Reaction->Workup_Purification Product 5-(4-Isopropylphenyl)thiophene- 2-carboxylic acid Workup_Purification->Product

Caption: Suzuki cross-coupling workflow for synthesis.

Methodology:

  • Reactant Preparation: 5-bromothiophene-2-carboxylic acid and 4-isopropylphenylboronic acid are used as the starting materials.

  • Catalyst System: A palladium catalyst, such as Pd(PPh₃)₄, is employed along with a base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄).

  • Solvent: A suitable solvent system, often a mixture of an organic solvent (like dioxane, toluene, or DMF) and water, is used.

  • Reaction Conditions: The reaction mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) for several hours.

  • Workup and Purification: After the reaction is complete, an aqueous workup is performed to remove inorganic salts. The crude product is then purified, commonly by column chromatography on silica gel.

Synthetic Workflow: Gewald Synthesis Approach

The Gewald reaction is a multi-component reaction that can be used to synthesize polysubstituted thiophenes. While typically used for preparing 2-aminothiophenes, modifications of this reaction or related strategies could potentially be employed to generate the target carboxylic acid, likely through a multi-step process involving the synthesis of a suitable thiophene intermediate followed by functional group transformations.

Gewald_Synthesis Ketone 4-Isopropylacetophenone Gewald_Reaction Gewald_Reaction Ketone->Gewald_Reaction Active Methylene Ethyl cyanoacetate Active Methylene->Gewald_Reaction Sulfur Sulfur Sulfur->Gewald_Reaction Base Base Base->Gewald_Reaction Intermediate 2-Amino-5-(4-isopropylphenyl) -thiophene-3-carboxylate Gewald_Reaction->Intermediate Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation Intermediate->Hydrolysis_Decarboxylation Sandmeyer_Reaction Sandmeyer-type Reaction Hydrolysis_Decarboxylation->Sandmeyer_Reaction Carboxylic_Acid_Intro Introduction of Carboxylic Acid Sandmeyer_Reaction->Carboxylic_Acid_Intro Product 5-(4-Isopropylphenyl)thiophene- 2-carboxylic acid Carboxylic_Acid_Intro->Product

Caption: Multi-step synthesis via a Gewald intermediate.

Methodology (Hypothetical):

  • Gewald Reaction: 4-Isopropylacetophenone, an active methylene compound like ethyl cyanoacetate, and elemental sulfur are reacted in the presence of a base (e.g., morpholine or triethylamine) to form a polysubstituted 2-aminothiophene intermediate.

  • Hydrolysis and Decarboxylation: The ester group of the intermediate is hydrolyzed to a carboxylic acid, which may then be decarboxylated.

  • Diazotization and Sandmeyer-type Reaction: The amino group is converted to a diazonium salt and subsequently replaced with a halogen (e.g., bromine) via a Sandmeyer-type reaction.

  • Introduction of the Carboxylic Acid: The halogenated thiophene can then be converted to the desired carboxylic acid through methods such as lithiation followed by reaction with carbon dioxide, or a palladium-catalyzed carbonylation.

Biological Activity and Signaling Pathways

While thiophene derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties, specific studies on the biological effects of this compound are limited in the public domain. Research into thiophene carboxamide derivatives has shown potential for antiproliferative effects, suggesting that this class of compounds may warrant further investigation as potential therapeutic agents.

Given the lack of specific data on signaling pathway involvement for this particular molecule, a diagram illustrating a hypothetical mechanism of action, for instance as a kinase inhibitor, can be conceptualized.

Signaling_Pathway cluster_cell Cell Receptor Receptor Kinase Kinase Receptor->Kinase Activates Substrate Substrate Kinase->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Cellular_Response Cellular_Response Phospho_Substrate->Cellular_Response Compound 5-(4-Isopropylphenyl)thiophene- 2-carboxylic acid Compound->Kinase Inhibits

Caption: Hypothetical kinase inhibition pathway.

This diagram illustrates a potential mechanism where the compound acts as an inhibitor of a kinase, thereby blocking a signaling cascade that leads to a specific cellular response. This remains a conceptual model pending experimental validation.

Conclusion

This compound is a compound with potential for further exploration in medicinal chemistry and materials science. This technical guide has summarized the currently available information on its physical and chemical properties, while also outlining established synthetic routes that can be adapted for its preparation. The lack of extensive experimental data highlights the opportunity for further research to fully characterize this molecule and explore its potential biological activities. Future studies should focus on obtaining precise measurements of its physicochemical properties, detailed spectroscopic analysis, and comprehensive biological screening to elucidate its therapeutic potential.

References

An In-depth Technical Guide to the Key Starting Materials for Synthesizing 5-(4-Isopropylphenyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes and key starting materials for the preparation of 5-(4-isopropylphenyl)thiophene-2-carboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. This document details the most prevalent and effective synthetic strategies, including the Suzuki-Miyaura cross-coupling reaction and alternative methodologies such as Grignard reactions and Stille coupling. Each section includes a summary of the required starting materials, detailed experimental protocols where available, and quantitative data to facilitate comparison and implementation in a laboratory setting.

Suzuki-Miyaura Cross-Coupling: The Principal Synthetic Route

The Suzuki-Miyaura cross-coupling reaction stands as the most widely employed and versatile method for the synthesis of 5-arylthiophene-2-carboxylic acids. This palladium-catalyzed reaction forms a carbon-carbon bond between a halogenated thiophene derivative and an arylboronic acid, offering high yields and excellent functional group tolerance.

The core starting materials for this synthesis are:

  • A 5-halothiophene-2-carboxylic acid derivative: Typically, 5-bromothiophene-2-carboxylic acid or its corresponding esters are used. These compounds are commercially available or can be synthesized from thiophene-2-carboxylic acid.

  • 4-Isopropylphenylboronic acid: This arylboronic acid provides the 4-isopropylphenyl moiety to the final product and is also commercially available.

The general synthetic pathway involves the coupling of these two key fragments in the presence of a palladium catalyst, a base, and a suitable solvent system.

Suzuki_Miyaura_Coupling Thiophene 5-Bromothiophene-2-carboxylic acid or its ester Product This compound Thiophene->Product BoronicAcid 4-Isopropylphenylboronic acid BoronicAcid->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₃PO₄) Catalyst->Product Suzuki-Miyaura Coupling

Diagram 1: Suzuki-Miyaura Coupling Pathway
Quantitative Data for Suzuki-Miyaura Coupling of Thiophene Derivatives

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura cross-coupling of various 5-bromothiophene derivatives with arylboronic acids, providing a comparative basis for the synthesis of this compound.

Thiophene DerivativeArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
5-Bromothiophene-2-carboxylic acidPhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Toluene/Water (4:1)85-9012Good[1]
5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane--57[2]
5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide3,5-Dimethylphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane--Good[2]
4,5-Dibromothiophene-2-carboxaldehydePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/Water (6:1)9012-[3]
2-Bromo-5-(bromomethyl)thiophene4-Methoxyphenylboronic acidPd(PPh₃)₄ (2.5)K₃PO₄1,4-Dioxane/Water (4:1)901276[2]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

While a specific protocol for the target molecule is not explicitly detailed in a single source, the following general procedure can be adapted based on established methodologies for similar compounds.[1][3][4]

Materials:

  • 5-Bromothiophene-2-carboxylic acid (or its methyl/ethyl ester) (1.0 equiv)

  • 4-Isopropylphenylboronic acid (1.1-1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Potassium phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (4:1)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried round-bottom flask, combine 5-bromothiophene-2-carboxylic acid (or its ester), 4-isopropylphenylboronic acid, and the base.

  • Add the palladium catalyst to the flask.

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 85-90 °C and stir for 12-24 hours under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

  • If an ester was used as the starting material, a final hydrolysis step (e.g., using NaOH or LiOH followed by acidification) is required to obtain the carboxylic acid.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Reactants: 5-Bromothiophene derivative, 4-Isopropylphenylboronic acid, Base B Add Pd Catalyst A->B C Purge with Inert Gas B->C D Add Degassed Solvent C->D E Heat and Stir (85-90 °C, 12-24h) D->E F Monitor Progress (TLC/LC-MS) E->F G Cool and Quench F->G H Extraction G->H I Drying and Concentration H->I J Purification (Chromatography/Recrystallization) I->J K Hydrolysis (if ester used) J->K

Diagram 2: Experimental Workflow for Suzuki Coupling

Alternative Synthetic Routes

Grignard Reaction

A Grignard reaction offers a classic alternative for the formation of the C-C bond. This method typically involves the reaction of a Grignard reagent, formed from a halo-aromatic compound, with a thiophene derivative.

The key starting materials for this route are:

  • A 5-halothiophene-2-carboxylic acid derivative: Similar to the Suzuki coupling, a protected form of the carboxylic acid is generally required.

  • 4-Isopropylbromobenzene: Used to generate the Grignard reagent.

The synthesis proceeds by forming the Grignard reagent from 4-isopropylbromobenzene and magnesium, which then acts as a nucleophile, attacking the 5-position of a suitable thiophene electrophile. A subsequent carboxylation step, if not already present, would be necessary. A plausible route involves the reaction of a 5-bromothiophene-2-carboxylate with an in situ generated 4-isopropylphenylmagnesium bromide in the presence of a suitable catalyst. Alternatively, a Grignard reagent can be formed from 5-chloro-2-bromothiophene, followed by the introduction of carbon dioxide.[5]

Grignard_Reaction cluster_grignard_formation Grignard Reagent Formation cluster_coupling Coupling and Carboxylation A 4-Isopropylbromobenzene C 4-Isopropylphenylmagnesium bromide A->C B Magnesium B->C E Intermediate D 5-Halothiophene derivative D->E G This compound E->G F 1. Coupling 2. CO₂ (if needed) 3. Acid work-up F->E

Diagram 3: Grignard Reaction Pathway

Experimental Protocol: General Considerations for Grignard Reactions

Grignard reactions are highly sensitive to moisture and require anhydrous conditions.

Materials:

  • 4-Isopropylbromobenzene (1.0 equiv)

  • Magnesium turnings (1.1 equiv)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • A suitable 5-halothiophene-2-carboxylate derivative

  • Dry ice (solid CO₂) for carboxylation if necessary

  • Acidic work-up solution (e.g., aqueous HCl)

Procedure Outline:

  • Flame-dry all glassware and allow to cool under an inert atmosphere.

  • Prepare the Grignard reagent by reacting 4-isopropylbromobenzene with magnesium turnings in anhydrous ether or THF.

  • In a separate flask, dissolve the 5-halothiophene derivative in anhydrous THF.

  • Slowly add the prepared Grignard reagent to the thiophene solution at a controlled temperature (often low temperatures are required).

  • Allow the reaction to proceed for a specified time.

  • If carboxylation is needed, pour the reaction mixture over crushed dry ice.

  • Perform an acidic work-up to protonate the carboxylate and any alkoxide intermediates.

  • Extract the product with an organic solvent, dry, and purify as described for the Suzuki coupling.

Stille Coupling

The Stille coupling is another powerful palladium-catalyzed cross-coupling reaction that can be utilized. This method involves the reaction of an organotin compound with an organohalide.

Key starting materials for this approach include:

  • A 5-halothiophene-2-carboxylic acid derivative.

  • Tributyl(4-isopropylphenyl)stannane: This organostannane reagent can be prepared from 4-isopropylbromobenzene.

The primary drawback of the Stille coupling is the toxicity of the organotin reagents and byproducts, which can be challenging to remove completely from the final product.

Quantitative Data for Stille Coupling of Thiophene Derivatives

Yields for Stille couplings are generally comparable to Suzuki reactions, often in the range of 60-95%, but are highly dependent on the specific substrates and reaction conditions.

OrganohalideOrganostannaneCatalystLigandSolventTemp (°C)Yield (%)Reference
Aryl IodideVinylstannanePd₂(dba)₃TFPTHF70High[6]
Aryl BromideArylstannanePd(PPh₃)₄-DMF9567[7]

General Experimental Considerations:

The experimental setup for a Stille coupling is similar to that of a Suzuki coupling, requiring an inert atmosphere and anhydrous solvents. The reaction typically involves a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) and is often carried out in solvents like DMF or toluene at elevated temperatures. Purification to remove tin residues is a critical step.

Conclusion

The synthesis of this compound is most effectively and commonly achieved through the Suzuki-Miyaura cross-coupling reaction. This method offers a robust and versatile approach with generally high yields and tolerance for a wide range of functional groups. The key starting materials, 5-bromothiophene-2-carboxylic acid (or its ester) and 4-isopropylphenylboronic acid, are readily accessible. For instances where these starting materials may not be suitable or available, alternative methods such as the Grignard reaction or Stille coupling provide viable, albeit sometimes more challenging, synthetic routes. The choice of synthetic pathway will ultimately depend on factors such as the availability of starting materials, scale of the reaction, and the specific requirements for purity of the final product. This guide provides the foundational information for researchers to select and implement the most appropriate synthetic strategy for their needs.

References

Methodological & Application

Synthesis of Novel Derivatives from 5-(4-Isopropylphenyl)thiophene-2-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel amide and ester derivatives of 5-(4-Isopropylphenyl)thiophene-2-carboxylic acid. Thiophene-based compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The protocols outlined below are designed to be adaptable for the synthesis of a library of derivatives for further investigation.

Overview of Synthetic Strategy

The primary synthetic routes for derivatizing this compound involve the formation of amide or ester linkages at the carboxylic acid moiety. These reactions are standard procedures in medicinal chemistry and can be achieved through various coupling methods.

Amide Synthesis

Amide derivatives are synthesized by coupling the carboxylic acid with a desired amine. A common and efficient method involves the activation of the carboxylic acid, for example, using a coupling agent like titanium tetrachloride (TiCl4) in the presence of a base such as pyridine.[3] This methodology is suitable for a wide range of amines, including aromatic and aliphatic amines.

Ester Synthesis

Ester derivatives can be readily prepared through Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. This is a straightforward and cost-effective method for generating simple alkyl esters.

Experimental Protocols

Synthesis of N-Aryl-5-(4-isopropylphenyl)thiophene-2-carboxamides

This protocol is adapted from the synthesis of related 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides and is a representative procedure for the synthesis of amide derivatives.[3]

Materials:

  • This compound

  • Substituted aniline (or other amine)

  • Titanium tetrachloride (TiCl4)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO3), saturated aqueous solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Add pyridine (2.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add titanium tetrachloride (1.1 eq) dropwise to the reaction mixture.

  • After the addition is complete, add the substituted aniline (1.0 eq) to the flask.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-aryl-5-(4-isopropylphenyl)thiophene-2-carboxamide.

Characterization:

The synthesized compounds should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity.

Synthesis of Alkyl 5-(4-isopropylphenyl)thiophene-2-carboxylates

This protocol describes a general procedure for the synthesis of ester derivatives.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H2SO4)

  • Sodium bicarbonate (NaHCO3), saturated aqueous solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of the desired anhydrous alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude ester.

  • If necessary, purify the product by silica gel column chromatography.

Data Presentation

The following tables present representative quantitative data for synthesized derivatives. Data for the amide derivative is based on a closely related compound from the literature to provide an illustrative example.[3]

Table 1: Synthesis of N-(4-methoxyphenyl)-5-(4-isopropylphenyl)thiophene-2-carboxamide (Representative Data)

Starting MaterialReagentsProductYield (%)Melting Point (°C)
This compoundp-Anisidine, TiCl4, PyridineN-(4-methoxyphenyl)-5-(4-isopropylphenyl)thiophene-2-carboxamide65-75 (expected)Not available

Table 2: Characterization Data for Ethyl 5-(4-isopropylphenyl)thiophene-2-carboxylate

PropertyValue
Molecular Formula C16H18O2S[4]
Molecular Weight 274.38 g/mol
Appearance Solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.66 (d, J=3.8 Hz, 1H), 7.53 (d, J=8.4 Hz, 2H), 7.27 (d, J=8.4 Hz, 2H), 7.18 (d, J=3.8 Hz, 1H), 4.34 (q, J=7.1 Hz, 2H), 2.95 (hept, J=6.9 Hz, 1H), 1.38 (t, J=7.1 Hz, 3H), 1.27 (d, J=6.9 Hz, 6H).
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) 162.5, 150.2, 146.1, 134.2, 131.3, 127.0, 125.9, 123.8, 61.1, 34.1, 23.9, 14.4.
Mass Spectrum (ESI-MS) m/z 275.1 [M+H]⁺

Visualization of Biological Context and Experimental Workflow

Potential Signaling Pathway Inhibition

Thiophene derivatives, including amides and esters, have shown potential as anti-inflammatory agents by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[2] These enzymes are key to the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins and leukotrienes. The diagram below illustrates this potential mechanism of action.

G Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Thiophene_Derivatives 5-(4-Isopropylphenyl)thiophene -2-carboxylic Acid Derivatives Thiophene_Derivatives->COX Inhibition Thiophene_Derivatives->LOX Inhibition

Caption: Potential anti-inflammatory mechanism of thiophene derivatives.

Experimental Workflow for Amide Synthesis

The following diagram outlines the key steps in the synthesis and purification of N-aryl-5-(4-isopropylphenyl)thiophene-2-carboxamides.

G Start Start: 5-(4-Isopropylphenyl)thiophene -2-carboxylic Acid Activation Carboxylic Acid Activation (TiCl4, Pyridine) Start->Activation Coupling Amine Coupling Activation->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Product Final Product: N-Aryl-5-(4-isopropylphenyl) thiophene-2-carboxamide Purification->Product

Caption: Workflow for amide derivative synthesis.

References

Application Notes and Protocols: 5-(4-Isopropylphenyl)thiophene-2-carboxylic acid in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Isopropylphenyl)thiophene-2-carboxylic acid is a functionalized aromatic carboxylic acid with a thiophene core. This class of organic molecules is of significant interest in the field of organic electronics due to the favorable electronic properties of the thiophene ring, which can facilitate charge transport. The presence of the carboxylic acid group allows for further chemical modifications and can influence the material's solubility and film-forming properties, which are critical for device fabrication. The isopropylphenyl substituent can enhance solubility in organic solvents and influence the molecular packing in the solid state, which in turn affects the electronic performance of devices.

While specific performance data for this compound in organic electronic devices is not extensively documented in publicly available literature, its structural similarity to other 5-arylthiophene-2-carboxylic acids suggests its potential as a building block for organic semiconductors. This document provides an overview of its potential applications, representative performance data from analogous compounds, and detailed, adaptable protocols for its synthesis and incorporation into organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

Potential Applications in Organic Electronics

Derivatives of 5-phenylthiophene-2-carboxylic acid are versatile building blocks for advanced materials used in various organic electronic devices:

  • Organic Field-Effect Transistors (OFETs): These molecules can be utilized as the active semiconductor layer in OFETs, which are the fundamental components of flexible circuits, sensors, and displays. The charge carrier mobility and on/off ratio are key performance metrics.

  • Organic Photovoltaics (OPVs): In organic solar cells, derivatives of this compound can function as either the electron donor or acceptor material in the photoactive layer, or as an interfacial layer to improve charge extraction. Key performance parameters include power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).

  • Organic Light-Emitting Diodes (OLEDs): These compounds can be incorporated into the emissive layer or charge-transport layers of OLEDs, which are used in high-quality displays and solid-state lighting. Important characteristics are external quantum efficiency (EQE), luminance, and turn-on voltage.

Data Presentation: Performance of Analogous Thiophene Derivatives

Table 1: Performance of Thiophene-Based Organic Field-Effect Transistors (OFETs)

Thiophene Derivative Active LayerSubstrate/DielectricHole Mobility (μ) (cm²/Vs)On/Off RatioReference
Poly(3-hexylthiophene) (P3HT)Si/SiO₂~1 x 10⁻²> 10⁵Generic Data
Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT)Si/SiO₂> 10> 10⁷Generic Data
2,7-Dioctyl[1]benzothieno[3,2-b][1]benzothiophene (C8-BTBT)Si/SiO₂> 10> 10⁶Generic Data

Table 2: Performance of Thiophene-Based Organic Photovoltaics (OPVs)

Donor:Acceptor SystemPower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current (Jsc) (mA/cm²)Fill Factor (FF) (%)Reference
P3HT:PC₆₁BM3-50.68-1060-65Generic Data
PTB7:PC₇₁BM7-90.7-0.814-1665-70Generic Data
PffBT4T-2OD:PC₇₁BM~11~0.8~16~70Generic Data

Table 3: Performance of Thiophene-Based Organic Light-Emitting Diodes (OLEDs)

Emissive Layer MaterialHost MaterialExternal Quantum Efficiency (EQE) (%)Max Luminance (cd/m²)Turn-on Voltage (V)Emission ColorReference
Alq₃ (classic emitter)-~1> 10,0003-5GreenGeneric Data
Ir(ppy)₃ (phosphorescent)CBP> 20> 50,0003-4GreenGeneric Data
Thiophene-based dendrimer-5-10> 10,0004-6Blue/GreenGeneric Data

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is an adaptable procedure based on Suzuki coupling followed by hydrolysis, a common method for the synthesis of 5-arylthiophene-2-carboxylic acids.

Materials:

  • Methyl 5-bromothiophene-2-carboxylate

  • 4-Isopropylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)

Procedure:

  • Suzuki Coupling: a. In a round-bottom flask, combine methyl 5-bromothiophene-2-carboxylate (1 equivalent), 4-isopropylphenylboronic acid (1.2 equivalents), and potassium carbonate (3 equivalents). b. Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio). c. Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes. d. Add the palladium catalyst, such as a pre-mixed solution of palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents), to the reaction mixture. e. Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC). f. After completion, cool the reaction to room temperature. g. Add water and extract the product with an organic solvent like ethyl acetate. h. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. i. Purify the crude product (methyl 5-(4-isopropylphenyl)thiophene-2-carboxylate) by column chromatography on silica gel.

  • Hydrolysis: a. Dissolve the purified ester in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide. b. Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC). c. Cool the reaction mixture and remove the ethanol under reduced pressure. d. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like ether to remove any non-acidic impurities. e. Acidify the aqueous layer to a pH of 1-2 with concentrated hydrochloric acid, which will precipitate the carboxylic acid. f. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

G cluster_suzuki Suzuki Coupling cluster_hydrolysis Hydrolysis start_suzuki Combine Reactants: - Methyl 5-bromothiophene-2-carboxylate - 4-Isopropylphenylboronic acid - K₂CO₃ add_solvent Add Toluene/Ethanol/Water start_suzuki->add_solvent degas Degas with N₂/Ar add_solvent->degas add_catalyst Add Pd(OAc)₂/PPh₃ degas->add_catalyst reflux Reflux (80-100°C, 12-24h) add_catalyst->reflux workup_suzuki Workup: - Extraction - Washing - Drying reflux->workup_suzuki purify_suzuki Purify by Column Chromatography workup_suzuki->purify_suzuki ester_product Methyl 5-(4-isopropylphenyl)thiophene-2-carboxylate purify_suzuki->ester_product start_hydrolysis Dissolve Ester in EtOH/NaOH(aq) ester_product->start_hydrolysis reflux_hydrolysis Reflux (2-4h) start_hydrolysis->reflux_hydrolysis remove_etoh Remove Ethanol reflux_hydrolysis->remove_etoh wash_impurities Wash with Ether remove_etoh->wash_impurities acidify Acidify with HCl wash_impurities->acidify filter_dry Filter and Dry acidify->filter_dry final_product This compound filter_dry->final_product

Caption: Synthesis workflow for this compound.

Protocol 2: Fabrication of a Bottom-Gate, Top-Contact Organic Field-Effect Transistor (OFET)

Materials:

  • Heavily n-doped Si wafer with a thermally grown SiO₂ layer (e.g., 300 nm)

  • This compound

  • A suitable organic solvent (e.g., chloroform, chlorobenzene)

  • Octadecyltrichlorosilane (OTS) for surface treatment (optional)

  • Gold (Au) for source and drain electrodes

  • Shadow mask for electrode deposition

Procedure:

  • Substrate Cleaning: a. Sequentially sonicate the Si/SiO₂ substrate in deionized water, acetone, and isopropanol for 15 minutes each. b. Dry the substrate with a stream of nitrogen gas. c. Treat the substrate with UV-ozone for 10 minutes to remove organic residues and improve surface wettability.

  • Dielectric Surface Modification (Optional but Recommended): a. Prepare a solution of OTS in an anhydrous solvent like toluene or hexane. b. Immerse the cleaned substrate in the OTS solution for 30-60 minutes to form a self-assembled monolayer (SAM). c. Rinse the substrate with the solvent and anneal at 120 °C for 20 minutes.

  • Active Layer Deposition: a. Prepare a solution of this compound in a suitable organic solvent (e.g., 5-10 mg/mL). b. Deposit the solution onto the substrate using spin-coating. Typical parameters are 2000-4000 rpm for 60 seconds. c. Anneal the film at a temperature below the material's decomposition point (e.g., 80-120 °C) to remove residual solvent and improve molecular ordering.

  • Electrode Deposition: a. Place a shadow mask with the desired source-drain electrode pattern onto the active layer. b. Thermally evaporate gold (Au) to a thickness of 50-100 nm through the shadow mask to define the source and drain electrodes.

  • Device Characterization: a. Measure the output and transfer characteristics of the OFET using a semiconductor parameter analyzer in a probe station under ambient or inert conditions.

G cluster_workflow OFET Fabrication Workflow start Start: Si/SiO₂ Substrate cleaning Substrate Cleaning (Sonication, UV-Ozone) start->cleaning surface_treatment Surface Treatment (OTS SAM) cleaning->surface_treatment active_layer Active Layer Deposition (Spin-coating of Thiophene Derivative) surface_treatment->active_layer annealing Annealing active_layer->annealing electrode_deposition Source/Drain Electrode Deposition (Thermal Evaporation of Au) annealing->electrode_deposition characterization Device Characterization electrode_deposition->characterization

Caption: Workflow for fabricating a bottom-gate, top-contact OFET.

Protocol 3: Fabrication of a Bulk Heterojunction Organic Photovoltaic (OPV) Device

Materials:

  • Patterned Indium Tin Oxide (ITO) coated glass substrate

  • PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) solution

  • This compound (as donor or part of the donor system)

  • An electron acceptor material (e.g., PC₆₁BM or PC₇₁BM)

  • A suitable organic solvent (e.g., chlorobenzene, dichlorobenzene)

  • Calcium (Ca) or Lithium Fluoride (LiF) for the electron transport layer

  • Aluminum (Al) for the cathode

Procedure:

  • Substrate Cleaning: a. Clean the ITO substrate following the same procedure as for the OFET fabrication.

  • Hole Transport Layer (HTL) Deposition: a. Spin-coat a filtered aqueous solution of PEDOT:PSS onto the ITO surface. b. Anneal the substrate at ~140 °C for 15 minutes in air.

  • Active Layer Deposition: a. Prepare a blend solution of this compound (donor) and the electron acceptor (e.g., PCBM) in a 1:1 to 1:2 weight ratio in a suitable organic solvent. b. Transfer the substrate into a nitrogen-filled glovebox. c. Spin-coat the active layer blend onto the PEDOT:PSS layer. d. Anneal the film as required to optimize the morphology.

  • Cathode Deposition: a. Transfer the substrate to a thermal evaporator inside the glovebox. b. Sequentially deposit a thin layer of Ca (~20 nm) or LiF (~1 nm) followed by a thicker layer of Al (~100 nm) through a shadow mask to define the cathode.

  • Device Characterization: a. Measure the current-voltage (J-V) characteristics of the OPV device under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²) using a solar simulator and a source meter.

G cluster_workflow OPV Fabrication Workflow start Start: Patterned ITO Substrate cleaning Substrate Cleaning start->cleaning htl HTL Deposition (PEDOT:PSS) cleaning->htl active_layer Active Layer Deposition (Thiophene Derivative:Acceptor Blend) htl->active_layer cathode Cathode Deposition (Ca/Al or LiF/Al) active_layer->cathode characterization Device Characterization cathode->characterization

Caption: Workflow for fabricating a bulk heterojunction OPV device.

Protocol 4: Fabrication of a Multilayer Organic Light-Emitting Diode (OLED)

Materials:

  • Patterned Indium Tin Oxide (ITO) coated glass substrate

  • Hole Injection Layer (HIL) material (e.g., PEDOT:PSS)

  • Hole Transport Layer (HTL) material (e.g., TPD or NPB)

  • This compound (as part of the emissive layer or a charge transport layer)

  • Host material for the emissive layer (if used as a dopant)

  • Electron Transport Layer (ETL) material (e.g., Alq₃)

  • Electron Injection Layer (EIL) material (e.g., LiF)

  • Aluminum (Al) for the cathode

Procedure:

  • Substrate Cleaning: a. Clean the ITO substrate as described in the previous protocols.

  • Hole Injection and Transport Layer Deposition: a. Spin-coat the HIL (PEDOT:PSS) and anneal. b. Transfer to a high-vacuum thermal evaporator. c. Deposit the HTL material (e.g., TPD) by thermal evaporation.

  • Emissive Layer (EML) Deposition: a. If this compound is the primary emitter, deposit it directly by thermal evaporation. b. If it is a dopant, co-evaporate it with a suitable host material at a specific doping concentration.

  • Electron Transport and Injection Layer Deposition: a. Deposit the ETL material (e.g., Alq₃) by thermal evaporation. b. Deposit a thin EIL (e.g., LiF) by thermal evaporation.

  • Cathode Deposition: a. Deposit the Al cathode by thermal evaporation through a shadow mask.

  • Encapsulation and Characterization: a. Encapsulate the device in an inert atmosphere to prevent degradation from moisture and oxygen. b. Measure the current-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and efficiency of the OLED.

G cluster_workflow OLED Fabrication Workflow start Start: Patterned ITO Substrate cleaning Substrate Cleaning start->cleaning hil_htl HIL/HTL Deposition cleaning->hil_htl eml Emissive Layer Deposition (with Thiophene Derivative) hil_htl->eml etl_eil ETL/EIL Deposition eml->etl_eil cathode Cathode Deposition (Al) etl_eil->cathode encapsulation Encapsulation cathode->encapsulation characterization Device Characterization encapsulation->characterization

Caption: Workflow for fabricating a multilayer OLED device.

References

Application of Thiophene Carboxylic Acids in Organic Light-Emitting Diodes (OLEDs): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of thiophene carboxylic acids and their derivatives in the fabrication of organic light-emitting diodes (OLEDs). It includes a summary of their roles as emissive materials, hole transport layers, and interfacial modifiers, supported by quantitative performance data. Detailed experimental protocols for the synthesis of a key thiophene derivative and the fabrication and characterization of OLED devices are also presented.

Introduction to Thiophene Carboxylic Acids in OLEDs

Thiophene-based organic materials are a cornerstone in the field of organic electronics due to their excellent charge transport properties, high photoluminescence quantum yields, and chemical stability. The incorporation of a carboxylic acid group onto the thiophene backbone offers several advantages for OLED applications. The carboxylic acid moiety can act as an effective anchoring group, promoting adhesion to transparent conductive oxides like indium tin oxide (ITO) and improving the interfacial properties for efficient charge injection. Furthermore, the electronic properties of the thiophene ring can be readily tuned through chemical modification, allowing for the development of materials with tailored energy levels and emission characteristics. Thiophene carboxylic acid derivatives have been successfully employed as emissive materials, hole transport materials (HTMs), and interfacial layers in high-performance OLEDs.

Roles and Performance of Thiophene Carboxylic Acid Derivatives in OLEDs

Thiophene carboxylic acids and their derivatives can be engineered to perform various functions within an OLED stack. The following tables summarize the performance of OLEDs incorporating these materials in different layers.

Thiophene Derivatives as Emissive Materials

Thiophene-containing molecules can be designed as highly efficient emitters, often as part of a donor-π-acceptor (D-π-A) architecture.

Emitter MaterialDevice ArchitectureMax. EQE (%)Max. Power Efficiency (lm/W)Max. Current Efficiency (cd/A)Emission ColorReference
DMB-TT-TPAITO/PEDOT:PSS/EML/TPBi/LiF/Al4.616.7010.6Green[1]
Th-BNITO/HTL/EML/ETL/LiF/Al34.6--Green

Table 1: Performance of OLEDs with Thiophene-based Emissive Materials.

Thiophene Carboxylic Acid Derivatives as Hole Transport Materials (HTMs)

The excellent hole mobility of thiophene derivatives makes them suitable for use as hole transport layers, facilitating the efficient transport of positive charge carriers from the anode to the emissive layer.

HTM MaterialDevice ArchitectureMax. EQE (%)Max. Luminance (cd/m²)Turn-on Voltage (V)Reference
Thiophene-based HTM 1ITO/HTL/Alq3/LiF/Al->10,000~3.5
Thiophene-based HTM 2ITO/HTL/Ir(ppy)3:CBP/BCP/Alq3/LiF/Al15.2--

Table 2: Performance of OLEDs with Thiophene-based Hole Transport Materials.

Thiophene Carboxylic Acids as Interfacial Layers

The carboxylic acid group can anchor to the ITO anode, forming a self-assembled monolayer (SAM) that modifies the work function of the electrode and reduces the hole injection barrier.

Interfacial MaterialDevice ArchitectureImpact on PerformanceReference
3-Thiopheneacetic acidITO/Interfacial Layer/HTL/EML/ETL/CathodeImproved hole injection and device efficiency
Thiophene-2-carboxylic acidITO/Interfacial Layer/NPB/Alq3/LiF/AlEnhanced device stability and lifetime

Table 3: Application of Thiophene Carboxylic Acids as Interfacial Layers.

Experimental Protocols

This section provides detailed protocols for the synthesis of a representative thiophene-based emissive material and the fabrication and characterization of a solution-processed OLED device.

Synthesis of a D-π-A Type Thiophene-Based Emitter

This protocol describes a general synthetic route for a donor-π-acceptor type molecule where a thiophene derivative acts as the π-bridge.

Workflow for Synthesis of a D-π-A Thiophene Emitter

cluster_synthesis Synthesis Workflow Start Starting Materials (e.g., Brominated Thiophene Derivative, Donor Moiety, Acceptor Precursor) Coupling1 Suzuki or Stille Coupling: Attach Donor Group Start->Coupling1 Intermediate1 Donor-Thiophene Intermediate Coupling1->Intermediate1 Coupling2 Coupling Reaction: Attach Acceptor Group Intermediate1->Coupling2 Final_Product D-π-A Thiophene Emitter Coupling2->Final_Product Purification Purification: Column Chromatography, Recrystallization/Sublimation Final_Product->Purification Characterization Characterization: NMR, Mass Spectrometry, Elemental Analysis Purification->Characterization

Caption: Synthetic workflow for a D-π-A thiophene emitter.

Materials and Reagents:

  • Brominated thiophene derivative (e.g., 2,5-dibromothiophene)

  • Boronic acid or organotin derivative of the donor molecule (e.g., triphenylamine boronic acid)

  • Boronic acid or organotin derivative of the acceptor precursor

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvents (e.g., toluene, THF)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Step 1: Synthesis of Donor-Thiophene Intermediate.

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the brominated thiophene derivative, the boronic acid/organotin derivative of the donor molecule, and the palladium catalyst in anhydrous toluene.

    • Add an aqueous solution of the base (e.g., 2M K₂CO₃).

    • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature, and perform an aqueous workup. Extract the organic layer, dry it over anhydrous Na₂SO₄, and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the donor-thiophene intermediate.

  • Step 2: Synthesis of the Final D-π-A Emitter.

    • Follow a similar coupling procedure as in Step 1, using the donor-thiophene intermediate and the boronic acid/organotin derivative of the acceptor precursor.

    • After successful reaction and workup, purify the final product by column chromatography.

    • For high-purity material required for OLED fabrication, further purification by recrystallization or temperature-gradient sublimation is recommended.

  • Step 3: Characterization.

    • Confirm the structure and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Fabrication of a Solution-Processed OLED

This protocol outlines the steps for fabricating a multilayer OLED using spin-coating for the organic layers and thermal evaporation for the cathode.[2][3]

Workflow for Solution-Processed OLED Fabrication

cluster_fabrication OLED Fabrication Workflow Substrate_Cleaning 1. ITO Substrate Cleaning (Detergent, DI Water, Solvents) Plasma_Treatment 2. Oxygen Plasma Treatment Substrate_Cleaning->Plasma_Treatment HIL_Deposition 3. Spin-Coat Hole Injection Layer (e.g., PEDOT:PSS) Plasma_Treatment->HIL_Deposition Annealing1 4. Anneal HIL HIL_Deposition->Annealing1 EML_Deposition 5. Spin-Coat Emissive Layer (Thiophene Derivative in Host) Annealing1->EML_Deposition Annealing2 6. Anneal EML EML_Deposition->Annealing2 Cathode_Deposition 7. Thermal Evaporation of Cathode (e.g., LiF/Al) Annealing2->Cathode_Deposition Encapsulation 8. Encapsulation Cathode_Deposition->Encapsulation

Caption: Step-by-step OLED fabrication process.

Materials and Equipment:

  • Patterned ITO-coated glass substrates

  • Hole Injection Layer (HIL) solution (e.g., PEDOT:PSS)

  • Emissive Layer (EML) solution (thiophene derivative dissolved in a suitable host material and solvent)

  • High-purity metals for cathode (e.g., LiF, Al)

  • Spin coater

  • Hotplate

  • High-vacuum thermal evaporator

  • UV-curable epoxy and glass lids for encapsulation

  • Nitrogen-filled glovebox

Procedure:

  • Substrate Cleaning:

    • Clean the patterned ITO substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates with a stream of nitrogen gas.

  • Plasma Treatment:

    • Treat the cleaned ITO surface with oxygen plasma for 5-10 minutes to increase its work function and improve the adhesion of the subsequent organic layer.

  • Hole Injection Layer (HIL) Deposition:

    • Inside a nitrogen-filled glovebox, spin-coat the PEDOT:PSS solution onto the ITO substrate. A typical spin-coating program is 3000-5000 rpm for 30-60 seconds to achieve a film thickness of 30-40 nm.

    • Anneal the substrate on a hotplate at 120-150 °C for 10-15 minutes to remove residual solvent.

  • Emissive Layer (EML) Deposition:

    • Prepare a solution of the thiophene-based emissive material and a host material (if used) in a suitable organic solvent (e.g., chlorobenzene, toluene).

    • Spin-coat the EML solution on top of the HIL. The spin speed and solution concentration should be optimized to achieve the desired film thickness (typically 50-80 nm).

    • Anneal the substrate on a hotplate at a temperature compatible with the organic materials (e.g., 70-90 °C) for 10-15 minutes.

  • Cathode Deposition:

    • Transfer the substrates into a high-vacuum thermal evaporator (pressure < 10⁻⁶ Torr).

    • Deposit a thin layer of LiF (0.5-1 nm) followed by a thicker layer of Al (100-150 nm) through a shadow mask to define the cathode area. The deposition rates should be carefully controlled (e.g., 0.1-0.2 Å/s for LiF and 1-2 Å/s for Al).

  • Encapsulation:

    • To protect the device from atmospheric moisture and oxygen, encapsulate the OLED using a UV-curable epoxy and a glass coverslip inside the glovebox.

Characterization of OLED Devices

The performance of the fabricated OLEDs is evaluated by measuring their electrical and optical characteristics.

Workflow for OLED Characterization

cluster_characterization OLED Characterization Workflow Device Fabricated OLED Device JVL_Measurement Current Density-Voltage-Luminance (J-V-L) Measurement Device->JVL_Measurement EL_Spectrum Electroluminescence (EL) Spectrum Measurement Device->EL_Spectrum EQE_Calculation External Quantum Efficiency (EQE) Calculation JVL_Measurement->EQE_Calculation EL_Spectrum->EQE_Calculation Data_Analysis Data Analysis and Performance Metrics EQE_Calculation->Data_Analysis cluster_oled OLED Energy Level Diagram cluster_anode Anode cluster_htl HTL cluster_eml EML cluster_etl ETL cluster_cathode Cathode Anode Anode (ITO) HTL Hole Transport Layer (Thiophene Carboxylic Acid Derivative) EML Emissive Layer ETL Electron Transport Layer Cathode Cathode (LiF/Al) Anode_LUMO LUMO Anode_HOMO HOMO HTL_HOMO HOMO Anode_HOMO->HTL_HOMO Hole Injection HTL_LUMO LUMO EML_HOMO HOMO HTL_HOMO->EML_HOMO Hole Transport EML_LUMO LUMO recombination Exciton Formation (Recombination) EML_LUMO->recombination EML_HOMO->recombination ETL_LUMO LUMO ETL_LUMO->EML_LUMO Electron Transport ETL_HOMO HOMO Cathode_LUMO LUMO Cathode_LUMO->ETL_LUMO Electron Injection Cathode_HOMO HOMO photon hv recombination->photon Light Emission (Photon)

References

Application Notes and Protocols: 5-(4-Isopropylphenyl)thiophene-2-carboxylic acid as a Monomer for Conductive Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and experimental protocols for the synthesis and characterization of conductive polymers based on the monomer 5-(4-isopropylphenyl)thiophene-2-carboxylic acid. This monomer offers the potential to create functionalized polythiophenes with tunable properties, making them promising candidates for applications in biosensors, drug delivery systems, and organic electronics. The presence of the carboxylic acid group can enhance solubility in aqueous media and provide a site for further functionalization, while the isopropylphenyl group can influence the polymer's morphology and electronic properties.

Overview of Polymerization Methods

Conductive polymers from thiophene derivatives are typically synthesized via oxidative polymerization, which can be achieved through electrochemical or chemical methods. Both methods involve the formation of radical cations from the monomer, which then couple to form the polymer chain.

  • Electrochemical Polymerization: This technique allows for the direct deposition of a thin, uniform polymer film onto a conductive substrate (e.g., Indium Tin Oxide - ITO, glassy carbon, or platinum). The thickness and morphology of the film can be controlled by modulating the electrochemical parameters such as potential, current, and deposition time.

  • Chemical Oxidative Polymerization: This method is suitable for producing larger quantities of the polymer powder. It involves the use of a chemical oxidizing agent, such as iron(III) chloride (FeCl₃), in an appropriate solvent. The resulting polymer precipitates from the solution and can be collected, purified, and then processed.

Experimental Protocols

The following protocols are generalized procedures based on the polymerization of similar thiophene derivatives. Optimization of specific parameters such as concentrations, potentials, and reaction times may be necessary for this compound.

Electrochemical Polymerization Protocol

This protocol describes the deposition of a poly(this compound) film on an ITO-coated glass electrode.

Materials and Equipment:

  • Monomer: this compound

  • Solvent: Acetonitrile (ACN) or Dichloromethane (DCM), anhydrous

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium tetrafluoroborate (TBABF₄) or Lithium perchlorate (LiClO₄)

  • Working Electrode: ITO-coated glass slide

  • Counter Electrode: Platinum wire or foil

  • Reference Electrode: Ag/AgCl (in a salt bridge)

  • Potentiostat/Galvanostat

  • Electrochemical cell

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Electrolyte Solution Preparation: Prepare a solution of the supporting electrolyte (e.g., 0.1 M TBABF₄) in the chosen solvent (e.g., ACN). Add the monomer, this compound, to a final concentration of 0.01 M to 0.1 M.

  • Electrochemical Cell Assembly: Assemble the three-electrode cell with the ITO-coated glass as the working electrode, platinum as the counter electrode, and Ag/AgCl as the reference electrode.

  • Deoxygenation: Purge the electrolyte solution with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the polymerization process. Maintain an inert atmosphere over the solution throughout the experiment.

  • Electropolymerization:

    • Cyclic Voltammetry (CV): Perform cyclic voltammetry by scanning the potential from an initial value (e.g., 0 V) to a vertex potential sufficiently positive to oxidize the monomer (typically in the range of +1.0 V to +1.8 V vs. Ag/AgCl) and back. The formation of the polymer film on the electrode surface will be indicated by the appearance and growth of new redox peaks with each cycle.

    • Potentiostatic Polymerization: Alternatively, apply a constant potential at which the monomer oxidation occurs (determined from the CV) for a specified duration. The film thickness will be proportional to the total charge passed.

  • Film Characterization: After deposition, gently rinse the polymer-coated electrode with the pure solvent to remove any unreacted monomer and electrolyte. The film is now ready for characterization.

Chemical Oxidative Polymerization Protocol

This protocol describes the synthesis of poly(this compound) powder.

Materials and Equipment:

  • Monomer: this compound

  • Solvent: Chloroform (CHCl₃) or Acetonitrile (ACN), anhydrous

  • Oxidizing Agent: Anhydrous Iron(III) chloride (FeCl₃)

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

  • Buchner funnel and filter paper

Procedure:

  • Monomer Solution: Dissolve the monomer, this compound, in the chosen solvent (e.g., chloroform) in a round-bottom flask under an inert atmosphere.

  • Oxidant Solution: In a separate flask, dissolve anhydrous FeCl₃ in the same solvent. A typical molar ratio of FeCl₃ to monomer is 2:1 to 4:1.

  • Polymerization Reaction: Slowly add the FeCl₃ solution to the stirred monomer solution at room temperature. The reaction mixture should change color, and a precipitate (the polymer) will begin to form. Allow the reaction to proceed for 2 to 24 hours.

  • Polymer Precipitation and Washing: After the reaction is complete, pour the mixture into a large volume of methanol to precipitate the polymer fully.

  • Purification: Collect the polymer powder by filtration using a Buchner funnel. Wash the polymer repeatedly with methanol to remove any remaining oxidant and unreacted monomer. Further purification may involve washing with other solvents like acetone and water.

  • Drying: Dry the purified polymer powder in a vacuum oven at a moderate temperature (e.g., 40-60 °C) to a constant weight.

Characterization of the Conductive Polymer

The synthesized polymer should be characterized to determine its structure, morphology, and electrochemical and optical properties.

Characterization Technique Parameter Measured/Observed Typical Expected Results for Polythiophene Derivatives
Fourier-Transform Infrared (FTIR) Spectroscopy Vibrational modes of functional groups.Confirmation of polymerization by the disappearance of C-H stretching at the α-positions of the thiophene ring. Presence of characteristic peaks for the carboxylic acid (O-H and C=O stretching) and the isopropylphenyl group.
UV-Visible (UV-Vis) Spectroscopy π-π* electronic transition.A broad absorption band in the visible region (typically 400-600 nm), indicative of the conjugated polymer backbone. The position of the absorption maximum (λmax) provides information about the effective conjugation length.
Cyclic Voltammetry (CV) Redox potentials (oxidation and reduction peaks).Reversible or quasi-reversible redox waves corresponding to the p-doping and de-doping of the polymer film. The onset of oxidation can be used to estimate the Highest Occupied Molecular Orbital (HOMO) energy level.
Spectroelectrochemistry Changes in the UV-Vis spectrum as a function of applied potential.Observation of the growth of new absorption bands at lower energies (longer wavelengths) upon oxidation, corresponding to the formation of polarons and bipolarons. This is often accompanied by a distinct color change (electrochromism).
Four-Point Probe or Two-Probe Method Electrical conductivity.Conductivity values can range from 10⁻⁶ to 10² S/cm, depending on the doping level, polymer structure, and morphology.
Scanning Electron Microscopy (SEM) Surface morphology and microstructure.The polymer film or powder morphology can vary from granular to fibrillar, depending on the synthesis conditions.
Thermogravimetric Analysis (TGA) Thermal stability and decomposition temperature.Provides information on the temperature at which the polymer starts to degrade.

Visualization of Workflows and Concepts

Electrochemical Polymerization Workflow

G cluster_prep Preparation cluster_poly Polymerization cluster_post Post-Processing cluster_char Characterization Monomer Monomer Solution (Monomer + Electrolyte + Solvent) Cell Assemble 3-Electrode Cell Monomer->Cell Deoxygenate Deoxygenate with Inert Gas Cell->Deoxygenate Polymerize Apply Potential (Cyclic Voltammetry or Potentiostatic) Deoxygenate->Polymerize Rinse Rinse with Solvent Polymerize->Rinse Dry Dry Rinse->Dry Characterize Electrochemical and Spectroscopic Analysis Dry->Characterize

Caption: Workflow for Electrochemical Polymerization.

Chemical Oxidative Polymerization Workflow

G cluster_prep Preparation cluster_react Reaction cluster_purify Purification cluster_char Characterization MonomerSol Dissolve Monomer in Solvent Mix Mix Solutions and React MonomerSol->Mix OxidantSol Dissolve Oxidant (FeCl3) in Solvent OxidantSol->Mix Precipitate Precipitate in Methanol Mix->Precipitate Filter Filter Precipitate->Filter Wash Wash with Methanol Filter->Wash Dry Dry in Vacuum Oven Wash->Dry Characterize Analyze Polymer Powder Dry->Characterize

Caption: Workflow for Chemical Oxidative Polymerization.

Doping and Conductivity Mechanism

G Neutral Neutral Polymer (Insulating) Oxidation Oxidation (Doping) Neutral->Oxidation -e- Doped Doped Polymer (Conductive) [Polarons/Bipolarons] Oxidation->Doped Reduction Reduction (De-doping) Doped->Reduction +e- Reduction->Neutral

Caption: Doping mechanism of the conductive polymer.

Applications in Drug Development

The unique properties of poly(this compound) open up several possibilities in the field of drug development:

  • Drug Delivery: The carboxylic acid groups can be used to covalently attach drug molecules, allowing for the development of targeted drug delivery systems. The polymer's conductivity could also be exploited for electrically controlled drug release.

  • Biosensors: The polymer can be functionalized with biorecognition elements (e.g., enzymes, antibodies) to create highly sensitive and selective biosensors for detecting disease biomarkers. The conductive nature of the polymer provides a direct electrical signal upon analyte binding.

  • Tissue Engineering: Conductive polymer scaffolds can be used to promote cell growth and differentiation, particularly for electro-active tissues like nerve and cardiac muscle. The polymer's biocompatibility would be a critical factor to investigate for such applications.

These application notes provide a foundational guide for the synthesis, characterization, and potential applications of conductive polymers derived from this compound. Researchers are encouraged to use these protocols as a starting point and optimize the conditions to achieve the desired material properties for their specific applications.

Application Notes and Protocols for the Functionalization of Thiophene Rings

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The thiophene ring is a foundational heterocyclic motif present in a multitude of pharmaceuticals, agrochemicals, and organic electronic materials. The strategic functionalization of this five-membered aromatic ring is of paramount importance as it allows for the fine-tuning of a molecule's physicochemical and biological properties. Thiophene's electronic structure, with the sulfur heteroatom influencing the aromatic π-system, results in distinct reactivity at its different positions.[1][2] While the α-positions (C2 and C5) are inherently more reactive towards electrophiles, the selective functionalization of the β-positions (C3 and C4) often requires more sophisticated synthetic strategies.[2][3] This document provides detailed experimental protocols and application notes for several key methodologies used to modify the thiophene scaffold, designed for researchers and professionals in chemical synthesis and drug development.

Metalation via Lithium-Halogen Exchange and Electrophilic Quench

Application Notes

Lithiation followed by quenching with an electrophile is a powerful and versatile method for introducing a wide range of functional groups onto the thiophene ring. The most common approach is the lithium-halogen exchange, where an organolithium reagent, such as n-butyllithium (n-BuLi), reacts with a halothiophene (typically a bromothiophene) to generate a highly nucleophilic thienyllithium intermediate.[4] This reaction is typically performed at very low temperatures (-78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (THF) to prevent decomposition of the organolithium species and unwanted side reactions.[4] The resulting thienyllithium can then react with a diverse array of electrophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at a specific position on the ring.[4]

Data Presentation

Table 1: Comparison of Common Lithiating Reagents for Thiophene Functionalization [4]

ReagentFormulaKey AdvantagesKey DisadvantagesRecommended Equivalents
n-Butyllithium (n-BuLi)CH₃(CH₂)₃LiCommonly available, cost-effective, well-understood reactivity.Can sometimes act as a nucleophile in addition to a base.1.1 - 1.2 eq
sec-Butyllithium (s-BuLi)CH₃CH₂CH(Li)CH₃More basic and less nucleophilic than n-BuLi, faster exchange.Less stable than n-BuLi, requires careful handling.1.1 - 1.2 eq
tert-Butyllithium (t-BuLi)(CH₃)₃CLiHighly basic, very rapid lithium-halogen exchange.Pyrophoric, most reactive and hazardous of the common BuLi reagents.1.1 - 1.2 eq
Lithium Diisopropylamide (LDA)[(CH₃)₂CH]₂NLiNon-nucleophilic strong base, useful for deprotonation.Generally used for deprotonation (C-H activation) rather than halogen exchange.1.1 - 1.5 eq

Experimental Protocol: Lithiation of 3-Bromothiophene and Quench with an Electrophile [4]

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum is assembled. The flask is purged with an inert gas for at least 15 minutes.

  • Addition of Reactant and Solvent: Using a syringe, add 3-bromothiophene (1.0 eq) to the flask, followed by anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.3 M.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath and stir for 10-15 minutes to allow the temperature to equilibrate.

  • Lithiation: Slowly add n-butyllithium (1.1 eq, typically as a 1.6 M or 2.5 M solution in hexanes) dropwise via syringe over 15 minutes. It is critical to keep the internal temperature below -70 °C.

  • Stirring: Stir the resulting mixture at -78 °C for 45-60 minutes to ensure complete lithium-halogen exchange.

  • Electrophilic Quench: Add the desired electrophile (1.2 eq), either neat or dissolved in a minimal amount of anhydrous THF, dropwise to the reaction mixture while maintaining the temperature at -78 °C.

  • Warming: After the addition is complete, continue stirring at -78 °C for one hour, then allow the reaction to slowly warm to room temperature and stir for an additional 1-3 hours.

  • Work-up: Cool the flask in an ice bath and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualization

Lithiation_Workflow setup 1. Reaction Setup (Flame-dried flask, inert gas) add_reagents 2. Add 3-Bromothiophene & Anhydrous THF setup->add_reagents cool 3. Cool to -78 °C (Dry Ice/Acetone Bath) add_reagents->cool add_buli 4. Add n-BuLi (1.1 eq) (Maintain T < -70 °C) cool->add_buli stir1 5. Stir at -78 °C (1 hr) (Formation of 3-Thienyllithium) add_buli->stir1 add_electrophile 6. Add Electrophile (1.2 eq) (Maintain T = -78 °C) stir1->add_electrophile warm 7. Warm to Room Temp. (Stir 1-3 hrs) add_electrophile->warm quench 8. Quench Reaction (Sat. aq. NH4Cl) warm->quench extract 9. Extraction (Et2O or EtOAc) quench->extract purify 10. Dry, Concentrate & Purify (Column Chromatography) extract->purify

Workflow for the lithiation of 3-bromothiophene.

Palladium-Catalyzed Cross-Coupling Reactions

Application Notes

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis.[3] For thiophene functionalization, reactions like the Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings are frequently employed to introduce aryl, heteroaryl, vinyl, or amino groups. These methods generally offer high functional group tolerance, reliability, and predictable regioselectivity.[5]

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction joins an organoboron compound (typically a boronic acid or ester) with an organohalide.[6] It is widely favored due to the stability, low toxicity, and commercial availability of the boronic acid reagents.[3] This reaction is exceptionally effective for creating biaryl linkages, which are common motifs in pharmaceuticals and organic materials.[3] The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions like dehalogenation or homocoupling.[3]

Data Presentation

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Bromothiophenes

Thiophene SubstrateBoronic AcidCatalyst (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)Reference
2-BromothiophenePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/EtOH/H₂O8012~95[6] (Generalized)
3-Bromothiophene4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)K₃PO₄ (3)1,4-Dioxane/H₂O9016High[3] (Generalized)
2-Chloropyridine3-Thiopheneboronic acidNa₂PdCl₄/Ligand (0.5)K₂CO₃ (3.2)n-Butanol/H₂O1001291[7]
2-Bromo-5-(2-ethylhexyl)thiophene4-Tolylboronic acidPd(PPh₃)₄ (2)K₂CO₃ (2)1,4-Dioxane/H₂O9018High[6] (Generalized)

Experimental Protocol: General Suzuki-Miyaura Coupling [6]

  • Reaction Setup: To a flame-dried Schlenk tube or round-bottom flask, add the bromothiophene substrate (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, 2-3 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

Visualization

Suzuki_Workflow setup 1. Combine Reactants (Bromothiophene, Boronic Acid, Pd Catalyst, Base) purge 2. Purge with Inert Gas (Nitrogen or Argon) setup->purge add_solvent 3. Add Degassed Solvent (e.g., Dioxane/Water) purge->add_solvent heat 4. Heat with Stirring (80-100 °C, 12-24h) add_solvent->heat monitor 5. Monitor Progress (TLC or GC-MS) heat->monitor workup 6. Cool, Add Water & Extract monitor->workup purify 7. Dry, Concentrate & Purify (Column Chromatography) workup->purify

Experimental workflow for Suzuki-Miyaura coupling.
B. Stille Coupling

The Stille coupling involves the reaction of an organostannane (organotin) reagent with an organic halide, catalyzed by a palladium complex.[5] A key advantage of this method is the stability of organostannanes to air and moisture and the reaction's tolerance of a wide variety of functional groups, often eliminating the need for protecting groups.[5] The reaction can be controlled to achieve selective mono- or di-substitution on substrates like 3,4-dibromothiophene.[5]

Experimental Protocol: Mono-substitution of 3,4-Dibromothiophene via Stille Coupling [5]

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add 3,4-dibromothiophene (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an oxygen-free environment.

  • Reagent Addition: Add an anhydrous, degassed solvent (e.g., Toluene) via syringe, followed by the slow addition of the organostannane reagent (0.9-1.0 eq for mono-substitution).

  • Reaction: Heat the mixture to 80-110 °C and stir vigorously for 12-24 hours. Monitor the reaction's progress by TLC or GC-MS.

  • Work-up: After cooling, dilute the mixture with diethyl ether. Wash with a saturated aqueous solution of potassium fluoride (KF) to precipitate tin byproducts, followed by a brine wash.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude material by column chromatography to yield the 3-bromo-4-substituted thiophene.

Visualization

Stille_Catalytic_Cycle cluster_reactants Reactants pd0 Pd(0)Ln pd_complex R-Pd(II)(X)Ln pd0->pd_complex Oxidative Addition (R-X) transmetal R-Pd(II)(R')Ln pd_complex->transmetal Transmetalation (R'-SnBu3) transmetal->pd0 Reductive Elimination product R-R' transmetal->product center RX Thiophene-X R_Sn R'-SnBu3

Simplified catalytic cycle for the Stille coupling.

Direct C-H Bond Functionalization

Application Notes

Direct C-H functionalization has emerged as a highly atom-economical and efficient strategy, avoiding the need for pre-functionalization (e.g., halogenation or metalation) of the substrate.[8] For thiophenes, transition metal-catalyzed C-H silylation has become a valuable transformation. The resulting silylated thiophenes are versatile intermediates that can be readily converted into other functional groups (e.g., halides, boronic esters, hydroxyls). Iridium-based catalysts are particularly effective for this transformation, often providing high regioselectivity and tolerating a wide range of functional groups under mild conditions.[8]

Data Presentation

Table 3: Iridium-Catalyzed C-H Silylation of Thiophenes [8]

Thiophene SubstrateHydrosilaneCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
ThiopheneHSiMe(OSiMe₃)₂[Ir(cod)OMe]₂ (1.5)dtbpy (3.0)Cyclohexane8012High
2-MethylthiopheneHSiEt₃[Ir(cod)OMe]₂ (1.5)dtbpy (3.0)THF8024High
3-HexylthiopheneHSiMe(OSiMe₃)₂[Ir(cod)OMe]₂ (1.5)dtbpy (3.0)Cyclohexane12012High

(dtbpy = 4,4′-di-tert-butyl-2,2′-bipyridine)

Experimental Protocol: General Iridium-Catalyzed C-H Silylation [8]

  • Reaction Setup: In a nitrogen-filled glovebox, add the thiophene substrate (1.0 eq, ~0.2 mmol), the iridium precatalyst [Ir(cod)OMe]₂ (1.5 mol%), and the ligand (e.g., dtbpy, 3.0 mol%) to an oven-dried vial equipped with a magnetic stir bar.

  • Reagent Addition: Add the anhydrous solvent (e.g., cyclohexane, 1.0 mL) and the hydrosilane (1.5 eq).

  • Reaction: Seal the vial with a Teflon-lined cap. Remove the vial from the glovebox and place it in a preheated oil bath at the desired temperature (e.g., 80-120 °C).

  • Stirring: Stir the reaction mixture for the specified time (e.g., 12-24 h).

  • Work-up: After cooling to room temperature, remove the solvent under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to afford the silylated thiophene product.

Visualization

CH_Silylation_Workflow setup 1. In Glovebox: Add Thiophene, [Ir] Precatalyst, & Ligand to Vial add_reagents 2. Add Anhydrous Solvent & Hydrosilane setup->add_reagents seal_heat 3. Seal Vial & Heat in Preheated Oil Bath add_reagents->seal_heat stir 4. Stir for 12-24 Hours seal_heat->stir workup 5. Cool & Remove Solvent Under Reduced Pressure stir->workup purify 6. Purify by Column Chromatography workup->purify

Workflow for Iridium-catalyzed C-H silylation.

Electrophilic Aromatic Substitution

Application Notes

Electrophilic aromatic substitution (SₑAr) is a fundamental reaction for functionalizing thiophenes. As an electron-rich heterocycle, thiophene is significantly more reactive than benzene towards electrophiles.[1][9] The substitution occurs preferentially at the C2 (α) position because the carbocation intermediate (σ-complex) formed during the attack at this position is better stabilized by resonance, involving the lone pair of electrons on the sulfur atom.[1] Attack at the C3 (β) position leads to a less stable intermediate.[1] Common electrophilic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts acylation/alkylation.

Data Presentation

Table 4: Common Electrophilic Substitution Reactions on Thiophene

ReactionTypical ReagentsProductPosition
NitrationHNO₃ / Acetic Anhydride2-NitrothiopheneC2
Halogenation (Bromination)N-Bromosuccinimide (NBS) in THF2-BromothiopheneC2
Halogenation (Chlorination)SO₂Cl₂2-ChlorothiopheneC2
SulfonationPyridine-SO₃ complexThiophene-2-sulfonic acidC2
Friedel-Crafts AcylationAcetyl Chloride / SnCl₄2-AcetylthiopheneC2
Vilsmeier-Haack FormylationPOCl₃ / DMFThiophene-2-carboxaldehydeC2

Experimental Protocol: Vilsmeier-Haack Formylation of Thiophene

  • Reagent Preparation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃, 1.1 eq) to anhydrous N,N-dimethylformamide (DMF, 3.0 eq) with stirring. Allow the mixture (the Vilsmeier reagent) to stir for 30 minutes.

  • Reaction Setup: To a separate three-necked flask equipped with a dropping funnel and under an inert atmosphere, add thiophene (1.0 eq) dissolved in a minimal amount of anhydrous DMF or another suitable solvent like 1,2-dichloroethane.

  • Addition: Slowly add the prepared Vilsmeier reagent to the thiophene solution via the dropping funnel, maintaining the temperature below 30 °C.

  • Reaction: After the addition is complete, heat the mixture to 60-80 °C for 1-2 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Neutralize the solution by the slow addition of an aqueous base (e.g., NaOH or sodium acetate solution) until the pH is ~6-7.

  • Extraction: Extract the aqueous mixture several times with an organic solvent (e.g., diethyl ether).

  • Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the resulting crude aldehyde by vacuum distillation or column chromatography.

Visualization

SEAr_Mechanism cluster_step1 Step 1: Formation of σ-complex cluster_step2 Step 2: Deprotonation Thiophene Thiophene + E⁺ SigmaComplex σ-complex (Resonance Stabilized) Thiophene->SigmaComplex π-system attacks electrophile Deprotonation σ-complex + Base Product Substituted Thiophene + H-Base⁺ Deprotonation->Product Aromaticity restored

General mechanism for electrophilic substitution on thiophene.

References

The Role of 5-(4-Isopropylphenyl)thiophene-2-carboxylic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Note: Extensive literature searches did not yield specific medicinal chemistry data for 5-(4-Isopropylphenyl)thiophene-2-carboxylic acid. This suggests the compound may be a novel entity or a synthetic intermediate that has not been extensively studied for its biological properties. The following application notes and protocols are based on the activities of structurally related 5-aryl-thiophene-2-carboxylic acids, which have shown potential as inhibitors of the TGF-β receptor type I kinase (ALK5), a key signaling protein involved in fibrosis and cancer. Therefore, the information presented here serves as a representative guide for the potential application and evaluation of this compound.

Application Notes: 5-Aryl-Thiophene-2-Carboxylic Acids as ALK5 Inhibitors

The transforming growth factor-beta (TGF-β) signaling pathway plays a crucial role in various cellular processes, and its dysregulation is implicated in numerous diseases, including fibrosis and cancer. The TGF-β receptor type I, also known as activin receptor-like kinase 5 (ALK5), is a serine/threonine kinase that represents a key therapeutic target for modulating this pathway. Small molecule inhibitors of ALK5, such as certain 5-aryl-thiophene-2-carboxylic acid derivatives, have emerged as promising candidates for the treatment of these conditions.

These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of ALK5 and preventing the phosphorylation of its downstream targets, Smad2 and Smad3. The inhibition of this signaling cascade can lead to a reduction in the expression of pro-fibrotic genes and a decrease in the proliferation and invasion of cancer cells. The 5-aryl-thiophene-2-carboxylic acid scaffold provides a robust platform for medicinal chemists to explore structure-activity relationships, optimizing potency, selectivity, and pharmacokinetic properties. The aryl group at the 5-position of the thiophene ring can be modified to enhance interactions with the enzyme's active site, while the carboxylic acid moiety is often crucial for binding.

Quantitative Data for Representative 5-Aryl-Thiophene-2-Carboxylic Acid ALK5 Inhibitors

The following table summarizes the in vitro inhibitory activity of representative 5-aryl-thiophene-2-carboxylic acid derivatives against ALK5. This data is illustrative of the potency that can be achieved with this chemical scaffold.

Compound IDR-Group (at 5-position of thiophene)ALK5 IC50 (nM)
Example 1 4-Methylphenyl50
Example 2 4-Methoxyphenyl35
Example 3 3-Chlorophenyl78
Example 4 2-Fluorophenyl120

Note: The data presented above is a hypothetical representation based on typical values found for this class of compounds in patent literature and scientific publications. Specific values for this compound are not available.

Experimental Protocols

Protocol 1: In Vitro ALK5 Kinase Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound, such as this compound, against the ALK5 kinase.

Materials:

  • Recombinant human ALK5 (constitutively active)

  • Myelin Basic Protein (MBP) as a substrate

  • ¹³³Pγ]-ATP (Adenosine triphosphate)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)

  • ATP solution

  • 96-well filter plates

  • Phosphoric acid

  • Scintillation counter and scintillation fluid

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Reaction Setup: In a 96-well plate, add the following components in order:

    • Kinase reaction buffer

    • Test compound solution (or DMSO for control)

    • Recombinant ALK5 enzyme

    • Myelin Basic Protein (MBP)

  • Initiation of Reaction: Start the kinase reaction by adding [³³Pγ]-ATP to each well.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Termination of Reaction: Stop the reaction by adding phosphoric acid.

  • Substrate Capture: Transfer the reaction mixture to a 96-well filter plate to capture the phosphorylated MBP.

  • Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [³³Pγ]-ATP.

  • Detection: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell-Based TGF-β-Induced Reporter Assay

This protocol assesses the ability of a test compound to inhibit TGF-β signaling in a cellular context.

Materials:

  • A suitable cell line (e.g., HaCaT keratinocytes) stably transfected with a TGF-β-responsive reporter construct (e.g., p3TP-Lux).

  • Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS) and antibiotics.

  • Recombinant human TGF-β1.

  • Test compound (e.g., this compound) dissolved in DMSO.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the reporter cell line in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test compound for 1 hour.

  • TGF-β Stimulation: Stimulate the cells with a sub-maximal concentration of TGF-β1 (e.g., 100 pM). Include a non-stimulated control (vehicle only).

  • Incubation: Incubate the plate for 16-24 hours at 37°C in a CO₂ incubator.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., using a CellTiter-Glo assay). Calculate the percentage of inhibition of TGF-β-induced reporter activity for each compound concentration. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Visualizations

TGFB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB TGF-β TGFBRII TGF-βRII TGFB->TGFBRII 1. Ligand Binding ALK5 ALK5 (TGF-βRI) Smad2 Smad2 ALK5->Smad2 3. Phosphorylation Smad3 Smad3 ALK5->Smad3 3. Phosphorylation TGFBRII->ALK5 2. Receptor Complex Formation & ALK5 Activation Smad_complex Smad2/3-Smad4 Complex Smad2->Smad_complex Smad3->Smad_complex Smad4 Smad4 Smad4->Smad_complex 4. Complex Formation Transcription Transcription of Target Genes (e.g., PAI-1, Collagen) Smad_complex->Transcription 5. Nuclear Translocation & Gene Regulation Inhibitor 5-Aryl-thiophene- 2-carboxylic acid Inhibitor->ALK5 Inhibition

Caption: TGF-β signaling pathway and the inhibitory action of 5-aryl-thiophene-2-carboxylic acids on ALK5.

ALK5_Inhibition_Assay_Workflow start Start compound_prep Prepare serial dilution of test compound start->compound_prep reaction_setup Set up kinase reaction: Buffer, Compound, ALK5, MBP compound_prep->reaction_setup reaction_init Initiate reaction with [³³Pγ]-ATP reaction_setup->reaction_init incubation Incubate at 30°C reaction_init->incubation reaction_stop Terminate reaction with phosphoric acid incubation->reaction_stop capture Capture phosphorylated substrate on filter plate reaction_stop->capture wash Wash to remove unincorporated ATP capture->wash detect Measure radioactivity with scintillation counter wash->detect analyze Calculate % inhibition and determine IC50 detect->analyze end End analyze->end

Caption: Experimental workflow for the in vitro ALK5 kinase inhibition assay.

The Thiophene Scaffold: A Versatile Platform for Bioactive Molecule Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The thiophene ring, a five-membered sulfur-containing heterocycle, stands as a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents. Thiophene derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, leading to the development of several clinically approved drugs.[1][2] This document provides detailed application notes on the key therapeutic areas of thiophene-based compounds and comprehensive protocols for their synthesis and biological evaluation.

Application Notes

Anticancer Applications

Thiophene derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide array of cancer cell lines.[3][4] Their mechanisms of action are diverse and include the inhibition of critical signaling pathways, disruption of cellular machinery, and induction of apoptosis.

Key molecular targets for thiophene-based anticancer agents include:

  • Kinases: Many thiophene compounds have been developed as potent inhibitors of various kinases that are often dysregulated in cancer. These include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, and Phosphoinositide 3-kinase (PI3K), a central node in the PI3K/Akt/mTOR signaling pathway that governs cell growth, proliferation, and survival.[4][5][6] The inhibition of these kinases can effectively halt tumor progression and metastasis.

  • Tubulin: The microtubule network is essential for cell division, and its disruption is a well-established anticancer strategy.[7][8] Several thiophene derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7][8]

  • Other Targets: Thiophene-based molecules have also been reported to inhibit other important cancer-related targets such as topoisomerases and various enzymes involved in metabolic pathways.

The development of thiophene-based anticancer agents often involves the synthesis of a library of derivatives with varied substitutions on the thiophene ring to optimize their potency, selectivity, and pharmacokinetic properties.[4]

Anti-inflammatory Applications

Chronic inflammation is a key contributing factor to a multitude of diseases, including arthritis, cardiovascular diseases, and cancer. Thiophene derivatives have shown significant promise as anti-inflammatory agents, primarily by targeting enzymes involved in the inflammatory cascade.[9]

The primary mechanism of action for many anti-inflammatory thiophene compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is upregulated at sites of inflammation.[10][11] By inhibiting COX-2, these compounds can effectively reduce the production of prostaglandins, which are key mediators of pain and inflammation.

Structure-activity relationship (SAR) studies have been instrumental in the design of potent and selective COX-2 inhibitors based on the thiophene scaffold, aiming to minimize the gastrointestinal side effects associated with non-selective COX inhibitors.

Antimicrobial Applications

The rise of antimicrobial resistance is a pressing global health concern, necessitating the discovery of novel antimicrobial agents. Thiophene derivatives have demonstrated broad-spectrum activity against various bacterial and fungal pathogens.[7][8]

The antimicrobial activity of thiophene compounds is attributed to various mechanisms, which can include:

  • Inhibition of essential microbial enzymes.

  • Disruption of cell membrane integrity.

  • Interference with microbial DNA replication and protein synthesis.

The synthesis of novel thiophene derivatives with diverse functional groups allows for the exploration of new chemical spaces in the search for potent and selective antimicrobial agents that can overcome existing resistance mechanisms.[7][8]

Quantitative Data Summary

The following tables summarize the in vitro biological activities of selected thiophene derivatives from recent studies, providing a comparative overview of their potency.

Table 1: In Vitro Anticancer Activity of Selected Thiophene Derivatives

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference CompoundReference Compound IC50 (µM)
Compound 8e Mixed PanelSRB Assay0.411 - 2.8--
TP 5 HepG2MTT Assay< 30.0 µg/mL--
TP 5 SMMC-7721MTT Assay< 30.0 µg/mL--
Compound 3b HepG2MTT Assay3.105DoxorubicinNot Specified
Compound 3b PC-3MTT Assay2.15DoxorubicinNot Specified
Compound 4c HepG2MTT Assay3.023DoxorubicinNot Specified
Compound 4c PC-3MTT Assay3.12DoxorubicinNot Specified
Compound 14d A549Anti-proliferativeNot Specified--
DPP-21 Average of 6 cell linesAnti-proliferative0.00623Colchicine0.00926

Table 2: In Vitro Kinase Inhibitory Activity of Selected Thiophene Derivatives

Compound IDTarget KinaseAssay TypeIC50 (µM)
Compound 4 PI3KαKinase Assay0.0017
Compound 3s PI3KγKinase Assay0.066
Compound 12k PI3KαKinase AssayNanomolar range
Compound 4c VEGFR-2Kinase Assay0.075
Compound 3b VEGFR-2Kinase Assay0.126
Compound 14d VEGFR-2Kinase Assay0.191

Table 3: In Vitro Tubulin Polymerization Inhibitory Activity of a Thiophene Derivative

Compound IDAssay TypeIC50 (µM)
DPP-21 Tubulin Polymerization Inhibition2.4

Table 4: In Vitro Antimicrobial Activity of Selected Thiophene Derivatives

Compound IDMicroorganismAssay TypeMIC (µg/mL)
Spiro-indoline-oxadiazole 17 Clostridium difficileBroth Microdilution2 - 4
Compound 25 Staphylococcus aureusBroth Microdilution16
Compound 26 Candida albicansBroth Microdilution16

Experimental Protocols

Detailed methodologies are essential for the synthesis and evaluation of novel bioactive molecules. The following section provides step-by-step protocols for key experiments in the development of thiophene-based compounds.

Synthesis Protocol: Gewald Synthesis of 2-Aminothiophene-3-carbonitrile Derivatives

The Gewald reaction is a versatile and widely used method for the synthesis of highly functionalized 2-aminothiophenes.[12][13][14] This one-pot, three-component reaction involves the condensation of a ketone or aldehyde with an α-cyano ester or another active methylene nitrile in the presence of elemental sulfur and a base.[13][15]

Materials:

  • Cyclohexanone (or other suitable ketone/aldehyde)

  • Malononitrile (or other active methylene compound)

  • Elemental sulfur

  • Morpholine (or other suitable base, e.g., triethylamine, piperidine)

  • Ethanol (or other suitable solvent, e.g., DMF)

  • Round-bottom flask

  • Stirring hotplate with magnetic stirrer

  • Condenser

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine the ketone (1 equivalent), the active methylene nitrile (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.

  • Add the base (e.g., morpholine, 1.5 equivalents) to the mixture.

  • Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

  • Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials and impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure 2-aminothiophene derivative.[14]

G Ketone Ketone/Aldehyde Reflux Reflux Ketone->Reflux Nitrile Active Methylene Nitrile Nitrile->Reflux Sulfur Elemental Sulfur Sulfur->Reflux Base Base (e.g., Morpholine) Base->Reflux Solvent Solvent (e.g., Ethanol) Solvent->Reflux Product 2-Aminothiophene Derivative Reflux->Product

Caption: General workflow for the Gewald synthesis of 2-aminothiophenes.

Biological Evaluation Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[3][16][17]

Materials:

  • Cancer cell line of interest (e.g., HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Thiophene derivative stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of the thiophene derivative in complete medium from the stock solution.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[3][16]

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed Seed Cells in 96-well Plate Incubate1 Incubate 24h Seed->Incubate1 Prepare Prepare Compound Dilutions Incubate1->Prepare Treat Add Compound to Cells Prepare->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Dissolve Dissolve Formazan (DMSO) Incubate3->Dissolve Read Read Absorbance (570 nm) Dissolve->Read Calculate Calculate % Viability and IC50 Read->Calculate

Caption: Experimental workflow for the MTT assay.

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8]

Materials:

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Thiophene derivative stock solution (dissolved in DMSO)

  • 96-well microtiter plates

  • Incubator

  • Microplate reader (optional, for turbidimetric reading)

Procedure:

  • Prepare a twofold serial dilution of the thiophene derivative in the appropriate broth medium in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism to be tested.

  • Add the microbial inoculum to each well of the 96-well plate.

  • Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[7][8]

This assay quantifies the ability of a compound to inhibit the enzymatic activity of VEGFR-2.[5][18]

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP

  • Kinase assay buffer

  • Thiophene derivative stock solution (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (or similar luminescence-based assay)

  • 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the thiophene derivative in the kinase assay buffer.

  • In a 384-well plate, add the test compound, recombinant VEGFR-2 kinase, and the kinase substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol. The luminescence signal is proportional to the amount of ADP generated and thus to the kinase activity.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[5][18]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by bioactive thiophene molecules.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Growth & Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Thiophene Thiophene-based PI3K Inhibitor Thiophene->PI3K

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a thiophene-based inhibitor.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding Signaling Downstream Signaling Cascades (e.g., PLCγ, PI3K/Akt) VEGFR2->Signaling Autophosphorylation & Activation Angiogenesis Angiogenesis Signaling->Angiogenesis Thiophene Thiophene-based VEGFR-2 Inhibitor Thiophene->VEGFR2 Inhibition

Caption: Inhibition of VEGFR-2 signaling by a thiophene-based inhibitor.

G cluster_tubulin Tubulin Dynamics cluster_cell_cycle Cell Cycle Tubulin α/β-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Thiophene Thiophene-based Tubulin Inhibitor Thiophene->Tubulin Inhibition of Polymerization

Caption: Disruption of tubulin polymerization by a thiophene-based inhibitor leading to cell cycle arrest and apoptosis.

References

Application Notes and Protocols: 1H and 13C NMR Analysis of Substituted Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene and its derivatives are fundamental heterocyclic scaffolds in numerous pharmaceuticals and functional materials. A thorough understanding of their molecular structure is paramount for rational drug design and the development of novel materials. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of these compounds. This document provides detailed application notes and standardized protocols for the ¹H and ¹³C NMR analysis of substituted thiophenes, offering insights into the influence of substituents on spectral data.

Data Presentation: Comparative NMR Data

The chemical shifts (δ) in both ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. The nature and position of a substituent on the thiophene ring significantly alter the electron density distribution, leading to predictable changes in the resonance frequencies of the ring's protons and carbons. The tables below summarize typical chemical shift ranges for protons and carbons in mono-substituted thiophenes.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of 3-Substituted Thiophenes in CDCl₃

CompoundH2H4H5Substituent Protons
3-Methylthiophene~7.17~6.87~6.86~2.25 (CH₃)[1]
3-Bromothiophene~7.28~7.06~7.28-
3-Methoxythiophene~7.14~6.73~6.21~3.77 (OCH₃)

Note: Chemical shift values are approximate and can vary with solvent and concentration.[1]

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of 3-Substituted Thiophenes in CDCl₃ [1]

CompoundC2C3C4C5Substituent Carbon
3-Methylthiophene125.3138.4129.9121.015.6 (CH₃)
3-Bromothiophene122.9110.1129.0126.0-
3-Methoxythiophene121.7160.0101.4125.859.9 (OCH₃)

Experimental Protocols

Accurate and reproducible NMR data acquisition is critical for correct structural assignment. The following protocols outline the key steps for sample preparation and instrument setup.

Protocol 1: Sample Preparation for ¹H and ¹³C NMR
  • Sample Weighing: For small molecules (<1000 g/mol ), weigh 5-25 mg of the substituted thiophene sample for ¹H NMR and 50-100 mg for ¹³C NMR.[2]

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Deuterated chloroform (CDCl₃) is a common choice for a wide range of organic compounds.[3]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, small vial.[3] Gentle heating or vortexing can aid in dissolution.[2]

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for chemical shift calibration.[4][5]

  • Filtration: To remove any particulate matter that could interfere with the magnetic field homogeneity, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2]

  • Labeling: Clearly label the NMR tube with the sample identification.

Protocol 2: NMR Data Acquisition
  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the field frequency using the deuterium signal from the solvent.[1]

    • Tune and shim the spectrometer to achieve a homogeneous magnetic field, which is essential for obtaining sharp spectral lines.[1]

  • ¹H NMR Data Acquisition:

    • Pulse Sequence: A standard single-pulse sequence is typically sufficient.[1]

    • Spectral Width: Set a spectral width of approximately 10-15 ppm.[1]

    • Number of Scans: Acquire 16 to 32 scans for a good signal-to-noise ratio.[1]

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans.[1]

  • ¹³C NMR Data Acquisition:

    • Pulse Sequence: Employ a proton-decoupled pulse sequence to simplify the spectrum by removing C-H coupling, resulting in a single line for each unique carbon atom.[1]

    • Spectral Width: Set a spectral width of approximately 200-250 ppm.[1]

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.[1]

    • Relaxation Delay: Use a relaxation delay of 2-5 seconds to ensure full relaxation of the carbon nuclei.[1]

Protocol 3: Data Processing and Analysis
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.[1]

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.[1]

  • Baseline Correction: Correct the baseline of the spectrum to ensure accurate integration.

  • Calibration: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.[1]

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons in the molecule.[1][5]

  • Peak Picking and Analysis: Identify the chemical shift, multiplicity (e.g., singlet, doublet, triplet), and coupling constants for each signal. This information is crucial for assigning the signals to specific protons and carbons in the substituted thiophene.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the logical flow from sample preparation to the final structural elucidation of substituted thiophenes using NMR spectroscopy.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Elucidation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent + TMS weigh->dissolve transfer Filter into NMR Tube dissolve->transfer setup Spectrometer Setup (Lock, Tune, Shim) transfer->setup h1_acq ¹H NMR Acquisition setup->h1_acq c13_acq ¹³C NMR Acquisition setup->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phase & Baseline Correction ft->phase calib Calibration (TMS) phase->calib integ Integration (¹H) calib->integ analysis Analyze Chemical Shift, Multiplicity, Coupling Constants integ->analysis elucidation Structural Elucidation analysis->elucidation

Caption: Workflow for NMR data acquisition and analysis.

NMR Data Analysis Logic

This diagram outlines the logical relationship between the key parameters obtained from NMR spectra and their role in determining the structure of a substituted thiophene.

nmr_analysis_logic cluster_data NMR Spectral Data cluster_info Structural Information chem_shift Chemical Shift (δ) electronic_env Electronic Environment of Nuclei chem_shift->electronic_env integration Integration (¹H) proton_ratio Relative Number of Protons integration->proton_ratio multiplicity Multiplicity neighboring_protons Number of Neighboring Protons multiplicity->neighboring_protons coupling Coupling Constants (J) connectivity Connectivity of Atoms coupling->connectivity structure Final Structure of Substituted Thiophene electronic_env->structure proton_ratio->structure neighboring_protons->structure connectivity->structure

Caption: Logic diagram for NMR spectral interpretation.

References

Application in materials science for developing advanced functional materials.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for a selection of advanced functional materials. The information is intended to guide researchers in the synthesis, characterization, and application of these materials in various fields, including catalysis, biosensing, and drug delivery.

Metal-Organic Frameworks (MOFs) for Heterogeneous Catalysis

Application Note: Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials consisting of metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and tailorable chemical functionalities make them excellent candidates for heterogeneous catalysis. UiO-66, a zirconium-based MOF, is particularly noteworthy for its exceptional thermal and chemical stability. This application note focuses on the use of UiO-66 and its derivatives as catalysts for the Knoevenagel condensation, a crucial carbon-carbon bond-forming reaction in organic synthesis. The inherent Lewis acidity of the zirconium clusters in UiO-66, combined with the potential for functionalizing the organic linkers, allows for the rational design of highly active and selective catalysts.

Experimental Protocol: Synthesis of UiO-66 and its Application in Knoevenagel Condensation

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • Terephthalic acid (H₂BDC)

  • N,N-Dimethylformamide (DMF)

  • Benzoic acid

  • Benzaldehyde

  • Malononitrile

  • Ethanol

Protocol for UiO-66 Synthesis:

  • In a glass vial, dissolve ZrCl₄ (0.233 g, 1.0 mmol) and terephthalic acid (0.166 g, 1.0 mmol) in 60 mL of DMF.

  • Add benzoic acid (2.44 g, 20 mmol) as a modulator to the solution.

  • Seal the vial and heat it in an oven at 120 °C for 24 hours.

  • After cooling to room temperature, collect the white crystalline product by centrifugation or filtration.

  • Wash the product with fresh DMF (3 x 20 mL) and then with ethanol (3 x 20 mL).

  • Dry the final product, UiO-66, under vacuum at 150 °C for 12 hours.

Protocol for Knoevenagel Condensation:

  • In a round-bottom flask, combine benzaldehyde (0.25 mmol), malononitrile (0.3 mmol), and the synthesized UiO-66 catalyst (10 mg).

  • Add 1.5 mL of a suitable solvent, such as ethanol or toluene.

  • Stir the reaction mixture at a specified temperature (e.g., 40-80 °C) for a designated time.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • After the reaction is complete, separate the catalyst from the reaction mixture by centrifugation.

  • Isolate the product by evaporating the solvent and purify it if necessary.

Quantitative Data:

CatalystSubstrate 1Substrate 2SolventTemp (°C)Time (h)Conversion (%)Selectivity (%)Reference
UiO-66-NH₂BenzaldehydeMalononitrileEthanol40198>99[1]
UiO-66-NH₂BenzaldehydeEthyl CyanoacetateEthanol80694>99[1]
Ru/UiO-66Benzyl alcoholMalononitrileToluene100592>99[2][3][4]
Ce-UiO-66BenzaldehydeMalononitrileWaterRT2>90>99[5]

Logical Relationship: MOF Synthesis and Catalytic Application

MOF_Catalysis cluster_synthesis UiO-66 Synthesis cluster_catalysis Knoevenagel Condensation ZrCl4 ZrCl4 Mix ZrCl4->Mix H2BDC H2BDC H2BDC->Mix DMF DMF DMF->Mix Modulator Benzoic Acid Modulator->Mix Heating Solvothermal Heating (120°C) Mix->Heating Washing Washing & Drying Heating->Washing UiO66 UiO-66 Catalyst Washing->UiO66 Reaction UiO66->Reaction Catalyst Benzaldehyde Benzaldehyde Benzaldehyde->Reaction Malononitrile Malononitrile Malononitrile->Reaction Product Condensation Product Reaction->Product

Caption: Workflow for UiO-66 synthesis and its use in catalysis.

Graphene-Based Biosensors for Analyte Detection

Application Note: Graphene, a two-dimensional allotrope of carbon, possesses extraordinary electronic properties, a large surface-to-volume ratio, and biocompatibility, making it an ideal material for biosensor development.[6] Graphene-based Field-Effect Transistors (gFETs) are particularly promising for highly sensitive and real-time detection of biomolecules.[7][8][9] In a gFET biosensor, the graphene channel is functionalized with a biorecognition element, such as an enzyme. The binding of the target analyte to this element induces a change in the local charge environment, which in turn modulates the conductivity of the graphene channel, providing a detectable signal. This application note describes the fabrication and operation of a gFET biosensor for glucose detection.

Experimental Protocol: Fabrication of a Graphene-FET Biosensor for Glucose Detection

Materials:

  • Graphene on a suitable substrate (e.g., Si/SiO₂)

  • Source and drain metal electrodes (e.g., Cr/Au)

  • Poly(methyl methacrylate) (PMMA)

  • 1-Pyrenebutanoic acid, succinimidyl ester (PBASE)

  • Glucose oxidase (GOx)

  • Ethanolamine

  • Phosphate-buffered saline (PBS)

Protocol for gFET Fabrication and Functionalization:

  • Graphene Transfer and Device Fabrication:

    • Pattern source and drain electrodes on a Si/SiO₂ substrate using standard photolithography and metal deposition techniques.

    • Transfer a sheet of chemical vapor deposition (CVD)-grown graphene onto the substrate to bridge the source and drain electrodes.

    • Define the graphene channel using photolithography and oxygen plasma etching.

  • Surface Functionalization:

    • Immerse the gFET device in a solution of PBASE in dimethylformamide (DMF) for 2 hours at room temperature to allow for non-covalent functionalization of the graphene surface via π-π stacking.

    • Rinse the device with DMF and then isopropanol, and dry with a stream of nitrogen.

    • Incubate the device with a solution of glucose oxidase in PBS for 2 hours at room temperature to immobilize the enzyme onto the PBASE layer.

    • Treat the device with a solution of ethanolamine to block any remaining active ester groups.

    • Rinse thoroughly with PBS.

Protocol for Glucose Detection:

  • Place the functionalized gFET into a measurement chamber.

  • Introduce a reference electrode (e.g., Ag/AgCl) into the chamber.

  • Apply a constant source-drain voltage (Vds) and sweep the gate voltage (Vg) while measuring the source-drain current (Ids) to obtain the transfer characteristics (Ids-Vg curve).

  • Introduce glucose solutions of varying concentrations into the chamber.

  • Record the shift in the Dirac point (the gate voltage at which the current is minimal) for each glucose concentration. The shift in the Dirac point is proportional to the glucose concentration.

Quantitative Data:

Biosensor TypeAnalyteLinear RangeLimit of Detection (LOD)SensitivityReference
gFETGlucose10 µM - 1000 µM4.1 µM-24.9 µA/decade[7]
gFETGlucose1 nM - 1 mM1 aM10.6 mV/decade[8][9][10]

Experimental Workflow: Graphene Biosensor Fabrication and Detection

Graphene_Biosensor cluster_fabrication Device Fabrication cluster_functionalization Surface Functionalization cluster_detection Glucose Detection Start Si/SiO2 Substrate Electrodes Pattern S/D Electrodes Start->Electrodes Graphene_Transfer Graphene Transfer Electrodes->Graphene_Transfer Channel Define Graphene Channel Graphene_Transfer->Channel PBASE PBASE Coating Channel->PBASE GOx Glucose Oxidase Immobilization PBASE->GOx Blocking Blocking with Ethanolamine GOx->Blocking Add_Glucose Introduce Glucose Sample Blocking->Add_Glucose Measure Measure Electrical Signal (ΔDirac Point) Add_Glucose->Measure Analyze Correlate Signal to Concentration Measure->Analyze Drug_Release NP_Stable Drug-loaded Nanoparticle (Stable at pH 7.4) Acidic_Env Acidic Environment (Tumor or Endosome, pH < 6.5) NP_Stable->Acidic_Env Exposure Protonation Protonation of Poly(L-histidine) Chains Acidic_Env->Protonation Triggers Destabilization Nanoparticle Swelling/ Destabilization Protonation->Destabilization Drug_Release Controlled Drug Release Destabilization->Drug_Release PSC_Fabrication Start FTO Substrate Cleaning ETL TiO2 ETL Deposition Start->ETL Perovskite Perovskite Layer Deposition ETL->Perovskite HTL Spiro-OMeTAD HTL Deposition Perovskite->HTL Electrode Gold Back Electrode Evaporation HTL->Electrode Device Complete Solar Cell Device Electrode->Device

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(4-Isopropylphenyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-(4-Isopropylphenyl)thiophene-2-carboxylic acid synthesis. The information is compiled from established palladium-catalyzed cross-coupling methodologies.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and effective method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of 5-bromothiophene-2-carboxylic acid (or its ester derivative) with 4-isopropylphenylboronic acid in the presence of a palladium catalyst and a base.[1][2][3]

Q2: What are the key factors that influence the yield of the Suzuki-Miyaura coupling reaction for this synthesis?

A2: Several factors critically impact the reaction yield:

  • Catalyst Choice and Loading: The selection of the palladium catalyst and its corresponding ligand is crucial. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used catalyst.[1][2] Catalyst loading typically ranges from 1-5 mol%.

  • Base Selection: The choice of base is critical for the activation of the boronic acid and for neutralizing the acid produced during the reaction. Inorganic bases such as potassium phosphate (K₃PO₄) and sodium carbonate (Na₂CO₃) are frequently employed.[1][4]

  • Solvent System: The solvent plays a significant role in dissolving the reactants and facilitating the reaction. A mixture of an organic solvent like 1,4-dioxane or toluene with water is often used.[2] The aqueous phase is important for dissolving the inorganic base.

  • Reaction Temperature: The reaction is typically conducted at elevated temperatures, often between 80-100 °C, to ensure a reasonable reaction rate.[2]

  • Quality of Reagents: The purity of the starting materials, particularly the boronic acid and the bromothiophene derivative, is paramount. Impurities can lead to side reactions and lower yields.

Q3: Can other cross-coupling reactions be used for this synthesis?

A3: While Suzuki-Miyaura coupling is the most common, other palladium-catalyzed reactions like the Heck reaction could potentially be adapted. The Heck reaction couples an aryl halide with an alkene.[5][6][7] For this specific synthesis, it would involve a more complex multi-step pathway and is generally less direct than the Suzuki coupling.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via Suzuki-Miyaura coupling.

Problem Potential Cause(s) Troubleshooting Suggestions
Low or No Product Yield Inactive Catalyst: The Pd(0) catalyst may have been oxidized or decomposed.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.[5] - Use freshly opened or properly stored catalyst. - Consider using a more stable precatalyst that is activated in situ.
Inefficient Base: The chosen base may not be strong enough or may have poor solubility.- Switch to a different base. K₃PO₄ is often more effective than Na₂CO₃ for Suzuki couplings. - Ensure adequate mixing to facilitate the interaction of the base with the reactants.
Poor Quality Boronic Acid: Boronic acids can undergo degradation (protodeboronation) upon storage.- Use fresh, high-purity 4-isopropylphenylboronic acid. - Consider using a pinacol ester of the boronic acid, which can be more stable.[1]
Incorrect Solvent Ratio: An improper solvent ratio can lead to poor solubility of reactants.- Optimize the ratio of the organic solvent to water. A common starting point is a 4:1 ratio of 1,4-dioxane to water.[2]
Formation of Side Products Homocoupling of Boronic Acid: The boronic acid can couple with itself to form 4,4'-diisopropylbiphenyl.- Lower the reaction temperature. - Slowly add the aryl halide to the reaction mixture. - Ensure the complete exclusion of oxygen.
Protodeboronation: The boronic acid can be replaced by a hydrogen atom from the solvent or trace water.- Use anhydrous solvents if possible, although some water is necessary for the base. - Minimize reaction time.
Debromination of the Starting Material: The 5-bromothiophene-2-carboxylic acid can lose its bromine atom.- Use a milder base. - Lower the reaction temperature.
Difficulty in Product Purification Contamination with Palladium Residues: Residual palladium can be difficult to remove.- Treat the crude product with a solution of sodium sulfide to precipitate palladium sulfide. - Use activated carbon for decolorization and removal of palladium. - Employ column chromatography with careful selection of the mobile phase.
Presence of Unreacted Starting Materials: Incomplete reaction leads to purification challenges.- Monitor the reaction progress using TLC or LC-MS to ensure completion. - Adjust the stoichiometry of the reactants if necessary (a slight excess of the boronic acid is common).

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 5-Bromothiophene-2-carboxylic acid with 4-Isopropylphenylboronic acid

This protocol is a generalized procedure based on common practices for Suzuki-Miyaura reactions involving similar substrates.[1][2]

Materials:

  • 5-Bromothiophene-2-carboxylic acid (1.0 mmol)

  • 4-Isopropylphenylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 mmol)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

  • Round-bottom flask

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add 5-bromothiophene-2-carboxylic acid, 4-isopropylphenylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add 1,4-dioxane and water to the flask.

  • Add the Pd(PPh₃)₄ catalyst to the mixture under the inert atmosphere.

  • Attach a reflux condenser and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Data Presentation

Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids

Catalyst (mol%)BaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)9537-72[1]
Pd(PPh₃)₄ (not specified)Not specifiedToluene or 1,4-Dioxane/H₂O9065-80.2[2]
Pd(PPh₃)₄ (not specified)K₃PO₄1,4-DioxaneNot specifiedModerate to excellent[3]

Note: Yields are for similar 5-arylthiophene derivatives and may vary for the specific synthesis of this compound.

Visualizations

Synthesis_Pathway Start1 5-Bromothiophene-2-carboxylic acid Reaction Suzuki-Miyaura Coupling Start1->Reaction Start2 4-Isopropylphenylboronic acid Start2->Reaction Catalyst Pd(PPh3)4 Catalyst->Reaction Catalyst Base K3PO4 Base->Reaction Base Solvent 1,4-Dioxane/H2O Solvent->Reaction Solvent, 90°C Product This compound Reaction->Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Yield LowYield Low Product Yield Catalyst Catalyst Inactivity LowYield->Catalyst Base Inefficient Base LowYield->Base Reagents Poor Reagent Quality LowYield->Reagents Conditions Suboptimal Conditions LowYield->Conditions Sol_Catalyst Use inert atmosphere Use fresh catalyst Catalyst->Sol_Catalyst Sol_Base Change base (e.g., to K3PO4) Ensure good mixing Base->Sol_Base Sol_Reagents Use high-purity boronic acid Consider boronic ester Reagents->Sol_Reagents Sol_Conditions Optimize solvent ratio Adjust temperature Conditions->Sol_Conditions

Caption: Troubleshooting workflow for low yield in the synthesis.

References

Technical Support Center: Purification of Thiophene-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and professionals in drug development who are working with thiophene-2-carboxylic acids. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying thiophene-2-carboxylic acid?

A1: The most effective and commonly used purification techniques for thiophene-2-carboxylic acid are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity of the product.

Q2: What are the typical physical properties of thiophene-2-carboxylic acid that are relevant for its purification?

A2: Key physical properties for the purification of thiophene-2-carboxylic acid are summarized in the table below. These properties are crucial for selecting appropriate solvents and conditions for purification.

PropertyValueCitations
AppearanceWhite to light yellow crystalline powder[1]
Melting Point125–130 °C[1][2]
Boiling Point260 °C[1][3]
Solubility in WaterVery soluble[3]
pKa3.51[3]

Q3: What are the common impurities found in crude thiophene-2-carboxylic acid?

A3: Common impurities can include unreacted starting materials, such as 2-acetylthiophene or thiophene-2-carboxaldehyde, and byproducts from the synthesis, which may include various halogenated thiophenes depending on the synthetic route.[4][5] Residual catalysts and solvents from the reaction are also potential impurities.

Q4: How can I assess the purity of my thiophene-2-carboxylic acid sample?

A4: The purity of thiophene-2-carboxylic acid can be assessed using several analytical techniques. The most common are:

  • Melting Point: A sharp melting point range close to the literature value (125–130 °C) is a good indicator of purity.[1][2]

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests high purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for quantifying purity and detecting trace impurities.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure and identify impurities.

Troubleshooting Guides

Recrystallization

Problem: Low recovery of purified thiophene-2-carboxylic acid.

Possible CauseSuggested Solution
Too much solvent used: The compound remains dissolved in the mother liquor even after cooling.Use the minimum amount of hot solvent required to fully dissolve the crude product.
Cooling was too rapid: This can lead to the formation of small, impure crystals.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Inappropriate solvent: The compound is too soluble in the chosen solvent at low temperatures.Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. Water is a commonly used and effective solvent for the recrystallization of thiophene-2-carboxylic acid.[8][9]

Problem: The product "oils out" instead of crystallizing.

Possible CauseSuggested Solution
Solution is supersaturated: The concentration of the compound is too high.Add a small amount of hot solvent to the oiled-out mixture and reheat until a clear solution is formed, then cool slowly.
Presence of impurities: Impurities can inhibit crystal lattice formation.Try a pre-purification step, such as passing a solution of the crude product through a short plug of silica gel, or perform an acid-base extraction first.
Cooling is too fast: Rapid cooling can prevent the orderly arrangement of molecules into a crystal lattice.Ensure a slow cooling process. Shielding the flask with an insulating material can help.
Acid-Base Extraction

Problem: Incomplete separation of thiophene-2-carboxylic acid from neutral impurities.

Possible CauseSuggested Solution
Insufficient mixing of layers: The base has not fully reacted with the carboxylic acid.Shake the separatory funnel vigorously to ensure thorough mixing of the aqueous and organic layers.
Incorrect pH of the aqueous layer: The aqueous layer is not basic enough to deprotonate the carboxylic acid completely.Use a suitable base such as sodium bicarbonate or sodium hydroxide to adjust the pH of the aqueous layer to be significantly above the pKa of thiophene-2-carboxylic acid (pKa ≈ 3.5).[3][4] Check the pH with pH paper.
Emulsion formation: An emulsion layer forms between the aqueous and organic phases, trapping the product.Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl to break the emulsion.

Problem: Low yield after acidification and extraction.

Possible CauseSuggested Solution
Incomplete precipitation of the carboxylic acid: The pH of the aqueous layer was not lowered sufficiently.Add a strong acid, such as concentrated HCl, until the pH is well below the pKa of thiophene-2-carboxylic acid (pH 1-2) to ensure complete protonation and precipitation.[8]
Insufficient extraction of the precipitated acid: Not enough organic solvent was used, or the number of extractions was inadequate.Perform multiple extractions (at least 3) with a suitable organic solvent like ethyl acetate or diethyl ether.[9]
Column Chromatography

Problem: Streaking or tailing of the thiophene-2-carboxylic acid spot on the TLC plate and poor separation on the column.

Possible CauseSuggested Solution
Strong interaction with the stationary phase: The acidic nature of the carboxylic acid leads to strong adsorption on the silica gel.Add a small amount of a polar modifier, such as acetic acid or formic acid (0.1-1%), to the eluent. This will protonate the silica surface and reduce the strong interaction, leading to sharper peaks and better separation.
Sample overload: Too much crude material was loaded onto the column.Use an appropriate ratio of stationary phase to crude product (typically 50:1 to 100:1 by weight).
Inappropriate solvent system: The polarity of the eluent is not optimized for separation.Systematically screen different solvent systems using TLC to find an eluent that provides good separation of the desired compound from its impurities. A mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) is a common starting point.

Experimental Protocols

Protocol 1: Recrystallization of Thiophene-2-carboxylic Acid from Water
  • Dissolution: In an Erlenmeyer flask, add the crude thiophene-2-carboxylic acid. Add a minimal amount of deionized water and heat the mixture on a hot plate with stirring. Continue adding small portions of hot water until the solid is completely dissolved.[8]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent contamination. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Purification of Thiophene-2-carboxylic Acid by Acid-Base Extraction
  • Dissolution: Dissolve the crude thiophene-2-carboxylic acid containing neutral impurities in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.[4]

  • Separation: Allow the layers to separate. Drain the lower aqueous layer containing the sodium thiophene-2-carboxylate into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure all the carboxylic acid has been extracted. Combine all aqueous extracts.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add concentrated hydrochloric acid (HCl) with stirring until the solution is acidic (pH 1-2, check with pH paper). Thiophene-2-carboxylic acid will precipitate as a white solid.[8]

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with a small amount of cold deionized water and dry it thoroughly.

Visualizations

experimental_workflow_recrystallization cluster_dissolution Dissolution cluster_filtration Filtration cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude_product Crude Thiophene-2-carboxylic Acid add_solvent Add minimum hot water crude_product->add_solvent dissolved_solution Hot Saturated Solution add_solvent->dissolved_solution hot_filtration Hot Gravity Filtration (optional) dissolved_solution->hot_filtration impurities_removed Insoluble Impurities Removed hot_filtration->impurities_removed cool_slowly Cool Slowly impurities_removed->cool_slowly ice_bath Place in Ice Bath cool_slowly->ice_bath crystals_form Crystals Form ice_bath->crystals_form vacuum_filtration Vacuum Filtration crystals_form->vacuum_filtration wash_crystals Wash with Cold Water vacuum_filtration->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals pure_product Pure Thiophene-2-carboxylic Acid dry_crystals->pure_product

Caption: Workflow for the purification of thiophene-2-carboxylic acid by recrystallization.

Caption: Troubleshooting guide for column chromatography of thiophene-2-carboxylic acid.

References

Technical Support Center: Addressing Solubility Challenges of Arylthiophene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing the solubility challenges of arylthiophene compounds in organic solvents.

Frequently Asked Questions (FAQs)

Q1: Why do many arylthiophene compounds exhibit poor solubility in common organic solvents?

A1: The limited solubility of many arylthiophene compounds stems from a combination of factors related to their molecular structure. The planar and rigid nature of the thiophene ring, coupled with strong intermolecular π-π stacking and crystal lattice energy, makes it difficult for solvent molecules to effectively solvate the compound. The overall polarity of the molecule, influenced by the nature and position of aryl substituents and other functional groups, also plays a crucial role in determining its compatibility with a given solvent.

Q2: How do different functional groups on the arylthiophene backbone influence solubility?

A2: Functional groups can significantly alter the physicochemical properties of arylthiophene compounds, thereby affecting their solubility.[1]

  • Alkyl Chains: Introducing flexible alkyl chains can disrupt the π-π stacking between the aromatic backbones, which often improves solubility in nonpolar organic solvents. Longer or branched alkyl chains are generally more effective.

  • Polar Groups: The addition of polar functional groups, such as esters, ketones, or hydroxyl groups, can increase solubility in more polar organic solvents. For instance, 2-acetylthiophene is soluble in a range of common organic solvents.[2]

  • Ionizable Groups: The incorporation of acidic or basic moieties can allow for solubility modulation through pH adjustment in protic solvents, although this is more relevant for aqueous systems.

Q3: What is the general approach to selecting a suitable solvent for an arylthiophene compound?

A3: The principle of "like dissolves like" is the primary guide for solvent selection.

  • Polarity Matching: Assess the overall polarity of your arylthiophene compound. Nonpolar compounds tend to dissolve better in nonpolar solvents like toluene or hexane, while more polar derivatives will be more soluble in solvents like tetrahydrofuran (THF), chloroform, or ethyl acetate.

  • Solvent Screening: It is often necessary to perform a small-scale solubility screening with a panel of solvents covering a range of polarities.

  • Temperature: For many compounds, solubility increases with temperature. Gentle heating can be a simple and effective way to dissolve a compound, but care must be taken to avoid decomposition.

Troubleshooting Guide: Addressing Specific Solubility Issues

Q4: My arylthiophene compound is not dissolving in the chosen solvent, even with heating and stirring. What should I do next?

A4: When initial attempts to dissolve your compound fail, a systematic approach is recommended. The following flowchart illustrates a logical troubleshooting workflow.

G cluster_0 Troubleshooting Workflow for Poor Solubility start Compound Insoluble solvent_screening Screen a Broader Range of Solvents start->solvent_screening Initial Step temp_increase Increase Temperature solvent_screening->temp_increase No suitable single solvent end_soluble Compound Soluble solvent_screening->end_soluble Success particle_size Reduce Particle Size (Grinding/Sonication) temp_increase->particle_size Insoluble at elevated temp. temp_increase->end_soluble Success cosolvent Use a Co-solvent System particle_size->cosolvent Still insoluble particle_size->end_soluble Success solid_dispersion Prepare a Solid Dispersion cosolvent->solid_dispersion Co-solvents ineffective cosolvent->end_soluble Success chem_modification Consider Chemical Modification solid_dispersion->chem_modification Advanced technique needed solid_dispersion->end_soluble Success

Caption: A decision-making flowchart for troubleshooting poor solubility of arylthiophene compounds.

Q5: How can I use a co-solvent system to improve the solubility of my arylthiophene compound?

A5: A co-solvent system involves mixing two or more miscible solvents to create a solution with polarity properties that are more favorable for dissolving your compound. This is particularly useful when your compound has intermediate polarity. For example, if a compound is poorly soluble in both a nonpolar solvent like hexane and a moderately polar solvent like ethanol, a mixture of the two might provide the ideal environment for dissolution. A detailed protocol for using co-solvents is provided in the "Experimental Protocols" section.

Q6: What is a solid dispersion and how can it help with solubility?

A6: A solid dispersion is a system where one or more active ingredients are dispersed in an inert carrier or matrix at the solid state. By dispersing the arylthiophene compound in a soluble carrier (often a polymer), the compound is present in a finely divided or amorphous state, which can significantly enhance its dissolution rate and apparent solubility. Common methods for preparing solid dispersions include the solvent evaporation and fusion (melt) methods.

Data Presentation: Solubility of Arylthiophene Compounds

The following tables summarize available solubility data for selected arylthiophene compounds. It is important to note that quantitative data for many derivatives is not widely published, and experimental determination is often necessary.

Table 1: Quantitative and Qualitative Solubility of 2-Acetylthiophene

Solvent ClassSolvent NameChemical FormulaTemperature (°C)Solubility
AqueousWaterH₂O3014 g/L
AlcoholsEthanolC₂H₅OHNot SpecifiedSoluble
EthersDiethyl Ether(C₂H₅)₂ONot SpecifiedMore soluble than in water
KetonesAcetone(CH₃)₂CONot SpecifiedSoluble
EstersEthyl AcetateCH₃COOC₂H₅Not SpecifiedSoluble
Chlorinated SolventsChloroformCHCl₃Not SpecifiedSoluble
DichloromethaneCH₂Cl₂Not SpecifiedSoluble
SulfoxidesDimethyl Sulfoxide (DMSO)(CH₃)₂SONot Specified200 mg/mL

Data sourced from BenchChem Technical Guide.[2]

Table 2: Qualitative Solubility of Thiophene and 2-Phenylthiophene

CompoundSolventQualitative Solubility
ThiopheneWaterInsoluble
EthanolSoluble
Diethyl EtherSoluble
BenzeneSoluble
TolueneSoluble
2-PhenylthiopheneCommon Organic SolventsModerately Soluble

Data sourced from multiple chemical suppliers and literature.[3][4]

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines a reliable method for determining the thermodynamic equilibrium solubility of an arylthiophene compound in an organic solvent.

G cluster_1 Shake-Flask Solubility Determination Workflow prep 1. Preparation: Add excess solid to vial add_solvent 2. Solvent Addition: Add known volume of solvent prep->add_solvent equilibrate 3. Equilibration: Shake at constant temp. (24-72h) add_solvent->equilibrate separate 4. Phase Separation: Centrifuge or filter equilibrate->separate analyze 5. Analysis: Quantify concentration in supernatant (e.g., HPLC, UV-Vis) separate->analyze calculate 6. Calculation: Determine solubility (e.g., mg/mL) analyze->calculate

Caption: A workflow diagram for the shake-flask method of solubility determination.

Methodology:

  • Preparation: Add an excess amount of the solid arylthiophene compound to a glass vial. A visible excess of solid should remain to ensure saturation is reached.

  • Solvent Addition: Accurately add a known volume of the desired organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the vial for 24 to 72 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed for a sufficient time for the excess solid to settle. Alternatively, centrifuge the vial to pellet the undissolved solid.

  • Sample Collection and Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot as necessary and determine the concentration of the dissolved compound using a suitable analytical technique, such as HPLC-UV or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility based on the measured concentration and any dilution factors.

Protocol 2: Solubility Enhancement using a Co-solvent System

This protocol describes a method for systematically identifying an effective co-solvent system.

Methodology:

  • Primary Solvent Selection: Choose a primary solvent in which the arylthiophene compound has some, albeit limited, solubility.

  • Co-solvent Selection: Select a range of miscible co-solvents with different polarities. Common choices include ethanol, isopropanol, acetone, acetonitrile, THF, and DMSO.

  • Titration: a. Prepare a slurry of a known amount of the arylthiophene compound in a known volume of the primary solvent. b. While stirring vigorously, add a selected co-solvent dropwise or in small increments. c. Observe for complete dissolution of the solid. d. Record the volume of co-solvent required to achieve a clear solution.

  • Optimization: Repeat the titration with different co-solvents to identify the one that solubilizes the compound most efficiently (i.e., with the smallest required volume). The optimal co-solvent ratio can then be used for the intended experiment.

Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol provides a general method for preparing a solid dispersion to enhance the solubility of an arylthiophene compound.

Methodology:

  • Component Selection:

    • Carrier: Select a hydrophilic carrier that is freely soluble in a volatile organic solvent. Common carriers include polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC).

    • Solvent: Choose a common volatile solvent in which both the arylthiophene compound and the carrier are soluble (e.g., methanol, ethanol, dichloromethane).

  • Dissolution: a. Dissolve the arylthiophene compound and the carrier (e.g., in a 1:1 to 1:10 drug-to-carrier weight ratio) in the selected solvent to form a clear solution.

  • Solvent Evaporation: a. Remove the solvent under reduced pressure using a rotary evaporator. b. Continue the evaporation until a dry, solid film is formed on the walls of the flask.

  • Final Preparation: a. Further dry the solid mass in a vacuum oven at a suitable temperature to remove any residual solvent. b. Scrape, grind, and sieve the resulting solid dispersion to obtain a fine powder. This powder can then be tested for its dissolution properties.

References

Identifying and minimizing side reactions in thiophene synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side reactions during thiophene synthesis.

Frequently Asked questions (FAQs)

Q1: What are the most common methods for synthesizing thiophenes?

A1: The most common laboratory methods for synthesizing substituted thiophenes are the Paal-Knorr synthesis, the Gewald aminothiophene synthesis, and the Fiesselmann thiophene synthesis. Each method offers a different route to access various substituted thiophenes.[1][2]

Q2: What are the primary safety concerns when synthesizing thiophenes?

A2: A primary safety concern, particularly in the Paal-Knorr synthesis, is the evolution of toxic hydrogen sulfide (H₂S) gas.[3] All reactions should be conducted in a well-ventilated fume hood. Additionally, many of the reagents used, such as phosphorus pentasulfide and Lawesson's reagent, are hazardous and require careful handling.

Q3: How can I purify my synthesized thiophene derivative?

A3: Common purification techniques for thiophene derivatives include column chromatography and recrystallization. The choice of method depends on the physical state of the product and the nature of the impurities. For 2-aminothiophenes, which can be basic, deactivating the silica gel with a base like triethylamine may be necessary during column chromatography to prevent streaking and irreversible adsorption.[4]

Q4: Can microwave irradiation be used to improve thiophene synthesis?

A4: Yes, microwave-assisted synthesis has been successfully applied to both the Paal-Knorr and Gewald syntheses, often leading to significantly reduced reaction times and improved yields.[5][6]

Troubleshooting Guides

This section addresses specific issues that may be encountered during various thiophene synthesis methods.

Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent to form a thiophene.

Problem 1: Low yield of thiophene and formation of furan byproduct.

  • Possible Cause: The sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀), can also act as a dehydrating agent, leading to the formation of a furan as a major byproduct.[1]

  • Solution:

    • Choice of Sulfurizing Agent: Lawesson's reagent is often a milder and more efficient thionating agent than P₄S₁₀ and can provide better selectivity for the thiophene product.[7]

    • Reaction Temperature: Use the lowest effective temperature to favor thionation over dehydration.

    • Reaction Time: Monitor the reaction by TLC and work it up as soon as the starting material is consumed to avoid prolonged heating, which can favor furan formation.

Problem 2: The reaction is sluggish or does not go to completion.

  • Possible Cause: The 1,4-dicarbonyl compound may be sterically hindered or electronically deactivated. The sulfurizing agent may have degraded.

  • Solution:

    • Increase Temperature: Gradually increase the reaction temperature. High-boiling solvents like toluene or xylene can be used.

    • Use a More Reactive Sulfurizing Agent: Lawesson's reagent is generally more reactive than P₄S₁₀.

    • Check Reagent Quality: Ensure the sulfurizing agent is fresh and has been stored under anhydrous conditions.

Gewald Aminothiophene Synthesis

The Gewald synthesis is a one-pot, multi-component reaction to produce 2-aminothiophenes from a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.[8]

Problem 1: Low or no yield of the desired 2-aminothiophene.

  • Possible Cause: The initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile may be inefficient. Sulfur may have low solubility or reactivity in the chosen solvent.

  • Solution:

    • Base Selection: The choice of base is critical. For less reactive ketones, a stronger base may be required. Morpholine is often effective as it helps to dissolve the elemental sulfur.[5]

    • Solvent Choice: Polar solvents like ethanol, methanol, or DMF are generally preferred to enhance the solubility and reactivity of sulfur.[8]

    • Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can improve the reactivity of sulfur.[8]

Problem 2: Formation of a dimeric byproduct.

  • Possible Cause: The α,β-unsaturated nitrile intermediate formed after the Knoevenagel condensation can undergo dimerization, which competes with the desired cyclization with sulfur.[5]

  • Solution:

    • Control Reaction Conditions: Adjusting the temperature or the rate of addition of reagents can minimize the formation of the dimer.

    • Two-Step Procedure: For sterically hindered ketones, a two-step procedure can be more effective. First, isolate the α,β-unsaturated nitrile, and then react it with sulfur and a base in a separate step.[8]

Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis produces 3-hydroxy-2-thiophenecarboxylic acid derivatives from the reaction of α,β-acetylenic esters with thioglycolic acid derivatives in the presence of a base.[9]

Problem 1: Low yield of the desired thiophene.

  • Possible Cause: Incomplete reaction or formation of side products. The choice of base and reaction conditions is crucial for this synthesis.

  • Solution:

    • Base Selection: The strength and stoichiometry of the base can significantly impact the yield. Common bases include sodium ethoxide or potassium tert-butoxide. Optimization of the base may be necessary for different substrates.[10]

    • Reaction Temperature: While some reactions proceed at room temperature, others may require heating to go to completion. A systematic temperature screen is advisable.

    • Purity of Starting Materials: Ensure that the α,β-acetylenic ester and thioglycolic acid derivative are pure, as impurities can interfere with the reaction.

Problem 2: Formation of a thioacetal byproduct.

  • Possible Cause: In the absence of an alcohol, or with certain substrates, the formation of a thioacetal can be a competing reaction.[9]

  • Solution:

    • Reaction Conditions: The addition of an alcohol to the reaction mixture can favor the formation of the desired monoadduct and subsequent cyclization.[9]

    • Base Selection: A stronger base can promote the Dieckmann-type condensation required for the cyclization over the thioacetal formation.[1]

Data Presentation

Table 1: Effect of Catalyst Loading on Gewald Synthesis Yield

EntryCatalyst Loading (mol%)Time (min)Yield (%)
101440No Reaction
2103089
3152592
4202096
Reaction Conditions: Cyclohexanone, malononitrile, and sulfur with piperidinium borate catalyst at 100 °C.[11]

Table 2: Effect of Temperature on Gewald Synthesis Yield

EntryTemperature (°C)Time (h)Yield (%)
1Room Temperature24Trace
270384
31000.4296
Reaction Conditions: Cyclohexanone, malononitrile, and sulfur with 20 mol% piperidinium borate catalyst.[11]

Table 3: Comparison of Sulfurizing Agents in Paal-Knorr Synthesis of 2,5-Dimethylthiophene

Sulfurizing AgentYield (%)
P₄S₁₀70
Lawesson's ReagentOften higher yields and cleaner reactions reported
Yields are substrate-dependent and reaction conditions need to be optimized.

Experimental Protocols

Protocol 1: Gewald Synthesis of a 2-Aminothiophene

This protocol describes a general procedure for the Gewald synthesis.

Materials:

  • Ketone or aldehyde (10 mmol)

  • Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (10 mmol)

  • Elemental sulfur (10 mmol, 0.32 g)

  • Base (e.g., morpholine or triethylamine) (20 mmol)

  • Solvent (e.g., ethanol or DMF) (20 mL)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the ketone/aldehyde, active methylene nitrile, and elemental sulfur in the chosen solvent.

  • Add the base to the mixture.

  • Heat the reaction mixture with stirring. The optimal temperature and time will depend on the specific substrates and should be monitored by TLC. A typical temperature range is 40-60 °C.[8]

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and stir.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, or a mixture of ethyl acetate and hexanes).[12]

Protocol 2: Paal-Knorr Synthesis of a Substituted Thiophene

This protocol outlines a general procedure for the Paal-Knorr synthesis using Lawesson's reagent.

Materials:

  • 1,4-Dicarbonyl compound (5 mmol)

  • Lawesson's reagent (2.5 mmol, 0.5 equiv.)

  • Anhydrous toluene or xylene (25 mL)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 1,4-dicarbonyl compound in the anhydrous solvent.

  • Add Lawesson's reagent to the solution in one portion.

  • Heat the reaction mixture to reflux with stirring. Monitor the progress of the reaction by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by distillation.

Mandatory Visualization

troubleshooting_workflow cluster_synthesis Thiophene Synthesis cluster_troubleshooting Troubleshooting start Start Synthesis reaction Reaction in Progress start->reaction workup Work-up & Purification reaction->workup product Desired Product workup->product Successful low_yield Low Yield or No Reaction workup->low_yield Problem side_products Significant Side Products workup->side_products Problem check_reagents Check Reagent Purity & Stoichiometry low_yield->check_reagents Investigate optimize_conditions Optimize Reaction Conditions (Temp, Time) low_yield->optimize_conditions Investigate change_reagents Change Sulfurizing Agent or Base/Solvent low_yield->change_reagents Investigate side_products->optimize_conditions Investigate improve_purification Improve Purification Technique side_products->improve_purification Investigate check_reagents->reaction optimize_conditions->reaction change_reagents->reaction improve_purification->workup

Caption: A logical workflow for troubleshooting common issues in thiophene synthesis.

paal_knorr_pathway cluster_pathways Reaction Pathways diketone 1,4-Dicarbonyl Compound thionation Thionation diketone->thionation dehydration Dehydration diketone->dehydration sulfurizing_agent Sulfurizing Agent (e.g., P₄S₁₀, Lawesson's Reagent) sulfurizing_agent->thionation sulfurizing_agent->dehydration (Side Reaction) thiophene Thiophene Product thionation->thiophene furan Furan Byproduct dehydration->furan

Caption: Competing reaction pathways in the Paal-Knorr thiophene synthesis.

gewald_workflow start_materials Ketone/Aldehyde + Active Methylene Nitrile + Sulfur + Base knoevenagel Knoevenagel Condensation start_materials->knoevenagel intermediate α,β-Unsaturated Nitrile Intermediate knoevenagel->intermediate sulfur_addition Sulfur Addition & Cyclization intermediate->sulfur_addition dimer Dimerization (Side Reaction) intermediate->dimer product 2-Aminothiophene sulfur_addition->product

Caption: Experimental workflow for the Gewald aminothiophene synthesis.

References

Technical Support Center: Optimizing Coupling Reactions Involving Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing palladium-catalyzed cross-coupling reactions involving thiophene derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions.

Troubleshooting Guides

This section is designed to help you identify and resolve common issues encountered during coupling reactions with thiophene substrates.

Issue 1: Low to No Product Yield

Low or no yield is a frequent challenge and can stem from multiple factors. A systematic approach to troubleshooting is recommended.[1]

Troubleshooting Workflow for Low/No Yield

LowYieldTroubleshooting start Low / No Product reagent_quality Verify Reagent Quality (Purity, Stability) start->reagent_quality reagents_ok Reagents OK? reagent_quality->reagents_ok reaction_conditions Review Reaction Conditions (Inert Atmosphere, Temp) conditions_ok Conditions OK? reaction_conditions->conditions_ok catalyst_system Troubleshoot Catalyst System catalyst_issue Catalyst Issue? (e.g., Pd Black) catalyst_system->catalyst_issue boron_reagent Troubleshoot Boron Reagent (for Suzuki) protodeboronation Protodeboronation? boron_reagent->protodeboronation optimize_base_solvent Optimize Base/Solvent reagents_ok->reaction_conditions Yes replace_reagents Replace/Purify Reagents reagents_ok->replace_reagents No conditions_ok->catalyst_system Yes improve_degassing Improve Degassing & Ensure Inert Atmosphere conditions_ok->improve_degassing No catalyst_issue->boron_reagent No change_ligand Change Ligand (e.g., Buchwald type) catalyst_issue->change_ligand Yes protodeboronation->optimize_base_solvent No use_stable_boron Use Boronate Esters or Trifluoroborate Salts protodeboronation->use_stable_boron Yes use_different_pd Use Different Pd Precursor (e.g., Palladacycle) change_ligand->use_different_pd

Caption: Troubleshooting workflow for low or no product yield in thiophene coupling reactions.

Potential Causes & Solutions:

Potential Cause Recommended Solutions
Poor Reagent Quality Verify the purity and stability of your starting materials, especially boronic acids which can degrade. Ensure solvents are anhydrous and properly degassed, as oxygen can deactivate the catalyst.[1]
Inefficient Oxidative Addition For electron-rich thiophenes, the oxidative addition of the palladium catalyst to the C-X bond can be sluggish.[1][2] Employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) can accelerate this step.[1]
Catalyst Deactivation The sulfur atom in the thiophene ring can coordinate to the palladium catalyst, leading to deactivation.[2] Consider using a fresh batch of catalyst, a more robust pre-catalyst, or screening different ligands that stabilize the active catalytic species.[3]
Incorrect Base or Solvent The choice of base and solvent is critical and often substrate-dependent.[1] An inappropriate combination can result in poor solubility, slow reaction rates, or side reactions.[1] A systematic screening of different bases and solvents is advisable.[3]
Low Reaction Temperature Many coupling reactions, especially Heck reactions, require elevated temperatures (often >100 °C) to proceed efficiently.[2] Gradually increase the reaction temperature while monitoring for product formation and potential decomposition.[2][3]
Issue 2: Formation of Significant Side Products

The appearance of unexpected peaks in your analytical data often points to side reactions.

Common Side Reactions and Mitigation Strategies

SideReactions start Significant Side Products homocoupling Homocoupling start->homocoupling dehalogenation Dehalogenation start->dehalogenation protodeboronation Protodeboronation (Suzuki) start->protodeboronation cause_homo Cause: Presence of Oxygen homocoupling->cause_homo cause_dehalo Cause: Presence of water or certain bases. dehalogenation->cause_dehalo cause_proto Cause: Unstable boronic acid. protodeboronation->cause_proto solution_homo Solution: Thoroughly degas solvents and maintain an inert atmosphere. cause_homo->solution_homo solution_dehalo Solution: Use minimal water, especially in sequential couplings. Screen different bases. cause_dehalo->solution_dehalo solution_proto Solution: Use more stable boronate esters or trifluoroborate salts. cause_proto->solution_proto

Caption: Common side reactions in thiophene couplings and their primary solutions.

Detailed Explanation of Side Products:

Side Product Description & Cause Recommended Solutions
Homocoupling The coupling of two molecules of the same starting material (e.g., boronic acid with itself). This is often promoted by the presence of oxygen.[3]Ensure the reaction mixture is thoroughly degassed and maintained under a rigorously inert atmosphere (e.g., argon or nitrogen).[3]
Dehalogenation The replacement of a halogen atom on the thiophene ring with a hydrogen atom. This can be a significant issue, particularly in the presence of water or certain bases.[3]For reactions sensitive to water, such as sequential Suzuki couplings on dihalothiophenes, using minimal water is key.[4] Anhydrous conditions can sometimes be employed, though this may hinder the reaction.[3]
Protodeboronation Specific to Suzuki reactions, this is the cleavage of the C-B bond of the boronic acid, replacing the boron group with a hydrogen atom. This is a common side reaction with unstable boronic acids.[1]If protodeboronation is suspected, consider using more stable boronate esters (e.g., pinacol esters) or trifluoroborate salts.[1][3]
Olefin Isomerization (Heck) The double bond in the alkene product can migrate. This occurs if the β-hydride elimination step is reversible.The choice of base can influence this; a stronger base can accelerate the regeneration of the Pd(0) catalyst and minimize isomerization.[2]

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligands are a good starting point for Suzuki coupling of a bromothiophene?

A common and effective starting point for the Suzuki coupling of bromothiophenes involves using a palladium catalyst like Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand.[3] For more challenging substrates, particularly electron-rich thiophenes, bulky and electron-rich ligands such as SPhos or XPhos are recommended to facilitate the oxidative addition step.[1] A common base is K₂CO₃ or K₃PO₄, often in a solvent system like dioxane/water or toluene/water.[3] The reaction is typically heated to around 90-100 °C under an inert atmosphere.[3]

Q2: How can I achieve selective mono-arylation of a dibromothiophene?

Achieving selective mono-arylation requires careful control of reaction conditions. Key strategies include:

  • Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid.[3]

  • Reaction Time and Temperature: Monitor the reaction closely and keep the temperature and reaction time to a minimum to prevent the second coupling from occurring.[3]

  • Catalyst and Ligand Choice: Less reactive catalyst systems may favor mono-coupling.[3]

Q3: What are the key differences in reaction conditions for Suzuki, Heck, and Sonogashira couplings with thiophenes?

While all are palladium-catalyzed cross-coupling reactions, their core components and conditions differ.

Comparison of Common Coupling Reactions

Reaction Coupling Partners Typical Catalyst System Typical Base Key Considerations
Suzuki-Miyaura Thiophene-Halide/Triflate + Organoboron ReagentPd(0) complex (e.g., Pd(PPh₃)₄) + LigandCarbonate or Phosphate (e.g., K₂CO₃, K₃PO₄)Prone to protodeboronation; water can be both beneficial and detrimental.[3][4]
Heck Thiophene-Halide/Triflate + AlkenePd(0) complex (e.g., Pd(OAc)₂) + LigandAmine base (e.g., Et₃N) or inorganic base (e.g., K₂CO₃)[2]Requires higher temperatures; regioselectivity and stereoselectivity are important.[2][5]
Sonogashira Thiophene-Halide/Triflate + Terminal AlkynePd(0) complex + Cu(I) co-catalyst (e.g., CuI)Amine base (e.g., Et₃N, piperidine)Copper-free versions exist to prevent alkyne homocoupling (Glaser coupling).[6][7]
Buchwald-Hartwig Thiophene-Halide/Triflate + AminePd(0) complex + Bulky, electron-rich phosphine ligandStrong, non-nucleophilic base (e.g., NaOtBu, Cs₂CO₃)Requires strictly anaerobic conditions; ligand choice is crucial for success.[8][9]

Q4: My coupled thiophene product is difficult to purify. What are some effective purification strategies?

Purification of thiophene-containing compounds can be challenging due to their often non-polar nature and potential for residual catalyst contamination.

  • Flash Column Chromatography: This is a standard and effective method. A solvent system of hexane and ethyl acetate is commonly used, with the polarity adjusted based on the product.[10]

  • Vacuum Distillation: Well-suited for removing non-volatile impurities and for larger-scale purification of thermally stable compounds.[10]

  • Crystallization: Low-temperature crystallization from a suitable solvent can be a highly effective method for obtaining very pure material.[10][11]

  • Activated Charcoal Treatment: To remove colored impurities or residual palladium, a solution of the product can be stirred with activated charcoal and then filtered.[10]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Bromothiophene

This protocol is a general starting point and may require optimization for specific substrates.[3]

Reaction Setup Workflow

SuzukiProtocol setup 1. Reaction Setup add_solids Add bromothiophene (1.0 eq), boronic acid (1.2 eq), base (2.0 eq), and Pd catalyst/ligand to a dry flask. setup->add_solids inert_atm Seal flask and subject to 3 cycles of vacuum/backfill with inert gas (Ar or N2). add_solids->inert_atm add_liquids Add degassed solvent(s) via syringe. inert_atm->add_liquids reaction 2. Reaction Execution add_liquids->reaction heat_stir Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring. reaction->heat_stir monitor Monitor progress by TLC or GC-MS. heat_stir->monitor workup 3. Workup & Purification monitor->workup cool_dilute Cool to room temperature, dilute with water, and extract with an organic solvent (e.g., EtOAc). workup->cool_dilute wash_dry Wash combined organic layers with brine, dry over anhydrous Na2SO4, and filter. cool_dilute->wash_dry concentrate Concentrate under reduced pressure. wash_dry->concentrate purify Purify the crude product by flash column chromatography or crystallization. concentrate->purify

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Materials:

  • Bromothiophene derivative (1.0 equiv)

  • Aryl or vinyl boronic acid (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., Dioxane/Water 4:1 mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add the bromothiophene, boronic acid, base, and palladium catalyst.

  • Inerting: Seal the flask with a septum and purge with an inert gas. This is typically done by evacuating the flask under vacuum and backfilling with argon or nitrogen for at least three cycles.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or GC-MS until the starting material is consumed.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume of reaction solvent).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography.[10]

References

Technical Support Center: Scale-Up Production of Thiophene-Based Research Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up production of thiophene-based research chemicals. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the transition from laboratory-scale synthesis to larger-scale production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your scale-up endeavors.

Troubleshooting Guides

This section provides solutions to common problems encountered during the scale-up of thiophene synthesis.

Paal-Knorr Thiophene Synthesis

Q1: My Paal-Knorr synthesis is suffering from low yields and the formation of a significant furan byproduct. How can I improve the selectivity for the thiophene product?

Possible Causes & Solutions:

The formation of a furan byproduct is a prevalent competing reaction in the Paal-Knorr thiophene synthesis. This occurs because sulfurizing agents like phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent also function as dehydrating agents, which can promote the cyclization and dehydration of the 1,4-dicarbonyl starting material to form the furan.[1][2]

  • Choice of Sulfurizing Agent: Switching from phosphorus pentasulfide (P₄S₁₀) to Lawesson's reagent can improve selectivity. Lawesson's reagent is often reported as a milder and more efficient thionating agent, leading to better yields of the thiophene product over the furan byproduct.[1][3]

  • Reaction Temperature: Maintain the lowest possible effective temperature for the reaction. Higher temperatures can favor the dehydration pathway that leads to furan formation.[1] For substrates that are less reactive, a gradual increase in temperature may be necessary, but this should be done with caution to avoid promoting side reactions.[1]

  • Solvent Selection: Using a higher-boiling, anhydrous, non-polar solvent such as toluene or xylene is recommended. These solvents allow for heating the reaction to the necessary temperature to drive it to completion.[1]

Q2: The reaction is sluggish, with a significant amount of unreacted starting material remaining after an extended period. What steps can I take to improve the conversion rate?

Possible Causes & Solutions:

  • Purity of Starting Material: Ensure the 1,4-dicarbonyl compound is of high purity as impurities can interfere with the desired reaction pathway.[1]

  • Activity of Sulfurizing Agent: Use a fresh and properly stored sulfurizing agent. Both phosphorus pentasulfide and Lawesson's reagent can degrade upon exposure to moisture, which reduces their reactivity.[1]

  • Reaction Time and Temperature: Some Paal-Knorr reactions are inherently slow. Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the reaction is proceeding slowly, consider extending the reaction time or cautiously increasing the temperature.[1] Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields under milder conditions.[4]

Gewald Aminothiophene Synthesis

Q3: I am concerned about controlling the exothermic nature of the Gewald reaction during a large-scale synthesis. What are the best practices for heat management?

Possible Causes & Solutions:

The Gewald reaction is a multi-component condensation that can be exothermic, posing a risk of thermal runaway at larger scales.[5] Effective heat management is critical for a safe and successful scale-up.[6]

  • Heat Removal Capacity: Ensure that the reactor's cooling system is capable of handling the maximum heat output of the reaction. This may involve using a reactor with a cooling jacket, external heat exchangers, or internal cooling coils.[6]

  • Controlled Addition of Reagents: For semi-batch processes, control the reaction rate and heat generation by the slow, controlled addition of one of the reactants.[6]

  • Stirring and Mixing: Ensure efficient and uniform stirring to prevent the formation of localized hot spots and to maintain homogeneity within the reactor.[6]

  • Solvent Choice: Use a solvent with a boiling point that allows for effective heat dissipation through reflux cooling, if appropriate for the reaction conditions.

  • Pilot-Scale Testing: Before proceeding to a full-scale reaction, conduct pilot-scale tests to understand the thermal profile of the reaction and to identify potential hazards.[6]

Frequently Asked Questions (FAQs)

Q4: What are the primary safety concerns when handling phosphorus pentasulfide (P₄S₁₀) on a large scale, and what precautions should be taken?

Phosphorus pentasulfide is a flammable solid that reacts violently with water, releasing flammable and toxic gases such as hydrogen sulfide.[7] It is crucial to handle this reagent with extreme care, especially at scale.

  • Handling: Always handle P₄S₁₀ in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including nitrile or chloroprene gloves, safety goggles, a face shield, and a lab coat.[7]

  • Storage: Store in a cool, dry, well-ventilated area in tightly closed containers, away from heat, flames, and organic materials.[7]

  • Fire Safety: Prohibit smoking and open flames where P₄S₁₀ is used or stored. Use non-sparking tools and explosion-proof electrical equipment.[7] In case of fire, use dry sand, dry chemical, or alcohol-resistant foam for extinction. Do not use water. [7]

  • Spills: In the event of a spill, evacuate the area, remove all ignition sources, and cover the spill with dry lime, sand, or soda ash before placing it in a covered container for disposal. Do not use water for cleanup. [7]

Q5: I am having difficulty purifying my thiophene derivative. What are the recommended large-scale purification methods?

The most common and effective methods for purifying thiophene derivatives are column chromatography and recrystallization.[8]

  • Column Chromatography: This method is highly versatile for separating complex mixtures. For sensitive thiophene derivatives that may degrade on silica gel, consider deactivating the silica gel with a base like triethylamine (1-2% in the eluent) or using an alternative stationary phase such as neutral alumina.[8] To improve the separation of regioisomers, use a long, narrow column and a shallow solvent gradient.[8]

  • Recrystallization: This is an excellent method for achieving high purity of solid compounds. The key is to find a suitable solvent or solvent mixture in which the compound is soluble when hot but insoluble when cold.[9][10] Common solvent systems include heptane/ethyl acetate, methanol/water, and acetone/water.[11]

Q6: How can I effectively monitor the progress of my thiophene synthesis reaction?

Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the reaction.[1][12] A recommended mobile phase for many thiophene derivatives is a mixture of dichloromethane and methanol.[12] The disappearance of the starting material spots and the appearance of a new product spot will indicate the progression of the reaction.

Quantitative Data

The selection of a synthetic route for scale-up often involves a trade-off between yield, reaction conditions, and the cost and safety of reagents. The following table provides a qualitative comparison of common thiophene synthesis methods.

Synthesis Method Typical Yield Range Key Advantages Scale-Up Challenges Primary Reagents
Paal-Knorr Synthesis 60-85%[13]Good yields, operational simplicity.[14][15]Potential for furan byproduct formation, requires heating.[1][2]1,4-dicarbonyl compound, P₄S₁₀ or Lawesson's reagent.[14]
Gewald Synthesis 55-92%[16]Multi-component reaction, good for 2-aminothiophenes.[5][17]Can be exothermic, requiring careful heat management.[6]Ketone, activated nitrile, elemental sulfur, amine base.[17]
Fiesselmann Synthesis Good to excellentGood for 3-hydroxy-2-thiophenecarboxylic acid derivatives.[7]Requires handling of thioglycolic acid derivatives.α,β-acetylenic esters, thioglycolic acid derivatives, base.[7]
Hinsberg Synthesis VariableUtilizes 1,2-dicarbonyl compounds.[7]May require specific starting materials that are not readily available.1,2-dicarbonyl compound, diethyl thiodiacetate.[7]

Experimental Protocols

Protocol 1: Scale-Up Paal-Knorr Synthesis of a Substituted Thiophene (Conventional Heating)

This protocol is a general guideline for a larger-scale synthesis and should be adapted based on the specific substrate and safety considerations.

Materials:

  • Substituted 1,4-diketone (e.g., 1 mole)

  • Phosphorus Pentasulfide (P₄S₁₀) (0.5 mole, 0.5 equiv.)

  • Anhydrous Toluene (2-3 L)

  • Reactor with overhead stirrer, condenser, and temperature probe

Procedure:

  • Set up a multi-neck round-bottom flask or a jacketed reactor equipped with an overhead mechanical stirrer, a condenser with a drying tube, and a temperature probe.

  • Charge the reactor with the 1,4-diketone and anhydrous toluene.

  • Begin stirring and slowly add the phosphorus pentasulfide in portions to control any initial exotherm.

  • Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture over a large volume of ice water with stirring.

  • Transfer the mixture to a large separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation or recrystallization.

Protocol 2: Large-Scale Purification by Recrystallization

Materials:

  • Crude solid thiophene derivative

  • Recrystallization solvent(s)

  • Large Erlenmeyer flasks or jacketed reactor

  • Hot plate or heating mantle

  • Buchner funnel and filter paper

  • Vacuum flask and tubing

Procedure:

  • Solvent Selection: In small test tubes, determine the ideal solvent or solvent pair for recrystallization. The ideal solvent will dissolve the crude product when hot but not at room temperature.[9]

  • Dissolution: Place the crude solid in a large Erlenmeyer flask or a jacketed reactor. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring to dissolve the solid completely.[10]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[9]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of large crystals, avoid disturbing the solution during this time.[9] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

Logical Relationships and Workflows

The following diagrams illustrate logical workflows for troubleshooting common issues in thiophene synthesis and a general experimental workflow.

G Troubleshooting Low Yield in Thiophene Synthesis start Low Yield or Incomplete Reaction check_purity Check Purity of Starting Materials start->check_purity check_reagent Check Activity of Sulfurizing Agent start->check_reagent check_conditions Review Reaction Conditions start->check_conditions furan_byproduct Furan Byproduct Detected? start->furan_byproduct impure Purify Starting Materials check_purity->impure Impure degraded Use Fresh Reagent check_reagent->degraded Degraded optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_time Optimize Reaction Time check_conditions->optimize_time increase_temp Gradually Increase Temperature optimize_temp->increase_temp increase_time Increase Reaction Time optimize_time->increase_time furan_byproduct->check_conditions No change_reagent Switch to Milder Reagent (e.g., Lawesson's) furan_byproduct->change_reagent Yes lower_temp Lower Reaction Temperature furan_byproduct->lower_temp Yes

Caption: A troubleshooting decision tree for low yield in thiophene synthesis.

G General Workflow for Thiophene Synthesis and Purification start Start: Reagent Preparation reaction Thiophene Synthesis Reaction (e.g., Paal-Knorr) start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup and Extraction monitoring->workup Complete drying Drying and Solvent Removal workup->drying purification Purification (Chromatography or Recrystallization) drying->purification analysis Product Analysis (NMR, MS, etc.) purification->analysis end End: Pure Thiophene Derivative analysis->end

Caption: A general experimental workflow for thiophene synthesis and purification.

References

Technical Support Center: Thiophene-2-Carboxylic Acid Reactivity and Decarboxylation Prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling thiophene-2-carboxylic acid in chemical synthesis. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to prevent its decarboxylation during various chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is thiophene-2-carboxylic acid and why is its decarboxylation a concern?

Thiophene-2-carboxylic acid is a five-membered heterocyclic compound widely used as a building block in the synthesis of pharmaceuticals and other fine chemicals.[1] Decarboxylation is the loss of the carboxylic acid group as carbon dioxide (CO₂), leading to the formation of thiophene. This side reaction is a significant concern as it reduces the yield of the desired product and introduces impurities that can be difficult to separate.

Q2: Under what conditions is thiophene-2-carboxylic acid prone to decarboxylation?

Thiophene-2-carboxylic acid is relatively stable compared to other five-membered heterocyclic carboxylic acids like those of furan and pyrrole. However, decarboxylation can be induced under certain conditions, primarily:

  • High Temperatures: Elevated temperatures are a major driver of decarboxylation.[2] While specific thresholds can vary depending on the reaction solvent and other reagents, temperatures exceeding 100-120°C should be approached with caution.[3]

  • Strong Acids or Bases: Both strongly acidic and basic conditions can catalyze decarboxylation, although the thiophene ring itself is generally stable.[4]

  • Certain Metal Catalysts: In some metal-catalyzed reactions, particularly with certain copper and silver catalysts, decarboxylation can be a competing pathway.[5]

Q3: How can I minimize decarboxylation during a reaction?

Key strategies to minimize decarboxylation include:

  • Temperature Control: Maintaining a low reaction temperature is the most critical factor. Whenever possible, reactions should be run at or below room temperature. For reactions requiring heat, the temperature should be carefully optimized to the minimum required for the desired transformation.[3]

  • Choice of Reagents and Catalysts: Utilize milder reagents and catalysts that are known to promote the desired reaction at lower temperatures. For example, in amide couplings, using modern coupling agents can avoid the need for high heat.[6][7]

  • Solvent Selection: The choice of solvent can influence the rate of decarboxylation. Aprotic polar solvents are commonly used, but the optimal solvent should be determined for each specific reaction.

  • Protecting Groups: In multi-step syntheses, protecting the carboxylic acid group as an ester can prevent decarboxylation during subsequent reaction steps that require harsh conditions.[8]

Troubleshooting Guides

This section addresses common issues encountered during reactions with thiophene-2-carboxylic acid and provides step-by-step solutions.

Issue 1: Low yield of the desired product with evidence of thiophene formation (decarboxylation).

Possible Cause: The reaction temperature is too high.

Troubleshooting Steps:

  • Analyze Reaction Byproducts: Confirm the presence of thiophene using techniques like GC-MS to verify that decarboxylation is the primary side reaction.[9]

  • Lower the Reaction Temperature: Systematically lower the reaction temperature in increments of 10-20°C and monitor the reaction progress and product distribution.

  • Screen for Low-Temperature Catalysts: Investigate alternative catalysts that are active at lower temperatures for the specific transformation.

  • Consider Microwave Synthesis: For some reactions, microwave irradiation can provide rapid heating and shorter reaction times, which may in some cases reduce the overall thermal stress on the molecule, though careful optimization is still required.[10]

Issue 2: Decarboxylation observed during amide or ester formation.

Possible Cause: Inappropriate coupling agent or reaction conditions.

Troubleshooting Steps:

  • Utilize Modern Coupling Reagents: Employ coupling agents like HATU, HBTU, or EDC/DCC in combination with additives like HOBt, which facilitate amide bond formation at room temperature.[6][7]

  • Control Stoichiometry and Addition Order: Carefully control the stoichiometry of the coupling reagents and the order of addition. Often, pre-activating the carboxylic acid before adding the amine or alcohol can improve yields.

  • Maintain a Non-Acidic/Non-Basic pH: Use a non-nucleophilic base like diisopropylethylamine (DIPEA) to neutralize any acids formed during the reaction without promoting decarboxylation.

Data Presentation

The following tables summarize key data on reaction conditions to minimize the decarboxylation of thiophene-2-carboxylic acid.

Table 1: General Temperature Guidelines for Reactions Involving Thiophene-2-Carboxylic Acid

Reaction TypeRecommended Temperature Range (°C)Notes
Bromination-10 to 0Keeping the temperature below 0°C is crucial to prevent side reactions, including decarboxylation.[3]
Amide Coupling (with coupling agents)0 to 25 (Room Temperature)Modern coupling reagents are highly effective at ambient temperatures.
Suzuki Coupling60 to 80While some protocols may use higher temperatures, starting in this range is advisable to minimize decarboxylation.[11]
Esterification (Fischer)60 to 80Use of a catalyst and careful monitoring is recommended.

Table 2: Comparison of Coupling Methods for Amide Synthesis

MethodTypical TemperatureAdvantagesDisadvantages
Thermal Condensation (no coupling agent)> 150°CSimple, no additional reagents.High risk of decarboxylation, often low yields.
Acyl Chloride Formation followed by Amination0°C to Room TemperatureHigh yields, generally clean reactions.Requires an extra step to form the acyl chloride.
Carbodiimide Coupling (e.g., DCC, EDC)0°C to Room TemperatureGood yields, one-pot procedure.Can form urea byproducts that may be difficult to remove.[7]
Uronium/Aminium Salt Coupling (e.g., HATU, HBTU)0°C to Room TemperatureHigh yields, fast reaction times, suitable for sterically hindered substrates.[6]Reagents can be expensive.

Experimental Protocols

Below are detailed methodologies for key reactions involving thiophene-2-carboxylic acid, optimized to prevent decarboxylation.

Protocol 1: Amide Coupling using HATU

This protocol describes the synthesis of an amide from thiophene-2-carboxylic acid and an amine at room temperature.

Materials:

  • Thiophene-2-carboxylic acid

  • Amine

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Standard workup and purification reagents

Procedure:

  • In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve thiophene-2-carboxylic acid (1.0 equivalent) in anhydrous DMF.

  • Add DIPEA (2.5 equivalents) to the solution and stir for 5 minutes.

  • Add HATU (1.1 equivalents) to the mixture and stir for another 10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine (1.05 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Cross-Coupling

This protocol details a Suzuki cross-coupling reaction of a bromo-thiophene-2-carboxylic acid derivative with a boronic acid at a moderate temperature.

Materials:

  • Bromo-thiophene-2-carboxylic acid derivative

  • Aryl or heteroaryl boronic acid

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Sodium carbonate (Na₂CO₃)

  • DME (1,2-Dimethoxyethane)

  • Water

  • Standard workup and purification reagents

Procedure:

  • To a flask equipped with a reflux condenser and a magnetic stir bar, add the bromo-thiophene-2-carboxylic acid derivative (1.0 equivalent), the boronic acid (1.2 equivalents), and sodium carbonate (2.0 equivalents).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equivalents).

  • Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add a degassed mixture of DME and water (typically a 3:1 to 4:1 ratio).

  • Heat the reaction mixture to 80°C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is usually complete in 6-12 hours.

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the prevention of thiophene-2-carboxylic acid decarboxylation.

Decarboxylation_Pathway Thiophene-2-carboxylic acid Thiophene-2-carboxylic acid Thiophene Thiophene Thiophene-2-carboxylic acid->Thiophene Decarboxylation CO2 CO2 Heat_Stress High Temperature (>120 °C) Heat_Stress->Thiophene-2-carboxylic acid induces Chemical_Stress Strong Acid/Base Chemical_Stress->Thiophene-2-carboxylic acid catalyzes

Caption: Factors inducing the decarboxylation of thiophene-2-carboxylic acid.

Prevention_Strategies cluster_conditions Reaction Conditions cluster_outcome Desired Outcome Low_Temp Low Temperature (< 80 °C) Desired_Product High Yield of Desired Product Low_Temp->Desired_Product Mild_Reagents Mild Reagents (e.g., HATU) Mild_Reagents->Desired_Product Optimized_Catalyst Optimized Catalyst (e.g., Pd(PPh3)4) Optimized_Catalyst->Desired_Product No_Decarboxylation Minimal to No Decarboxylation

Caption: Key strategies to prevent decarboxylation and achieve high product yield.

Amide_Coupling_Workflow Start Start: Thiophene-2-carboxylic acid + Amine Step1 1. Dissolve Acid in Anhydrous DMF Start->Step1 Step2 2. Add DIPEA Step1->Step2 Step3 3. Add Coupling Agent (e.g., HATU) Pre-activation at RT Step2->Step3 Step4 4. Add Amine Step3->Step4 Step5 5. Reaction at Room Temperature Step4->Step5 Step6 6. Aqueous Workup Step5->Step6 Step7 7. Purification Step6->Step7 End End: Pure Amide Product Step7->End

References

Troubleshooting ambiguous peak assignments in the NMR spectra of substituted thiophenes.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve ambiguous peak assignments in the NMR spectra of substituted thiophenes.

Frequently Asked Questions (FAQs)

Q1: Why are the aromatic proton signals in my substituted thiophene spectrum overlapping?

A1: Signal overlap in the aromatic region of substituted thiophene spectra is a common issue arising from the similar electronic environments of the ring protons. The precise chemical shifts are influenced by the nature and position of substituents.[1][2][3] Electron-donating groups (e.g., -OCH₃, -CH₃) tend to shield the ring protons, shifting them upfield, while electron-withdrawing groups (e.g., -NO₂, -Br) cause deshielding and a downfield shift. When multiple substituents are present, these effects can lead to very small differences in chemical shifts, resulting in signal overlap.

Q2: I've synthesized a disubstituted thiophene. How can I use NMR to confirm the regiochemistry (e.g., 2,4- vs. 2,5-substitution)?

A2: Unambiguous determination of regiochemistry often requires more than a simple ¹H NMR spectrum. A combination of techniques is recommended:

  • ¹H NMR Coupling Patterns: The magnitude of the coupling constants (J-values) between the remaining ring protons is highly informative. For instance, the coupling between H4 and H5 (³JH4-H5) is typically larger than the coupling between H3 and H5 (⁴JH3-H5).

  • 2D NMR Spectroscopy: Experiments like HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. An HMBC spectrum will show correlations between protons and carbons that are 2-3 bonds away. By observing correlations from a substituent's protons to the thiophene ring carbons, you can definitively establish the points of attachment.

  • NOE (Nuclear Overhauser Effect) Spectroscopy: A 1D or 2D NOESY experiment can show through-space correlations between the protons of a substituent and the protons on the thiophene ring, helping to confirm their proximity and thus the substitution pattern.[4][5]

Q3: The signals for my thiophene polymer are very broad. What is causing this and how can I still get useful information?

A3: Signal broadening in the NMR spectra of polythiophenes is often an indication of aggregation and π-stacking, even in good solvents.[4][5] The restricted motion and distribution of chemical environments in these aggregates lead to broad lines. Despite the broadening, useful structural information can often still be obtained. Even with broad lines, 2D NMR experiments like HSQC, TOCSY, and NOESY can sometimes be used to gain insights into the structure of the aggregates.[4][5]

Troubleshooting Guides

Issue 1: Overlapping and Ambiguous Peaks in the ¹H NMR Spectrum

Question: My ¹H NMR spectrum displays a complex, overlapping multiplet in the aromatic region, making it impossible to assign the individual proton signals. What steps can I take to resolve this?

Answer: Resolving overlapping signals is crucial for accurate structural elucidation. Here is a systematic approach:

  • Change the NMR Solvent: The chemical shifts of protons can be highly sensitive to the solvent.[6] Acquiring a spectrum in a different deuterated solvent (e.g., changing from CDCl₃ to benzene-d₆ or DMSO-d₆) can alter the chemical shifts of the ring protons, potentially resolving the overlap. Aromatic solvents like benzene-d₆ are known to induce significant shifts due to their anisotropic effects.[6]

  • Increase Spectrometer Field Strength: If available, using a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz) will increase the dispersion of the signals, which can often resolve overlapping multiplets.[6]

  • Utilize 2D NMR Spectroscopy: Two-dimensional NMR experiments are powerful tools for unraveling complex spectra.

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are J-coupled (typically through 2-3 bonds). It will help you identify which protons are adjacent on the thiophene ring.[7][8]

    • TOCSY (Total Correlation Spectroscopy): This experiment reveals correlations between all protons within a coupled spin system, which can help to identify all protons belonging to a specific thiophene ring, even if some signals are obscured.[4][5][8]

Issue 2: Ambiguous Long-Range Couplings

Question: I am observing small couplings in my thiophene proton signals, but I am unsure if they are real long-range couplings or artifacts. How can I confirm them?

Answer: Long-range couplings (⁴J or ⁵J) in thiophene rings are common and provide valuable structural information. These couplings are typically small (0.5 - 1.5 Hz).

  • High-Resolution Spectrum: Ensure you have acquired the spectrum with sufficient digital resolution to properly resolve these small couplings.

  • COSY/LR-COSY: A standard COSY experiment may show weak cross-peaks for these couplings. A Long-Range COSY (LR-COSY) experiment is specifically designed to enhance the detection of smaller coupling interactions.

  • HMBC: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is excellent for confirming long-range interactions. It shows correlations between protons and carbons over 2-3 bonds. Observing a correlation from a proton to a carbon 3 bonds away (³JCH) can help confirm the proton's assignment and the presence of a long-range coupling pathway.

Data Presentation

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) of 3-Substituted Thiophenes in CDCl₃. [3]

CompoundSubstituentH2H4H5C2C3C4C5
3-Methylthiophene-CH₃~7.17~6.87~6.86125.3138.4129.9121.0
3-Bromothiophene-Br~7.28~7.06~7.28122.9110.1129.0126.0
3-Methoxythiophene-OCH₃~7.14~6.73~6.21121.7160.0101.4125.8

Table 2: Typical ¹H-¹H Coupling Constants (J, Hz) in Thiophene Rings.

Coupling TypeDescriptionTypical Range (Hz)
³JH2-H3Ortho4.5 - 6.0
³JH3-H4Ortho3.0 - 4.5
³JH4-H5Ortho4.5 - 6.0
⁴JH2-H4Meta1.0 - 2.0
⁴JH3-H5Meta2.5 - 3.5
⁵JH2-H5Para0.5 - 1.5

Experimental Protocols

Protocol 1: Standard ¹H and ¹³C NMR Data Acquisition[3]
  • Sample Preparation: Dissolve 5-10 mg of the substituted thiophene compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock the field frequency using the deuterium signal from the solvent.

    • Tune and shim the spectrometer probes to achieve a homogeneous magnetic field and optimal resolution.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Use a standard single-pulse sequence.

    • Spectral Width: Set a spectral width of approximately 12-15 ppm.

    • Number of Scans: Acquire 16 to 64 scans for a good signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Employ a proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: Set a spectral width of approximately 200-220 ppm.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay: Use a relaxation delay of 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard like TMS (0.00 ppm).

    • Integrate the signals in the ¹H spectrum.

Protocol 2: 2D HMBC for Connectivity Analysis[6]
  • Sample Preparation: A slightly more concentrated sample (10-20 mg) is recommended for 2D NMR experiments.

  • Spectrometer Setup: Lock, tune, and shim as described in Protocol 1.

  • Acquisition:

    • Pulse Program: Select a standard HMBC pulse sequence (e.g., hmbcgplpndqf).

    • Parameters: Set the spectral widths for both the proton (F2) and carbon (F1) dimensions.

    • Long-Range Coupling Delay: The delay for the evolution of long-range couplings (typically denoted as d6 or CNST2) is a critical parameter. A standard value is often around 60-80 ms, optimized for J-couplings of 8-10 Hz.

    • Acquisition Time: Set appropriate acquisition times in both dimensions.

    • Number of Scans: The number of scans per increment should be a multiple of 8 or 16. The number of increments in the indirect dimension will determine the resolution in the carbon dimension.

  • Processing:

    • Apply 2D Fourier transformation.

    • Phase the spectrum in both dimensions.

    • Calibrate the chemical shift axes.

    • Analyze the cross-peaks, which indicate correlations between protons and carbons separated by 2-3 bonds.

Visualizations

TroubleshootingWorkflow Start Ambiguous Peak Assignment in Thiophene Spectrum CheckPurity 1. Check Sample Purity (e.g., LC-MS, TLC) Start->CheckPurity ReShim 2. Re-shim Spectrometer CheckPurity->ReShim ChangeSolvent 3. Change Solvent (e.g., CDCl3 to Benzene-d6) ReShim->ChangeSolvent If overlap persists HigherField 4. Use Higher Field NMR ChangeSolvent->HigherField If overlap persists Acquire2D 5. Acquire 2D NMR Spectra HigherField->Acquire2D If ambiguity remains COSY COSY / TOCSY (H-H Connectivity) Acquire2D->COSY Identify Spin Systems HSQC HSQC (Direct C-H Correlation) Acquire2D->HSQC Assign Protonated Carbons HMBC HMBC (Long-Range C-H Correlation) Acquire2D->HMBC Determine Regiochemistry NOESY NOESY (Through-Space Proximity) Acquire2D->NOESY Confirm Stereochemistry/ Proximity Assign Unambiguous Assignment COSY->Assign HSQC->Assign HMBC->Assign NOESY->Assign

References

Assessing the stability of 5-(4-Isopropylphenyl)thiophene-2-carboxylic acid under various conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 5-(4-Isopropylphenyl)thiophene-2-carboxylic acid under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges and ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Based on its chemical structure, the primary stability concerns for this compound involve potential degradation of the thiophene ring and reactions of the carboxylic acid group. The thiophene ring can be susceptible to oxidation, particularly at the sulfur atom, and may also undergo photolytic degradation. The carboxylic acid moiety can participate in acid-base reactions and may be susceptible to decarboxylation under certain conditions.

Q2: How should I properly store this compound to ensure its stability?

A2: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. The solid material should be kept in a tightly sealed container to protect it from moisture and light. For solutions, it is advisable to prepare them fresh and store them at low temperatures (2-8°C) for short periods, protected from light.

Q3: Is this compound sensitive to light?

A3: Thiophene derivatives can be susceptible to photodegradation.[1][2] Exposure to UV or even ambient laboratory light may lead to the formation of degradation products. It is crucial to conduct experiments under controlled lighting conditions and to store both the solid compound and its solutions protected from light. Photostability studies are recommended to quantify the extent of degradation upon light exposure.

Q4: What is the likely impact of pH on the stability of this compound in aqueous solutions?

A4: The stability of this compound in aqueous solutions is expected to be pH-dependent. The carboxylic acid group will exist in its protonated form at acidic pH and as a carboxylate anion at basic pH. Extreme pH conditions (highly acidic or basic) can potentially catalyze the hydrolysis of other functional groups or promote degradation of the thiophene ring. It is important to determine the pH-stability profile to identify the optimal pH range for handling and formulation.

Q5: Can this compound undergo oxidative degradation?

A5: Yes, the thiophene ring is susceptible to oxidation. The sulfur atom can be oxidized to a sulfoxide or a sulfone, which can alter the compound's chemical and biological properties. Strong oxidizing agents should be avoided, and the potential for auto-oxidation in the presence of air and light should be considered during storage and handling.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in chromatogram after sample preparation. Degradation of the compound due to inappropriate solvent, pH, or light exposure.Prepare samples fresh using a pre-qualified, inert solvent. Protect the sample from light at all times. Ensure the pH of the sample solution is within a stable range for the compound.
Loss of compound potency over a short period in solution. Instability of the compound in the chosen solvent or storage conditions.Perform a short-term stability study of the compound in the intended solvent at various temperatures (e.g., ambient, refrigerated, frozen). Analyze samples at different time points to determine the rate of degradation. Consider using a different solvent or adding stabilizers if necessary.
Discoloration of the solid compound upon storage. Possible degradation due to exposure to light, air (oxidation), or moisture.Store the compound in a desiccator in a dark, cool place. If discoloration persists, the purity of the material should be re-assessed using an appropriate analytical method.
Inconsistent results in biological assays. Degradation of the compound in the assay medium.Evaluate the stability of the compound in the specific biological medium under the assay conditions (e.g., temperature, pH, incubation time). Analyze the concentration of the active compound at the beginning and end of the experiment.

Experimental Protocols for Stability Assessment

Forced degradation studies are essential for understanding the intrinsic stability of a molecule.[3][4] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[4]

Workflow for Forced Degradation Studies

Forced Degradation Workflow cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Evaluation start Prepare Stock Solution of 5-(4-Isopropylphenyl)thiophene- 2-carboxylic acid acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base neutral Neutral Hydrolysis (e.g., Water, 60°C) start->neutral oxidation Oxidative Stress (e.g., 3% H2O2, RT) start->oxidation thermal Thermal Stress (e.g., 80°C, Solid & Solution) start->thermal photo Photolytic Stress (e.g., UV/Vis light) start->photo analysis Analyze Samples by Stability-Indicating HPLC Method acid->analysis base->analysis neutral->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Quantify Degradation & Identify Degradants analysis->evaluation

Caption: Workflow for conducting forced degradation studies.

Thermal Stability
  • Solid State: Place a known amount of the solid compound in a vial and expose it to a high temperature (e.g., 80°C) for a defined period (e.g., 24, 48, 72 hours).

  • Solution State: Prepare a solution of the compound in a suitable solvent and expose it to a high temperature (e.g., 60°C) for a defined period.

  • Analysis: At each time point, dissolve the solid sample or dilute the solution sample and analyze by a stability-indicating HPLC method to determine the percentage of degradation.

Photostability
  • Procedure: Expose the solid compound and a solution of the compound to a calibrated light source that provides both UV and visible output (e.g., Xenon lamp). A control sample should be wrapped in aluminum foil to protect it from light.

  • Conditions: The exposure should be sufficient to provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Analyze the light-exposed and control samples by a stability-indicating HPLC method.

Oxidative Stability
  • Procedure: Prepare a solution of the compound and treat it with an oxidizing agent (e.g., 3% hydrogen peroxide).

  • Conditions: The reaction is typically carried out at room temperature for a defined period (e.g., 24 hours).

  • Analysis: Analyze the sample at various time points by a stability-indicating HPLC method to monitor the extent of degradation.

pH Stability (Hydrolysis)
  • Procedure: Prepare solutions of the compound in buffers of different pH values (e.g., pH 2, 7, and 9).

  • Conditions: The solutions are typically maintained at an elevated temperature (e.g., 60°C) to accelerate degradation.

  • Analysis: At specified time intervals, withdraw aliquots, neutralize if necessary, and analyze by a stability-indicating HPLC method to determine the degradation rate at each pH.

Data Presentation

The results of the forced degradation studies should be summarized in a clear and concise format to allow for easy comparison of the compound's stability under different conditions.

Table 1: Summary of Forced Degradation Results for this compound

Stress Condition Description Time (hours) % Degradation Major Degradation Products (if identified)
Acid Hydrolysis 0.1 M HCl at 60°C24
Base Hydrolysis 0.1 M NaOH at 60°C24
Neutral Hydrolysis Water at 60°C24
Oxidative 3% H₂O₂ at RT24
Thermal (Solid) 80°C72
Thermal (Solution) 60°C72
Photolytic (Solid) UV/Vis Light-
Photolytic (Solution) UV/Vis Light-

Note: The values in this table are placeholders and should be populated with experimental data.

Potential Degradation Pathway

Based on the chemical properties of thiophene and carboxylic acids, a potential degradation pathway under oxidative conditions is proposed below.

Potential Degradation Pathway parent 5-(4-Isopropylphenyl)thiophene- 2-carboxylic acid sulfoxide Thiophene-S-oxide derivative parent->sulfoxide Oxidation sulfone Thiophene-S-dioxide (Sulfone) derivative sulfoxide->sulfone Further Oxidation ring_opened Ring-opened products sulfone->ring_opened Degradation

Caption: A potential oxidative degradation pathway.

This technical support center provides a framework for assessing and understanding the stability of this compound. For further assistance, please contact our technical support team.

References

Technical Support Center: Purification of Halogenated Thiophene Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying halogenated thiophene intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying halogenated thiophene intermediates?

The primary methods for purifying halogenated thiophene intermediates are distillation (including vacuum and steam distillation), recrystallization, and column chromatography. The choice of method depends on the physical properties of the compound (e.g., boiling point, solubility) and the nature of the impurities.[1][2][3]

Q2: How can I remove isomeric impurities, such as 2-bromothiophene from a 3-bromothiophene sample?

Separating isomers of halogenated thiophenes can be challenging due to their similar physical properties.[4] Fractional distillation can be effective if there is a sufficient difference in boiling points.[4] For isomers with very close boiling points, highly selective catalytic reactions followed by simple distillation can be employed to remove the unwanted isomer.[5] In some cases, preparative high-performance liquid chromatography (HPLC) may be necessary for complete separation.

Q3: What are some common impurities found in crude halogenated thiophene products?

Common impurities can include starting materials, reagents from the synthesis (e.g., bromine), other halogenated isomers (e.g., 2-bromothiophene in a 3-bromothiophene synthesis), and over-halogenated products (e.g., 2,3,5-tribromothiophene).[4][6] Solvents used in the reaction or workup can also be present as impurities.[2]

Q4: Are there specific safety precautions I should take when handling halogenated thiophenes?

Yes, halogenated thiophenes should be handled with care. They can be flammable, harmful if swallowed, and cause skin and eye irritation.[7][8][9] It is crucial to work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8][10] Always consult the Safety Data Sheet (SDS) for the specific compound you are working with.[7][8][9]

Troubleshooting Guides

Column Chromatography

Issue: The compound is not separating from impurities on the silica gel column.

Possible Cause Troubleshooting Step
Incorrect Solvent System The polarity of the eluent may be too high or too low. Optimize the solvent system using Thin Layer Chromatography (TLC) first. For non-polar compounds, start with a non-polar eluent like hexane and gradually increase polarity.[1]
Column Overloading Too much crude material was loaded onto the column. A general guideline is to use a 20-50 fold excess by weight of silica gel to the crude product.[1]
Poor Column Packing Uneven packing can lead to channeling and poor separation. Ensure the silica gel is packed uniformly.[1]
Co-eluting Impurities The impurity may have a very similar polarity to the product. Consider using a different stationary phase (e.g., alumina) or a different solvent system to alter selectivity.[1]

Issue: The compound is streaking or tailing on the TLC plate.

Possible Cause Troubleshooting Step
Compound is too polar for the solvent system Increase the polarity of the mobile phase.
Compound is acidic or basic Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds).
Compound is degrading on the silica Consider using a deactivated stationary phase or an alternative like neutral alumina.[11]

A general workflow for troubleshooting column chromatography is presented below:

G start Problem with Column Chromatography q1 Poor Separation? start->q1 q2 Low/No Recovery? start->q2 q3 Slow Elution? start->q3 q1_yes Optimize Solvent System (TLC) Check Column Loading Repack Column Try Different Stationary Phase q1->q1_yes Yes q2_yes Check for Compound Decomposition (Use deactivated silica/alumina) Ensure Compound is Eluting (Check TLC of all fractions) q2->q2_yes Yes q3_yes Check for Clogging (Repack column) Use Coarser Silica Gel Apply Gentle Pressure q3->q3_yes Yes

Caption: Troubleshooting workflow for column chromatography of halogenated thiophenes.

Distillation

Issue: The product is not distilling at the expected temperature.

Possible Cause Troubleshooting Step
Incorrect Pressure Ensure the vacuum pump is pulling a consistent and accurate vacuum. Use a manometer to monitor the pressure.
Presence of Impurities Non-volatile impurities can elevate the boiling point, while volatile impurities can lower it. A wide boiling range suggests the presence of multiple components.
Thermometer Placement The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

Issue: The product is decomposing during distillation.

Possible Cause Troubleshooting Step
Temperature is too high Use vacuum distillation to lower the boiling point of the compound.[1]
Prolonged heating Heat the distillation flask rapidly to the boiling point and collect the distillate as quickly as possible.

A decision tree for selecting the appropriate distillation method:

G start Need to Purify by Distillation q1 Is the compound heat sensitive? start->q1 q2 Are impurities non-volatile? q1->q2 No vacuum Vacuum Distillation q1->vacuum Yes simple Simple Distillation q2->simple Yes fractional Fractional Distillation q2->fractional No q3 Is the compound immiscible with water? steam Steam Distillation q3->steam Yes fractional_continue fractional_continue q3->fractional_continue Continue with Fractional Distillation fractional->q3

Caption: Decision tree for selecting a distillation method for halogenated thiophenes.

Recrystallization

Issue: The compound will not crystallize.

Possible Cause Troubleshooting Step
Solution is not saturated Evaporate some of the solvent to increase the concentration of the compound.
Cooling too quickly Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator.
No nucleation sites Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.
Inappropriate solvent The compound may be too soluble or insoluble in the chosen solvent. Test a range of solvents or solvent mixtures. A good recrystallization solvent will dissolve the compound when hot but not when cold.[12]

Issue: The compound "oils out" instead of crystallizing.

Possible Cause Troubleshooting Step
Solution is supersaturated Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly.
Melting point of the compound is below the boiling point of the solvent Choose a lower-boiling solvent.

Experimental Protocols

General Protocol for Purification by Column Chromatography
  • Slurry Preparation: A slurry of silica gel in a non-polar solvent (e.g., hexane) is prepared.[13]

  • Column Packing: The slurry is poured into a vertical glass column with a stopcock at the bottom. The solvent is drained until it is level with the top of the silica bed. A layer of sand is often added to the top to prevent disturbance of the silica bed.[13][14]

  • Sample Loading: The crude halogenated thiophene is dissolved in a minimal amount of the eluent or a non-polar solvent and carefully added to the top of the column.[1]

  • Elution: The eluent is passed through the column, and fractions are collected at the bottom. The polarity of the eluent can be gradually increased to elute more polar compounds.[15]

  • Fraction Analysis: The collected fractions are analyzed by TLC to determine which ones contain the pure product.[1]

  • Solvent Removal: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure using a rotary evaporator.[1]

General Protocol for Purification by Fractional Distillation
  • Apparatus Setup: A distillation flask, fractionating column, condenser, and receiving flask are assembled. The system is connected to a vacuum source if vacuum distillation is required.

  • Sample Charging: The crude halogenated thiophene is placed in the distillation flask along with boiling chips or a magnetic stir bar.

  • Heating and Distillation: The flask is heated, and the temperature and pressure are monitored. Fractions are collected based on their boiling point range. For example, 3-bromothiophene can be collected at 159-160 °C at atmospheric pressure.[4]

  • Product Collection: The fraction corresponding to the boiling point of the desired pure compound is collected in the receiving flask.

Quantitative Data Summary

Compound Purification Method Purity Achieved Yield Reference
3,4,5-trichloro-2-thiophenecarbonitrileVacuum Distillation>99% (GC area %)69%[2]
3-bromothiopheneFractional DistillationContains ~0.5% 2-bromothiophene89-90%[4]
High-purity 3-bromothiopheneCatalytic reaction and rectification99.9% (2-bromothiophene content <0.01%)Not specified[5]
2-bromothiopheneSteam Distillation3-bromothiophene content 0.14%Not specified[6]

References

Validation & Comparative

A Comparative Guide to 5-(4-Isopropylphenyl)thiophene-2-carboxylic Acid and Other Substituted Thiophene Derivatives in Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 5-(4-Isopropylphenyl)thiophene-2-carboxylic acid and other substituted thiophene derivatives, focusing on their potential as anti-inflammatory agents. While specific experimental data for this compound is not publicly available, this document serves as a comparative landscape, contextualizing its structural features against well-characterized thiophene-based inhibitors of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.

The thiophene scaffold is a privileged structure in medicinal chemistry, forming the core of several commercially available anti-inflammatory drugs.[1][2][3][4] Compounds such as Tinoridine and Tiaprofenic acid are known for their anti-inflammatory properties, which they exert primarily through the inhibition of COX enzymes.[1][2][3][4] This guide will delve into the quantitative data of known thiophene derivatives and standard NSAIDs to provide a benchmark for the potential evaluation of this compound.

The Arachidonic Acid Cascade: A Key Target for Anti-Inflammatory Thiophenes

Inflammation is a complex biological response, and the arachidonic acid cascade is a central pathway in its mediation.[5][6][7][8][9] As depicted below, the enzymes cyclooxygenase (COX) and lipoxygenase (LOX) play crucial roles in converting arachidonic acid into pro-inflammatory mediators like prostaglandins and leukotrienes.[5][6][7][8][9] The inhibition of these enzymes is a key strategy for many anti-inflammatory drugs.

phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 aa Arachidonic Acid pla2->aa cox Cyclooxygenase (COX-1 & COX-2) aa->cox lox Lipoxygenase (LOX) aa->lox prostaglandins Prostaglandins (PGs) (Inflammation, Pain, Fever) cox->prostaglandins thromboxanes Thromboxanes (TXs) (Platelet Aggregation) cox->thromboxanes leukotrienes Leukotrienes (LTs) (Inflammation, Bronchoconstriction) lox->leukotrienes nsaids Thiophene-Based NSAIDs (e.g., Tiaprofenic Acid, Tinoridine) nsaids->cox Inhibition celecoxib Celecoxib (COX-2 Selective) celecoxib->cox Selective Inhibition

Caption: Simplified Arachidonic Acid Cascade and Points of Inhibition.

Comparative Analysis of COX/LOX Inhibition

While we lack specific data for this compound, we can analyze its structure in the context of other thiophene derivatives that have been evaluated for COX and LOX inhibition. The presence of the carboxylic acid moiety is a common feature in many NSAIDs and is often crucial for binding to the active site of COX enzymes.[1][3][4]

The following tables summarize the in vitro inhibitory activities of several substituted thiophene derivatives and the widely used selective COX-2 inhibitor, Celecoxib.

Table 1: In Vitro COX-2 Inhibitory Activity of Selected Thiophene Derivatives

CompoundCOX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)Reference
2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide0.2967.24[10]
N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide5.458.37[11]
2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivative (29a)0.31-[1]
Thiophene pyrazole hybrid- (Moderate Inhibition)-[1]
Celecoxib 0.04 >100 [12]

Table 2: In Vitro 5-LOX Inhibitory Activity of Selected Thiophene Derivatives

Compound5-LOX IC50 (µM)Reference
N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide4.33[11]
Diarylthiophene-2-carbohydrazide derivative (7c)2.60[13]
Diarylthiophene-2-carbohydrazide derivative (7f)2.94[13]
Compound with benzothiophene and phenolic acid moieties (2)6.0[1]
Compound with benzothiophene and phenolic acid moieties (3)6.6[1]

Experimental Protocols

To ensure reproducibility and facilitate the evaluation of new compounds like this compound, detailed experimental protocols for key assays are provided below.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a test compound to inhibit the COX-1 and COX-2 enzymes.

Protocol:

  • Enzyme and Substrate Preparation: Ovine or human recombinant COX-1 and COX-2 enzymes are used. Arachidonic acid is used as the substrate.

  • Incubation: The test compound, at various concentrations, is pre-incubated with the COX enzyme in a buffer solution (e.g., Tris-HCl buffer, pH 8.0) containing a heme cofactor.

  • Reaction Initiation: The reaction is initiated by adding arachidonic acid.

  • Measurement: The enzymatic activity is measured by detecting the product, Prostaglandin G2 (PGG2), or a subsequent product like Prostaglandin E2 (PGE2). This can be done using various methods, including colorimetric or fluorometric detection.[14][15] A common method involves measuring the peroxidase activity of COX, which generates a detectable signal.[16][17]

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated.

In Vivo Carrageenan-Induced Paw Edema Model

This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.[18][19][20][21][22]

Protocol:

  • Animal Model: Typically, rats or mice are used.

  • Compound Administration: The test compound is administered orally (p.o.) or intraperitoneally (i.p.) at a specific dose. A control group receives the vehicle.

  • Induction of Inflammation: After a set period (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of the animals.[18][20]

  • Measurement of Edema: The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[20]

  • Data Analysis: The percentage of inhibition of edema in the treated groups is calculated relative to the control group.

cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation compound_prep Compound Preparation (Varying Concentrations) enzyme_assay COX/LOX Enzyme Assay compound_prep->enzyme_assay ic50 Determine IC50 Values enzyme_assay->ic50 compound_admin Compound Administration ic50->compound_admin Lead Compound Selection animal_model Animal Model Selection (Rats/Mice) animal_model->compound_admin inflammation_induction Carrageenan Injection (Paw Edema) compound_admin->inflammation_induction measurement Measure Paw Volume inflammation_induction->measurement data_analysis Calculate % Inhibition measurement->data_analysis

Caption: Experimental Workflow for Anti-Inflammatory Drug Screening.

Conclusion and Future Directions

The landscape of substituted thiophene derivatives offers a rich field for the discovery of novel anti-inflammatory agents. While direct experimental evidence for the biological activity of this compound is currently lacking, its structural similarity to known COX inhibitors suggests it may possess anti-inflammatory properties. The presence of the thiophene-2-carboxylic acid core is a strong indicator of potential COX inhibitory activity. The 4-isopropylphenyl substituent at the 5-position of the thiophene ring may influence its potency and selectivity towards COX-1 and COX-2.

Future research should focus on the synthesis and biological evaluation of this compound using the standardized protocols outlined in this guide. Determining its in vitro IC50 values against COX-1, COX-2, and 5-LOX, followed by in vivo assessment in models such as the carrageenan-induced paw edema assay, will be crucial to ascertain its therapeutic potential. This comparative guide provides the necessary framework and benchmark data to effectively position this and other novel thiophene derivatives in the ongoing search for safer and more effective anti-inflammatory drugs.

References

Comparing the electronic properties of thiophenes with different aryl substituents.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The electronic properties of thiophene-based materials are critically influenced by the nature of their aryl substituents. This guide provides a comparative analysis of key electronic characteristics of various aryl-substituted thiophenes, supported by experimental data. Understanding these relationships is paramount for the rational design of novel organic semiconductors for applications in organic electronics and drug development.

Introduction to Aryl-Substituted Thiophenes

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, serves as a fundamental building block in a wide array of organic electronic materials. The ability to readily modify the thiophene core with different aryl substituents allows for the fine-tuning of its electronic properties. These modifications directly impact the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the band gap, charge carrier mobility, and conductivity. Such tunability is essential for optimizing the performance of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). Furthermore, in the realm of drug development, the electronic characteristics of thiophene-containing molecules can influence their interactions with biological targets.

This guide focuses on the systematic comparison of thiophenes bearing different aryl groups, elucidating the effects of both electron-donating and electron-withdrawing substituents on their electronic properties.

The Influence of Aryl Substituents on Electronic Properties

The introduction of aryl groups onto the thiophene ring significantly perturbs its electronic structure. The nature of the substituent dictates the direction and magnitude of this perturbation.

Electron-Donating Groups (EDGs): Aryl substituents bearing electron-donating groups, such as alkyl or alkoxy moieties, tend to increase the electron density of the thiophene ring. This destabilizes the HOMO level, causing it to rise in energy. The effect on the LUMO level is generally less pronounced. Consequently, the HOMO-LUMO gap tends to decrease, leading to a red-shift in the material's absorption spectrum.

Electron-Withdrawing Groups (EWGs): Conversely, aryl substituents with electron-withdrawing groups, such as cyano or nitro groups, pull electron density away from the thiophene core. This stabilizes both the HOMO and LUMO levels, causing them to decrease in energy. Often, the LUMO is stabilized to a greater extent, which can also lead to a reduction in the band gap. The introduction of EWGs is a common strategy to enhance the electron-accepting properties of a material.

Comparative Data on Electronic Properties

The following table summarizes key experimental data for a selection of aryl-substituted thiophenes. The data has been compiled from various research articles to provide a comparative overview.

Aryl SubstituentHOMO (eV)LUMO (eV)Band Gap (Eg) (eV)Hole Mobility (μh) (cm²/Vs)Electron Mobility (μe) (cm²/Vs)Conductivity (σ) (S/cm)
Phenyl[1]-5.52-2.313.211.0 x 10⁻⁴--
4-Methylphenyl[1]-5.45-2.283.172.5 x 10⁻⁴--
4-Methoxyphenyl[1]-5.38-2.253.135.0 x 10⁻⁴--
4-Chlorophenyl[1]-5.61-2.403.218.0 x 10⁻⁵--
4-Cyanophenyl[1]-5.75-2.583.17-1.0 x 10⁻⁵-
4-Nitrophenyl[1]-5.89-2.753.14-5.0 x 10⁻⁶-
2-Thienyl-5.40-2.353.051.5 x 10⁻³--
2-Furyl-5.35-2.303.05---
2-Pyridyl-5.65-2.503.15---
9-Anthracenyl-5.25-2.452.800.1--
9-Phenanthrenyl[2]-5.60-2.303.306.7 x 10⁻²--

Note: The values presented are indicative and can vary depending on the specific molecular structure (e.g., substitution position, number of thiophene units) and the experimental conditions (e.g., thin film preparation, device architecture).

Logical Relationship between Aryl Substituent and Electronic Properties

The following diagram illustrates the general workflow for understanding and predicting the electronic properties of aryl-substituted thiophenes based on the nature of the substituent.

G substituent Aryl Substituent edg Electron-Donating Group (EDG) (e.g., -CH3, -OCH3) substituent->edg ewg Electron-Withdrawing Group (EWG) (e.g., -CN, -NO2) substituent->ewg homo HOMO Level edg->homo Raises ewg->homo Lowers lumo LUMO Level ewg->lumo Lowers properties Electronic Properties bandgap Band Gap (Eg) homo->bandgap lumo->bandgap mobility Charge Carrier Mobility (μ) bandgap->mobility conductivity Conductivity (σ) bandgap->conductivity increase Increases decrease Decreases

Aryl substituent effects on thiophene electronic properties.

Experimental Protocols

The characterization of the electronic properties of aryl-substituted thiophenes relies on a suite of standard experimental techniques. Below are detailed methodologies for the key experiments cited in this guide.

Cyclic Voltammetry (CV)

Objective: To determine the HOMO and LUMO energy levels of the thiophene derivatives.

Methodology:

  • Solution Preparation: A solution of the thiophene derivative (typically 1-5 mM) is prepared in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • Electrochemical Cell: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).

  • Measurement: The solution is purged with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen. The potential of the working electrode is then swept linearly with time, and the resulting current is measured.

  • Data Analysis: The oxidation and reduction potentials (E_ox and E_red) are determined from the cyclic voltammogram. The HOMO and LUMO energy levels are then estimated using the following empirical equations, often with ferrocene/ferrocenium (Fc/Fc⁺) as an internal or external standard (E½(Fc/Fc⁺) ≈ 0.4 V vs. SCE):

    • HOMO (eV) = -[E_ox (vs. Fc/Fc⁺) + 4.8]

    • LUMO (eV) = -[E_red (vs. Fc/Fc⁺) + 4.8]

    • The electrochemical band gap can be calculated as E_g = LUMO - HOMO.

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the optical band gap of the thiophene derivatives.

Methodology:

  • Sample Preparation: A dilute solution of the thiophene derivative is prepared in a UV-transparent solvent (e.g., chloroform, toluene, or tetrahydrofuran). For thin-film measurements, the material is deposited onto a transparent substrate (e.g., quartz or glass).

  • Measurement: The absorption spectrum of the sample is recorded using a UV-Vis spectrophotometer over a relevant wavelength range.

  • Data Analysis: The optical band gap (E_g_opt) is estimated from the onset of the absorption edge (λ_onset) in the spectrum using the equation:

    • E_g_opt (eV) = 1240 / λ_onset (nm)

Organic Field-Effect Transistor (OFET) Fabrication and Characterization

Objective: To measure the charge carrier mobility of the thiophene derivatives.

Methodology:

  • Substrate Preparation: A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is commonly used as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric. The substrate is cleaned using a standard procedure (e.g., sonication in acetone and isopropanol). The SiO₂ surface is often treated with a self-assembled monolayer (e.g., octadecyltrichlorosilane - OTS) to improve the ordering of the organic semiconductor.

  • Semiconductor Deposition: A thin film of the aryl-substituted thiophene is deposited onto the substrate using techniques such as spin-coating, drop-casting, or vacuum evaporation.

  • Source-Drain Electrode Deposition: Source and drain electrodes (typically gold) are then deposited on top of the organic film (top-contact geometry) or patterned on the substrate before the organic film deposition (bottom-contact geometry) using thermal evaporation through a shadow mask.

  • Characterization: The electrical characteristics of the OFET are measured in a controlled environment (e.g., in a nitrogen-filled glovebox or under vacuum) using a semiconductor parameter analyzer.

  • Data Analysis: The charge carrier mobility (μ) is extracted from the transfer characteristics (drain current, I_D, vs. gate voltage, V_G) in the saturation regime using the following equation:

    • I_D = (W / 2L) * C_i * μ * (V_G - V_T)² where W is the channel width, L is the channel length, C_i is the capacitance per unit area of the gate dielectric, and V_T is the threshold voltage.

Conclusion

The electronic properties of thiophenes can be systematically and predictably tuned through the judicious selection of aryl substituents. Electron-donating groups generally raise the HOMO level and decrease the band gap, while electron-withdrawing groups lower both the HOMO and LUMO levels. These modifications have a profound impact on the charge transport characteristics and optical properties of the resulting materials. The data and experimental protocols provided in this guide offer a valuable resource for researchers engaged in the design and characterization of novel thiophene-based materials for a wide range of applications.

References

A Comparative Analysis of Isopropylphenyl and Methoxyphenyl Thiophene Derivatives: Unraveling Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

This guide, therefore, synthesizes the available information to provide a qualitative comparison and discusses the potential influence of these two substituents on the biological activity of the thiophene core. We will also present a hypothetical framework for such a comparative study, including detailed experimental protocols and data presentation formats that would be required for a conclusive analysis.

The Influence of Phenyl Ring Substituents on Thiophene Activity

The thiophene ring is a well-established pharmacophore in medicinal chemistry, known to be a bioisosteric replacement for the phenyl ring in many drug candidates.[1] The biological activity of thiophene derivatives can be significantly modulated by the nature and position of substituents on an attached phenyl ring. These substitutions can alter the compound's physicochemical properties, such as lipophilicity, electronic effects, and steric bulk, which in turn affect its absorption, distribution, metabolism, excretion (ADME) profile, and target binding affinity.

Methoxyphenyl Thiophenes: The methoxy group (-OCH3) is an electron-donating group that can influence the electron density of the aromatic system. Several studies have highlighted the importance of methoxy substitution on the phenyl ring for various biological activities, particularly in the realm of anti-inflammatory and anticancer research. The presence of methoxy groups has been associated with enhanced inhibitory activity against enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key targets in inflammation.[2]

Isopropylphenyl Thiophenes: The isopropyl group (-CH(CH3)2) is a bulky, lipophilic, and electron-donating group. Its presence can increase the compound's lipophilicity, potentially enhancing its ability to cross cell membranes. The steric bulk of the isopropyl group can also play a crucial role in the compound's interaction with the binding pocket of a biological target, sometimes leading to increased potency or selectivity.

Hypothetical Comparative Study: Data Presentation

To definitively compare the biological activities of isopropylphenyl and methoxyphenyl thiophenes, a study would need to synthesize and test analogs of both classes against the same biological targets under identical experimental conditions. The quantitative data from such a study would be best presented in a clear, structured table.

Table 1: Hypothetical Comparative Biological Activity Data

Compound IDPhenyl SubstituentTarget Enzyme/Cell LineIC50 / EC50 (µM)Selectivity Index
Series 1: Anti-inflammatory Activity
Cpd-1a4-MethoxyphenylCOX-20.15150 (COX-1/COX-2)
Cpd-1b4-IsopropylphenylCOX-20.25120 (COX-1/COX-2)
Cpd-2a3-Methoxyphenyl5-LOX1.2-
Cpd-2b3-Isopropylphenyl5-LOX1.8-
Series 2: Anticancer Activity
Cpd-3a4-MethoxyphenylMCF-7 (Breast Cancer)5.2-
Cpd-3b4-IsopropylphenylMCF-7 (Breast Cancer)8.1-
Cpd-4a2-MethoxyphenylA549 (Lung Cancer)10.5-
Cpd-4b2-IsopropylphenylA549 (Lung Cancer)7.8-

Note: The data presented in this table is purely hypothetical and for illustrative purposes only. IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for generating reliable and comparable data. Below are examples of methodologies that would be employed in a comparative study.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

Objective: To determine the inhibitory activity of the test compounds against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are used.

  • Assay Buffer: Tris-HCl buffer (pH 8.0) containing glutathione, hematin, and the test compound at various concentrations.

  • Substrate: Arachidonic acid is added to initiate the reaction.

  • Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 10 minutes).

  • Termination: The reaction is terminated by adding a stopping solution (e.g., a solution of HCl).

  • Detection: The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) kit.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition versus the logarithm of the compound concentration.

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

Objective: To assess the inhibitory effect of the compounds on the 5-LOX enzyme.

Methodology:

  • Enzyme Source: Potato 5-lipoxygenase is commonly used.

  • Assay Buffer: Phosphate buffer (pH 6.3) containing the test compound at various concentrations.

  • Substrate: Linoleic acid is used as the substrate.

  • Incubation: The reaction is initiated by adding the enzyme and incubated at room temperature.

  • Detection: The formation of the hydroperoxide product is monitored spectrophotometrically by measuring the increase in absorbance at 234 nm.

  • Data Analysis: IC50 values are determined from the dose-response curves.

MTT Assay for Cytotoxicity

Objective: To evaluate the cytotoxic effects of the compounds on cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and IC50 values are determined.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental steps can aid in understanding the mechanism of action and the research methodology.

experimental_workflow cluster_synthesis Compound Synthesis cluster_assay Biological Assays cluster_data Data Analysis ThiopheneCore Thiophene Precursor SuzukiCoupling Suzuki Coupling ThiopheneCore->SuzukiCoupling Isopropylphenyl Isopropylphenyl Boronic Acid Isopropylphenyl->SuzukiCoupling Methoxyphenyl Methoxyphenyl Boronic Acid Methoxyphenyl->SuzukiCoupling IsopropylThiophene Isopropylphenyl Thiophene SuzukiCoupling->IsopropylThiophene MethoxyThiophene Methoxyphenyl Thiophene SuzukiCoupling->MethoxyThiophene COX_Assay COX-1/COX-2 Inhibition Assay IsopropylThiophene->COX_Assay LOX_Assay 5-LOX Inhibition Assay IsopropylThiophene->LOX_Assay MTT_Assay MTT Cytotoxicity Assay IsopropylThiophene->MTT_Assay MethoxyThiophene->COX_Assay MethoxyThiophene->LOX_Assay MethoxyThiophene->MTT_Assay IC50_Calc IC50/EC50 Calculation COX_Assay->IC50_Calc LOX_Assay->IC50_Calc MTT_Assay->IC50_Calc SAR_Analysis Structure-Activity Relationship Analysis IC50_Calc->SAR_Analysis

Caption: A generalized workflow for the synthesis and comparative biological evaluation of thiophene derivatives.

signaling_pathway ArachidonicAcid Arachidonic Acid COX_Enzymes COX-1 / COX-2 ArachidonicAcid->COX_Enzymes LOX_Enzyme 5-LOX ArachidonicAcid->LOX_Enzyme Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Leukotrienes Leukotrienes LOX_Enzyme->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Thiophene_Inhibitor Thiophene Derivative (Inhibitor) Thiophene_Inhibitor->COX_Enzymes Inhibits Thiophene_Inhibitor->LOX_Enzyme Inhibits

References

Performance Evaluation of Thiophene-2-Carboxylic Acid Derivatives in Organic Photovoltaics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of organic photovoltaics (OPVs) is continually exploring novel materials to enhance power conversion efficiency (PCE) and device stability. Among the various classes of organic molecules, thiophene derivatives have garnered significant attention due to their excellent electronic properties and structural versatility. This guide provides a comparative evaluation of the performance of thiophene-2-carboxylic acid derivatives in OPV applications.

Comparative Performance of Thiophene-Based Donor Materials

The performance of an organic solar cell is primarily evaluated based on four key parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE). The following table summarizes the reported performance of several thiophene-based donor materials in OPV devices, offering a point of comparison for newly synthesized compounds.

Donor MaterialAcceptor MaterialVoc (V)Jsc (mA/cm²)FF (%)PCE (%)
TTT-co-P3HTPC71BM0.411.2726.780.14[1]
P3HTPC71BM0.467.9131.641.15[1]
Thiophene-bridged copolymer (1)PCBM0.8711.04575.41[2]
Thiazole-bridged copolymer (2)PCBM0.9512.01546.20[2]
TPA-derivative (6)PC71BM0.96--2.87[2]
D(T3-DCRD)-BDTPC71BM---~8.1[3]
BDTT-S-TRPC70BM---9.20[3]
SBDT-BDDIDIC---9.2[3]
PM6:PM7-SiBTP-eC90.86426.0577.617.7[4]

Experimental Protocols

The fabrication and characterization of organic photovoltaic devices involve a series of well-defined steps. Below is a generalized experimental protocol for creating a bulk heterojunction (BHJ) organic solar cell using a small molecule donor.

Device Fabrication Workflow

G cluster_0 Substrate Preparation cluster_1 Layer Deposition cluster_2 Device Characterization a ITO Glass Cleaning b UV-Ozone Treatment a->b c Hole Transport Layer (HTL) Deposition b->c d Active Layer (Donor:Acceptor Blend) Spin-Coating c->d e Electron Transport Layer (ETL) Deposition d->e f Cathode Deposition (Thermal Evaporation) e->f g J-V Measurement under Simulated Sunlight f->g h External Quantum Efficiency (EQE) Measurement g->h i Morphological Analysis (e.g., AFM) g->i

Figure 1: General workflow for the fabrication and characterization of an organic solar cell.

1. Substrate Cleaning:

  • Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.

  • The substrates are then dried with a nitrogen gun and treated with UV-ozone for 15-20 minutes to improve the surface wettability.

2. Hole Transport Layer (HTL) Deposition:

  • A solution of an HTL material, such as PEDOT:PSS, is spin-coated onto the cleaned ITO substrate.

  • The film is then annealed on a hotplate to remove residual solvent.

3. Active Layer Deposition:

  • The donor material (e.g., a thiophene-2-carboxylic acid derivative) and an acceptor material (e.g., a fullerene derivative like PCBM or a non-fullerene acceptor) are dissolved in a common organic solvent, such as chlorobenzene or chloroform.

  • The blend solution is then spin-coated on top of the HTL to form the bulk heterojunction active layer.

  • The film is often subjected to solvent or thermal annealing to optimize the morphology for efficient charge separation and transport.

4. Electron Transport Layer (ETL) and Cathode Deposition:

  • An ETL, such as zinc oxide (ZnO) or a small molecule like Ca, is deposited on the active layer.

  • Finally, a metal cathode, typically aluminum (Al), is deposited by thermal evaporation under high vacuum.

5. Device Characterization:

  • The current density-voltage (J-V) characteristics of the fabricated device are measured under simulated AM 1.5G solar irradiation (100 mW/cm²) to determine Voc, Jsc, FF, and PCE.

  • The external quantum efficiency (EQE) is measured to determine the device's spectral response.

Fundamental Principles of Organic Photovoltaics

The operation of a bulk heterojunction organic solar cell is governed by a series of photophysical processes. The energy levels of the donor and acceptor materials, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are critical for efficient charge generation and collection.

Energy Level Diagram and Charge Transfer Mechanism

G D_HOMO HOMO Hole Collection Hole Collection D_HOMO->Hole Collection 3. Hole Transport D_LUMO LUMO A_LUMO LUMO D_LUMO->A_LUMO 2. Charge Transfer A_HOMO HOMO Electron Collection Electron Collection A_LUMO->Electron Collection 3. Electron Transport Photon Photon (hν) Photon->D_LUMO 1. Exciton Generation

Figure 2: Energy level diagram illustrating the charge generation process in a BHJ solar cell.

  • Exciton Generation: Upon absorbing photons, the donor material is excited, creating an electron-hole pair known as an exciton.

  • Exciton Diffusion and Dissociation: The exciton diffuses to the donor-acceptor interface. The energy offset between the LUMO levels of the donor and acceptor materials drives the dissociation of the exciton, with the electron transferred to the acceptor and the hole remaining on the donor.

  • Charge Transport and Collection: The separated electrons and holes travel through the acceptor and donor domains, respectively, to be collected at the corresponding electrodes, thereby generating a photocurrent.

Conclusion

The exploration of novel thiophene-2-carboxylic acid derivatives holds promise for the advancement of organic photovoltaics. While performance data for 5-(4-Isopropylphenyl)thiophene-2-carboxylic acid is not yet available, the comparative data presented for analogous structures provides a valuable benchmark for researchers. The successful development of high-performance OPV devices hinges on the synergistic optimization of material properties, device architecture, and fabrication processes. Continued research into the synthesis and characterization of new thiophene-based materials is crucial for unlocking the full potential of organic solar cell technology.

References

A Comparative Guide to Purity Validation of 5-(4-Isopropylphenyl)thiophene-2-carboxylic acid: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is fundamental to ensuring the safety, efficacy, and quality of therapeutic products. 5-(4-Isopropylphenyl)thiophene-2-carboxylic acid is a crucial building block in medicinal chemistry, and its purity must be rigorously validated. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) against other analytical techniques for this purpose, supported by detailed experimental protocols and illustrative data.

Comparison of Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of non-volatile compounds like this compound due to its high resolution and sensitivity.[1] However, other methods such as quantitative Nuclear Magnetic Resonance (qNMR) and Titrimetry offer different advantages. The choice of method depends on the specific analytical requirements, such as the need for trace-level impurity detection or the availability of reference standards.[2]

A summary of the key attributes of each technique is presented below:

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)Acid-Base Titration
Principle Separation based on differential partitioning between a mobile and stationary phase.[2]Quantification based on the direct proportionality between a signal integral and the number of nuclei.[2]Neutralization of the carboxylic acid with a standardized base.
Selectivity High selectivity, excellent for separating structurally similar impurities.[2]Excellent for structural confirmation; can be limited by signal overlap.[2]Low selectivity; quantifies total acidic content, not specific impurities.
Sensitivity High sensitivity, ideal for detecting trace impurities.[2][3]Lower sensitivity than HPLC, but can be enhanced with high-field instruments.[2]Moderate sensitivity, not suitable for trace analysis.[4]
Reference Standard Requires a certified reference standard of the analyte for quantification (secondary method).[2]Can determine purity without a specific analyte standard by using a certified internal standard (primary ratio method).[2]Requires a primary standard titrant (e.g., KHP) for standardization.
Sample Throughput High throughput, easily automated with autosamplers.[2]Generally lower throughput than HPLC.[2]Can be rapid for single samples but is labor-intensive for large batches.[4]
Sample Destructive? YesNo, the sample can be recovered.[2]Yes

Experimental Protocol: Purity Validation by HPLC

This section details a robust Reverse-Phase HPLC (RP-HPLC) method for the purity determination of this compound.

2.1. Instrumentation and Materials

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Chemicals: Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric Acid (ACS grade).

  • Sample: this compound.

  • Standard: Certified reference standard of this compound.

2.2. Chromatographic Conditions

  • Mobile Phase A: Water with 0.1% Phosphoric Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.

  • Gradient Elution:

    • 0-15 min: 60% B to 95% B

    • 15-20 min: Hold at 95% B

    • 20-21 min: 95% B to 60% B

    • 21-25 min: Hold at 60% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (or λmax determined by UV scan).

2.3. Sample and Standard Preparation

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 12.5 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the standard solution using the synthesized sample.

2.4. Purity Calculation The purity is determined by the area percent method, assuming all impurities have a similar response factor to the main peak.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

HPLC Workflow Visualization

The following diagram illustrates the logical workflow for the HPLC purity validation process.

HPLC_Workflow SamplePrep 1. Sample & Standard Preparation (Accurate Weighing & Dissolution in Diluent) HPLCRun 2. HPLC Analysis (Injection & Gradient Elution) SamplePrep->HPLCRun Separation 3. Chromatographic Separation (C18 Reverse-Phase Column) HPLCRun->Separation Detection 4. UV Detection (at 254 nm) Separation->Detection DataAcq 5. Data Acquisition (Chromatogram Generation) Detection->DataAcq Analysis 6. Data Analysis (Peak Integration & Area % Calculation) DataAcq->Analysis

Caption: HPLC Purity Validation Workflow.

Illustrative Data Presentation

The table below presents hypothetical, yet representative, data from an HPLC analysis of a this compound sample. Common impurities in the synthesis of thiophene derivatives can arise from starting materials or side reactions.[5]

Peak IDRetention Time (min)Peak AreaArea %Identification
14.815,2300.15Process Impurity A (e.g., starting material)
28.225,4100.25Process Impurity B (e.g., by-product)
310.5 10,085,600 99.50 This compound
412.110,1500.10Unknown Impurity
Total 10,136,390 100.00

Conclusion

For routine quality control and purity profiling of this compound, HPLC is the most suitable technique . Its high sensitivity and superior resolving power make it ideal for detecting and quantifying trace-level impurities that other methods might miss.[1][2]

Quantitative NMR (qNMR) serves as an excellent orthogonal method. As a primary technique, it can provide highly accurate purity values without the need for an analyte-specific reference standard and offers valuable structural information about any impurities present.[2]

Titration , while simple and inexpensive, lacks the specificity required for detailed impurity profiling.[4] It is best used as a rapid assay method to determine the total acid content rather than the purity of the specific target compound.

For comprehensive characterization and validation, employing HPLC as the primary method for purity and qNMR as a confirmatory, orthogonal technique ensures the highest level of confidence in the quality of this compound.

References

Comparative study of the antimicrobial effects of various thiophene derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Thiophene and its derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of antimicrobial activities. This guide provides a comparative overview of the antimicrobial effects of various thiophene derivatives, supported by quantitative data from several key studies, detailed experimental protocols, and visual representations of experimental workflows and potential mechanisms of action.

Quantitative Antimicrobial Activity of Thiophene Derivatives

The antimicrobial efficacy of newly synthesized chemical compounds is primarily evaluated by determining their Minimum Inhibitory Concentration (MIC). This value represents the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the MIC values of various thiophene derivatives against a range of bacterial and fungal strains, as reported in recent literature.

Compound/DerivativeS. aureus (Gram-positive)B. subtilis (Gram-positive)E. coli (Gram-negative)S. typhi (Gram-negative)C. albicans (Fungus)A. niger (Fungus)Reference
S1 0.81 µM/ml0.81 µM/ml0.81 µM/ml0.81 µM/ml--[1]
S4 ----0.91 µM/ml0.91 µM/ml[1]
Cefadroxil (Standard) 1.03 µM/ml1.03 µM/ml1.03 µM/ml1.03 µM/ml--[1]
Fluconazole (Standard) ----1.08 µM/ml1.08 µM/ml[1]
Compound/DerivativeA. baumannii ATCC 17978 (MIC mg/L)E. coli ATCC 25922 (MIC mg/L)Reference
Thiophene 1 3264[2]
Thiophene 3 >64>64[2]
Compound/DerivativeColistin-Resistant A. baumannii (MIC50 mg/L)Colistin-Resistant E. coli (MIC50 mg/L)Reference
Thiophene 4 168[2]
Thiophene 5 1632[2]
Thiophene 8 3232[2]
Compound/DerivativeC. difficile (MIC in µg/ml)Reference
Spiro–indoline–oxadiazole 17 2 to 4[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the antimicrobial efficacy of thiophene derivatives.

Broth Microdilution Method for MIC Determination

This method is a standard and widely used technique to determine the minimum inhibitory concentration of an antimicrobial agent.[3][4]

  • Preparation of Bacterial/Fungal Inoculum:

    • Bacterial or fungal strains are first cultured on appropriate agar plates (e.g., Nutrient Agar for bacteria, Czapek-Dox agar for fungi) and incubated for 24-72 hours.[5]

    • A few colonies are then transferred to a sterile broth and incubated until the culture reaches the logarithmic growth phase.

    • The culture is then diluted to a standardized concentration, typically around 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Thiophene Derivative Dilutions:

    • A stock solution of the thiophene derivative is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).[5]

    • A series of twofold dilutions of the compound is prepared in a 96-well microtiter plate using broth as the diluent.

  • Inoculation and Incubation:

    • Each well containing the diluted compound is inoculated with the standardized microbial suspension.

    • Control wells are included: a positive control (microbes with no compound) and a negative control (broth only).

    • The microtiter plate is then incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.[5]

  • Determination of MIC:

    • After incubation, the MIC is determined as the lowest concentration of the thiophene derivative at which there is no visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure optical density.

Agar Diffusion Technique (Zone of Inhibition)

This method is used to assess the antimicrobial activity of a compound by measuring the area of growth inhibition around a disk or well containing the test substance.[6]

  • Preparation of Agar Plates:

    • A suitable agar medium is poured into sterile Petri dishes and allowed to solidify.

    • The entire surface of the agar is then uniformly swabbed with a standardized microbial suspension.

  • Application of Thiophene Derivative:

    • Sterile filter paper discs impregnated with a known concentration of the thiophene derivative are placed on the surface of the agar.

    • Alternatively, wells can be punched into the agar and filled with a solution of the compound.

  • Incubation:

    • The plates are incubated under appropriate conditions for the test microorganism.

  • Measurement of Inhibition Zone:

    • The antimicrobial activity is determined by measuring the diameter of the clear zone of growth inhibition around the disc or well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[6]

Potential Mechanisms of Action and Experimental Workflows

The precise mechanisms by which all thiophene derivatives exert their antimicrobial effects are still under investigation. However, some studies suggest potential targets and pathways.

A molecular docking study proposed that certain thiophene-based heterocycles may bind to D-alanine ligase, an essential enzyme in bacterial cell wall synthesis.[3] Another study indicated that some derivatives might target outer membrane proteins, such as TolC in E. coli, leading to increased membrane permeabilization.[2][3] The bactericidal effects of certain thiophenes have been demonstrated through time-kill curve assays, which show a reduction in bacterial count over time.[2] Furthermore, some derivatives have been shown to reduce the adherence of bacteria to host cells.[2]

G General Workflow for Antimicrobial Screening of Thiophene Derivatives cluster_0 Compound Synthesis & Preparation cluster_2 Mechanism of Action Studies A Synthesis of Novel Thiophene Derivatives B Preparation of Stock Solutions (e.g., in DMSO) A->B C Broth Microdilution Assay (Determination of MIC) B->C D Agar Diffusion Assay (Zone of Inhibition) B->D E Time-Kill Curve Assay C->E For Potent Compounds F Membrane Permeability Assay C->F G Bacterial Adherence Assay C->G H Molecular Docking Studies C->H G Postulated Mechanisms of Antimicrobial Action for Thiophene Derivatives cluster_0 Bacterial Cell Thiophene Thiophene Derivative Membrane Outer Membrane Proteins (e.g., TolC) Thiophene->Membrane Binding and Disruption Enzyme D-alanine Ligase (Cell Wall Synthesis) Thiophene->Enzyme Inhibition Adherence Bacterial Adherence Factors Thiophene->Adherence Reduction of Adherence Effect1 Effect1 Membrane->Effect1 Increased Membrane Permeability Effect2 Effect2 Enzyme->Effect2 Inhibition of Peptidoglycan Synthesis Effect3 Effect3 Adherence->Effect3 Reduced Host Cell Colonization

References

A Comparative Analysis of the Cytotoxicity of Novel and Existing Thiophene-Based Compounds in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the performance of emerging thiophene derivatives against established compounds, supported by experimental data.

Thiophene and its derivatives have long been a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs.[1] The inherent versatility of the thiophene ring allows for diverse substitutions, leading to a continuous exploration of novel derivatives with enhanced biological activities, particularly in the realm of oncology.[2] This guide provides a comparative overview of the cytotoxicity of recently developed thiophene-based compounds against various cancer cell lines, juxtaposed with the performance of established anticancer agents. All quantitative data is summarized for clear comparison, and detailed experimental protocols are provided for key assays.

Quantitative Cytotoxicity Data

The in vitro cytotoxicity of novel thiophene derivatives is commonly evaluated using the IC50 value, which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values of several novel thiophene compounds against various cancer cell lines, with existing anticancer drugs like Doxorubicin and Sorafenib included for reference where available.

CompoundCell LineIC50 (µM)Reference CompoundIC50 (µM)
Novel Thiophene Derivatives
Compound 8 MCF-74.132 ± 0.5Doxorubicin-
HepG-23.3 ± 0.90Doxorubicin-
Compound 5 MCF-77.301 ± 4.5Doxorubicin-
HepG-25.3 ± 1.6Doxorubicin-
Compound 3b HepG23.105 ± 0.14Doxorubicin-
PC-32.15 ± 0.12Doxorubicin-
Compound 3g HepG23.77 ± 0.17Doxorubicin-
Compound 4a HepG2Close to SorafenibSorafenib3.9
MCF-7Close to SorafenibSorafenib-
Compound 4b HepG2Close to SorafenibSorafenib3.9
MCF-7Close to SorafenibSorafenib-
Compound 14a HepG2Close to SorafenibSorafenib3.9
MCF-7Close to SorafenibSorafenib-
Compound 14b HepG2Close to SorafenibSorafenib3.9
MCF-7Close to SorafenibSorafenib-
Compound 5a (bis-chalcone)MCF77.87 ± 2.54Cisplatin27.78 ± 0.929
HCT11618.10 ± 2.51Cisplatin13.276 ± 0.294
A54941.99 ± 7.64Cisplatin5.547 ± 0.734
Compound 5b (bis-chalcone)MCF74.05 ± 0.96Cisplatin27.78 ± 0.929
Compound 9a (bis-chalcone)HCT11617.14 ± 0.66Cisplatin13.276 ± 0.294
Compound 9b (bis-chalcone)A54992.42 ± 30.91Cisplatin5.547 ± 0.734
F8 (thiophene carboxylate)CCRF-CEM0.805 - 3.05--

Table 1: Comparative IC50 values of novel thiophene derivatives and existing anticancer drugs against various human cancer cell lines.[3][4][5][6][7][8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of thiophene compound cytotoxicity.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[9]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10³ to 1 x 10⁴ cells/well and allow them to attach for 24 hours.[3]

  • Compound Treatment: Expose the cells to various concentrations of the thiophene compounds for a specified period (e.g., 48 or 72 hours).[3][5] A vehicle control (e.g., DMSO) should be included.[10]

  • MTT Addition: After the incubation period, add MTT solution (typically 20 µL of a 5 mg/mL solution) to each well and incubate for 3-4 hours at 37°C.[3]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[11]

Sulforhodamine B (SRB) Assay

The SRB assay is a method used for cell density determination, based on the measurement of cellular protein content.[10]

Protocol:

  • Cell Plating and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.

  • Cell Fixation: After treatment, fix the cells with a solution like 10% trichloroacetic acid (TCA).

  • Staining: Stain the fixed cells with 0.4% (w/v) SRB in 1% acetic acid.

  • Washing: Remove the unbound dye by washing with 1% acetic acid.

  • Protein-Bound Dye Solubilization: Solubilize the protein-bound dye with a 10 mM Tris base solution.

  • Absorbance Measurement: Measure the absorbance at approximately 510 nm.

Signaling Pathways and Experimental Workflows

The cytotoxic effects of thiophene derivatives are often mediated through the induction of apoptosis.[12] The following diagrams illustrate a common experimental workflow for assessing cytotoxicity and a simplified representation of an apoptotic signaling pathway.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Maintain Cancer Cell Lines cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep Prepare Serial Dilutions of Thiophene Compounds treatment Treat Cells for 48-72 hours compound_prep->treatment assay_step Perform MTT or SRB Assay treatment->assay_step read_plate Measure Absorbance assay_step->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability calc_ic50 Determine IC50 Values calc_viability->calc_ic50

Caption: A typical experimental workflow for determining the cytotoxicity of thiophene compounds.

apoptotic_pathway Thiophene Novel Thiophene Compound (e.g., F8) ROS Reactive Oxygen Species (ROS) Generation Thiophene->ROS Mito Mitochondrial Depolarization ROS->Mito Caspase Caspase Activation (e.g., Caspase-3/7) Mito->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Simplified intrinsic apoptotic pathway induced by some novel thiophene derivatives.[12][13]

References

Spectroscopic analysis comparing thiophene-2-carboxylic acid and thiophene-3-carboxylic acid isomers.

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the distinct spectroscopic characteristics of thiophene-2-carboxylic acid and thiophene-3-carboxylic acid isomers. This guide provides a comprehensive comparison of their performance in various spectroscopic analyses, supported by experimental data and detailed methodologies.

The isomeric pair, thiophene-2-carboxylic acid and thiophene-3-carboxylic acid, serve as crucial building blocks in the synthesis of pharmaceuticals and functional materials.[1] Although structurally similar, the positional difference of the carboxylic acid group on the thiophene ring leads to distinct electronic and steric environments, resulting in unique spectroscopic signatures. Understanding these differences is paramount for unambiguous identification, characterization, and quality control in research and development. This guide presents a comparative analysis of their spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).

Data Presentation: A Spectroscopic Comparison

The following tables summarize the key quantitative data obtained from various spectroscopic techniques, highlighting the differences between the two isomers.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
CompoundChemical Shift (δ, ppm) and Coupling Constants (J, Hz)
Thiophene-2-carboxylic acid ~8.0 (dd, 1H, J ≈ 3.8, 1.2 Hz), ~7.7 (dd, 1H, J ≈ 5.0, 1.2 Hz), ~7.2 (dd, 1H, J ≈ 5.0, 3.8 Hz), ~11.0 (br s, 1H, COOH)
Thiophene-3-carboxylic acid ~8.24 (dd, 1H, J = 3.0, 1.2 Hz), ~7.57 (dd, 1H, J = 5.1, 1.2 Hz), ~7.34 (dd, 1H, J = 5.1, 3.0 Hz), ~12.08 (s, 1H, COOH)[2]
Table 2: ¹³C NMR Spectroscopic Data
CompoundChemical Shift (δ, ppm)
Thiophene-2-carboxylic acid Specific data points were not explicitly found in the search results.
Thiophene-3-carboxylic acid Specific data points were not explicitly found in the search results.
Table 3: IR Spectroscopic Data (cm⁻¹)
Functional GroupThiophene-2-carboxylic acidThiophene-3-carboxylic acid
O-H stretch (Carboxylic Acid) 3300-2500 (broad)3300-2500 (broad)
C=O stretch (Carboxylic Acid) ~1680 - 1710~1680 - 1710
C-O stretch ~1300~1300
Thiophene Ring C-H out-of-plane bending ~750-850~728 (torsional vibration)
Table 4: Mass Spectrometry Data
CompoundMolecular Ion (M⁺) m/zKey Fragmentation Peaks (m/z)
Thiophene-2-carboxylic acid 128111, 83
Thiophene-3-carboxylic acid 128111, 83
Table 5: UV-Vis Spectroscopic Data
Compoundλmax (nm)Solvent
Thiophene-2-carboxylic acid ~250-260Ethanol/Hexane
Thiophene-3-carboxylic acid ~240-250Ethanol/Hexane

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A small amount of the thiophene carboxylic acid isomer is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube. The ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. Alternatively, the KBr pellet method can be used, where the sample is ground with potassium bromide and pressed into a thin pellet. The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are typically acquired using an electron ionization (EI) source. A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Ultraviolet-Visible (UV-Vis) Spectroscopy

A dilute solution of the thiophene carboxylic acid isomer is prepared in a suitable UV-transparent solvent, such as ethanol or hexane. The UV-Vis absorption spectrum is recorded using a spectrophotometer over a wavelength range of approximately 200-400 nm. The wavelength of maximum absorbance (λmax) is then determined.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comparative spectroscopic analysis of thiophene-2-carboxylic acid and thiophene-3-carboxylic acid.

Spectroscopic_Workflow Experimental Workflow for Spectroscopic Comparison cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison Sample_2 Thiophene-2-carboxylic acid NMR NMR Spectroscopy (¹H and ¹³C) Sample_2->NMR IR IR Spectroscopy Sample_2->IR MS Mass Spectrometry Sample_2->MS UV_Vis UV-Vis Spectroscopy Sample_2->UV_Vis Sample_3 Thiophene-3-carboxylic acid Sample_3->NMR Sample_3->IR Sample_3->MS Sample_3->UV_Vis Data_Analysis Data Analysis and Peak Assignment NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis UV_Vis->Data_Analysis Comparison Comparative Analysis of Spectroscopic Data Data_Analysis->Comparison

Caption: Workflow for comparing isomers via spectroscopy.

References

The Isopropyl Group: A Subtle Player with a Significant Impact on the Pharmacological Profile of Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of thiophene derivatives reveals that the incorporation of an isopropyl group can profoundly influence their pharmacological activity. This guide provides a comparative overview of the structure-activity relationships of isopropyl-substituted thiophenes, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in the strategic design of novel therapeutics.

Thiophene, a five-membered aromatic ring containing a sulfur atom, is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents. The pharmacological profile of thiophene-based compounds can be finely tuned by the introduction of various substituents. Among these, the isopropyl group, a small, branched alkyl substituent, has demonstrated a noteworthy ability to modulate the biological activity of thiophene derivatives.

Comparative Analysis of Pharmacological Activity

The influence of the isopropyl group on the pharmacological activity of thiophenes is best illustrated through direct comparison with analogues bearing other alkyl substituents, such as a linear ethyl group. A key area where this has been investigated is in the development of enzyme inhibitors.

Case Study: Inhibition of Atypical Protein Kinase C (aPKC)

A study focused on 2-amino-3-carboxy-4-phenylthiophenes as inhibitors of atypical protein kinase C (aPKC), a key enzyme in cellular signaling pathways implicated in inflammation and cancer, provides direct comparative data. The inhibitory activity of an ethyl ester analogue was compared with its isopropyl (2-propyl) ester counterpart.

Compound IDR Group at C-3aPKC Inhibition (%) at 30 µM
1 Ethyl100%[1]
2 Isopropyl (2-propyl)100%[1]

While both the ethyl and isopropyl ester derivatives demonstrated significant inhibitory activity at the tested concentration, further studies have shown that the steric bulk and lipophilicity introduced by the isopropyl group can lead to more nuanced effects on potency and selectivity in different biological contexts[1]. The larger size of the isopropyl group compared to the ethyl group can influence how the molecule binds to the active site of a target enzyme, potentially leading to altered affinity and efficacy.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for key experiments are provided below.

Synthesis of 2-Amino-3-alkoxycarbonyl-4-phenylthiophenes

The synthesis of the thiophene derivatives is typically achieved through the Gewald reaction.

General Procedure:

  • A mixture of a substituted benzaldehyde, a malonic acid monoalkyl ester (e.g., ethyl or isopropyl ester), and elemental sulfur is prepared in a suitable solvent such as ethanol.

  • A catalytic amount of a base, for instance, morpholine or piperidine, is added to the mixture.

  • The reaction mixture is heated under reflux for a specified period, typically several hours.

  • After cooling, the precipitated solid is collected by filtration, washed with a cold solvent (e.g., ethanol), and purified by recrystallization to yield the desired 2-amino-3-alkoxycarbonyl-4-phenylthiophene.

In Vitro Atypical Protein Kinase C (aPKC) Kinase Assay

The inhibitory activity of the synthesized compounds against aPKC is determined using an in vitro kinase assay.

Protocol:

  • The purified recombinant aPKC enzyme is incubated with the test compound at a specific concentration (e.g., 30 µM) in a reaction buffer containing ATP and a substrate peptide.

  • The reaction is initiated by the addition of the enzyme and allowed to proceed for a set time at a controlled temperature (e.g., 30°C).

  • The reaction is terminated by the addition of a stop solution.

  • The amount of phosphorylated substrate is quantified using a suitable detection method, such as a phosphospecific antibody-based assay or radiometric analysis.

  • The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the test compound to the activity of a control sample without the inhibitor.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate a relevant signaling pathway and the experimental workflow.

aPKC_Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 aPKC aPKC PDK1->aPKC Downstream_Targets Downstream Targets (e.g., NF-κB) aPKC->Downstream_Targets Cellular_Response Cellular Response (Inflammation, Proliferation) Downstream_Targets->Cellular_Response Inhibitor Thiophene Derivative (with Isopropyl Group) Inhibitor->aPKC

Caption: Simplified signaling pathway showing the role of aPKC and the point of inhibition by thiophene derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assay Biological Evaluation Synthesis Gewald Reaction Purification Recrystallization Synthesis->Purification Characterization NMR, Mass Spec Purification->Characterization Assay_Setup aPKC Kinase Assay Setup Characterization->Assay_Setup Incubation Incubation with Compound Assay_Setup->Incubation Detection Quantification of Phosphorylation Incubation->Detection Data_Analysis Calculation of % Inhibition Detection->Data_Analysis SAR_Analysis SAR_Analysis Data_Analysis->SAR_Analysis Structure-Activity Relationship Analysis

Caption: Experimental workflow for the synthesis and biological evaluation of thiophene derivatives.

Conclusion

The substitution of an isopropyl group on the thiophene scaffold represents a viable strategy for modulating pharmacological activity. While in some instances it may not dramatically alter the overall activity compared to a smaller ethyl group, its distinct steric and electronic properties can be leveraged to optimize ligand-target interactions, potentially leading to improved potency, selectivity, and pharmacokinetic profiles. The provided experimental protocols and workflow diagrams offer a foundational framework for researchers to further investigate the nuanced effects of the isopropyl group in the design of next-generation thiophene-based therapeutics.

References

Safety Operating Guide

Proper Disposal of 5-(4-Isopropylphenyl)thiophene-2-carboxylic acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of 5-(4-Isopropylphenyl)thiophene-2-carboxylic acid, a compound utilized in various research applications. Adherence to these protocols is essential for minimizing risks and maintaining a safe research environment.

Disclaimer: While a specific Safety Data Sheet (SDS) for this compound was not located, the following disposal procedures are based on information for structurally similar compounds, such as thiophene-2-carboxylic acid, and general best practices for the disposal of hazardous laboratory chemicals. Always consult your institution's Environmental Health and Safety (EHS) department for specific local, state, and federal regulations.

Hazard Profile and Safety Precautions

Based on data for analogous compounds, this compound is anticipated to be a solid that may cause skin, eye, and respiratory irritation. The following table summarizes the expected hazard classifications:

Hazard ClassificationGHS Hazard StatementGHS Pictogram
Acute Oral ToxicityH302: Harmful if swallowedGHS07 (Exclamation Mark)
Skin Corrosion/IrritationH315: Causes skin irritationGHS07 (Exclamation Mark)
Serious Eye Damage/IrritationH319: Causes serious eye irritationGHS07 (Exclamation Mark)
Specific target organ toxicityH335: May cause respiratory irritationGHS07 (Exclamation Mark)

Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat and closed-toe shoes.

  • Respiratory Protection: Use in a well-ventilated area. A respirator may be required for large quantities or in poorly ventilated spaces.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., weighing paper, spatulas), in a designated and compatible hazardous waste container.

    • The container must be in good condition, with a secure, tightly sealing lid to prevent leaks or spills.

    • The original product container can be an excellent choice for waste collection if it is empty and in good condition.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.

    • Indicate the approximate quantity of waste in the container.

    • Include the date when the waste was first added to the container and the name of the generating laboratory or researcher.

  • Storage:

    • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.

    • This area should be away from general laboratory traffic and incompatible materials.

    • Ensure the storage location is cool and dry.

  • Disposal Request:

    • Once the waste container is full or is no longer needed, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.

    • Follow all institutional procedures for hazardous waste disposal requests.

Experimental Workflow for Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound.

Caption: Disposal Workflow Diagram

Management of Empty Containers

Empty containers that previously held this compound must also be handled with care.

  • Triple Rinsing: Triple rinse the empty container with a suitable solvent. The rinsate from this process must be collected and disposed of as hazardous waste.[1][2]

  • Defacing Labels: After triple rinsing, deface or remove the original product label to prevent misuse.[2][3]

  • Final Disposal: Once thoroughly cleaned and with the label removed, the container can typically be disposed of in the regular trash or recycled, in accordance with institutional policies.[1][2][3]

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and responsible environmental stewardship.

References

Personal protective equipment for handling 5-(4-Isopropylphenyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-(4-Isopropylphenyl)thiophene-2-carboxylic acid

Disclaimer: At the time of this writing, a specific Safety Data Sheet (SDS) for this compound was not publicly available. The following guidance is based on the safety information for the closely related compound, Thiophene-2-carboxylic acid, and general principles of laboratory safety for handling aromatic carboxylic acids and thiophene derivatives. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, site-specific risk assessment.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for researchers, scientists, and drug development professionals handling this compound.

Hazard Summary

Based on the data for Thiophene-2-carboxylic acid, this compound is anticipated to present the following hazards:

  • Skin Irritation: May cause skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation: May cause serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled.[1][4]

  • Harmful if Swallowed or in Contact with Skin: May be harmful if ingested or absorbed through the skin.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentJustification & Best Practices
Eye and Face Protection Chemical safety goggles that meet ANSI Z.87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing or dust generation.[5][6][7]Protects against splashes, dust, and vapors that can cause serious eye irritation.[1][7]
Skin Protection Gloves: Chemical-resistant gloves (e.g., nitrile or butyl rubber). Inspect gloves before use and change immediately upon contamination.[5][6][7][8] Lab Coat: A chemical-resistant lab coat must be worn and fully buttoned.[6] Footwear: Fully enclosed shoes made of a chemical-resistant material are mandatory.[6]Prevents skin contact, which can cause irritation and potential absorption of the chemical.[1][7]
Respiratory Protection All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the formation and inhalation of dust.[6][8] If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[5][7]Minimizes the risk of inhaling dust or vapors, which may cause respiratory irritation.[1][4]
Operational and Disposal Plans

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling.

1. Preparation and Engineering Controls:

  • Designated Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood.[6][8]

  • Ventilation: Ensure the chemical fume hood is functioning correctly before starting any work.[6]

  • Gather Materials: Assemble all necessary equipment (e.g., spatulas, weigh boats, glassware) and labeled waste containers before handling the chemical.[6]

2. Handling Procedures:

  • Donning PPE: Put on all required PPE as detailed in the table above.

  • Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to control dust.

  • Solution Preparation: When dissolving the solid, add the solid to the solvent slowly to avoid splashing.

  • General Hygiene: Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][6]

3. Post-Handling Procedures:

  • Decontamination: Clean any contaminated surfaces and equipment thoroughly.[6][8]

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (e.g., gloves first, then lab coat, followed by eye protection).[6]

4. Storage:

  • Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1][5]

  • Keep the container tightly closed when not in use.[1][5]

5. Disposal Plan:

  • Waste Segregation: All disposable materials contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[6]

  • Chemical Waste: The compound and any solutions containing it should be disposed of as hazardous chemical waste.

  • Regulations: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[8] Do not empty into drains.[8] The compound may be dissolved in a combustible solvent and burned in a chemical incinerator with an afterburner and scrubber.[8]

Emergency Procedures
  • Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][5] Seek medical attention.[1][5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5] Seek immediate medical attention.[1][5]

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[1][5] Seek medical attention.[1]

  • Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[5] Do not induce vomiting. Seek immediate medical attention.[5]

  • Spills: Clean up spills immediately using appropriate protective equipment.[5]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Management prep_area Designate Handling Area (Chemical Fume Hood) check_vent Verify Fume Hood Function prep_area->check_vent gather_materials Assemble Equipment & Waste Containers check_vent->gather_materials don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) gather_materials->don_ppe handle_solid Handle Solid Compound don_ppe->handle_solid Proceed to Handling dissolve Prepare Solutions handle_solid->dissolve segregate_waste Segregate Contaminated Waste handle_solid->segregate_waste Generate Waste decontaminate Decontaminate Work Area & Equipment dissolve->decontaminate After Experiment dissolve->segregate_waste Generate Waste doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands dispose_waste Dispose via Hazardous Waste Stream segregate_waste->dispose_waste

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.